Ethylhexyl triazone
Description
Properties
IUPAC Name |
2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H66N6O6/c1-7-13-16-34(10-4)31-58-43(55)37-19-25-40(26-20-37)49-46-52-47(50-41-27-21-38(22-28-41)44(56)59-32-35(11-5)17-14-8-2)54-48(53-46)51-42-29-23-39(24-30-42)45(57)60-33-36(12-6)18-15-9-3/h19-30,34-36H,7-18,31-33H2,1-6H3,(H3,49,50,51,52,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUMTYWKIBJSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)OCC(CC)CCCC)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H66N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868994 | |
| Record name | Ethylhexyl triazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
823.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88122-99-0, 116244-12-3 | |
| Record name | Ethylhexyl triazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88122-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl triazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088122990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uvinul T 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116244123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl triazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethylhexyl triazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90868994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-ethylhexyl)-4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tribenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, 1,1',1''-tris(2-ethylhexyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL TRIAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQN8R9SAK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Ethylhexyl triazone, marketed as Uvinul T 150, is a highly effective oil-soluble UVB filter. Its large molecular structure contributes to its high photostability and strong affinity for skin keratin, making it a popular ingredient in modern sunscreen formulations. This document provides a detailed overview of its synthesis, focusing on the most common industrial methods, experimental protocols, and quantitative data.
Synthesis Pathways
The industrial synthesis of this compound primarily follows two main routes. The most prominently documented method involves a two-step process starting from melamine (B1676169) and p-chlorobenzoic acid. An alternative pathway utilizes cyanuric chloride and 2-ethylhexyl p-aminobenzoate.
Pathway 1: Melamine and p-Chlorobenzoic Acid Route
This pathway involves two key reactions: a trisubstitution reaction to form a triazine intermediate, followed by an esterification to yield the final product.
-
Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB) Melamine undergoes a trisubstitution reaction with p-chlorobenzoic acid in the presence of a catalyst and a solvent mixture. The intermediate, H₃TATAB, precipitates and is isolated.[1][2][3]
-
Step 2: Esterification to this compound The H₃TATAB intermediate is then esterified with 2-ethylhexanol (isooctyl alcohol) in the presence of an acid catalyst to produce the crude this compound. The crude product is then purified through crystallization.[1]
Pathway 2: Cyanuric Chloride Route
This method involves the direct reaction of cyanuric chloride with 2-ethylhexyl p-aminobenzoate.[4][5][6][7] This reaction is typically carried out in a solvent such as xylene at elevated temperatures.[4][5][6]
Quantitative Data
The following table summarizes the quantitative data for the melamine and p-chlorobenzoic acid synthesis pathway, as reported in patent literature.[1][2]
| Step | Reactants | Molar Ratio (Melamine:p-Chlorobenzoic Acid) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (HPLC) |
| 1 | Melamine, p-Chlorobenzoic Acid | 1 : 3.1 - 3.3 | Sodium Carbonate | Acetone (B3395972), Water | 100 - 105 | 5 | ≥ 95 | ≥ 99 |
| 2 | H₃TATAB, Isooctyl Alcohol | 1 : 4 (H₃TATAB:Isooctyl Alcohol) | Sodium Pyrosulfate | Toluene (B28343) | 140 - 145 | Until completion | ≥ 92 | ≥ 99 |
| Overall | ≥ 88 |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via the melamine and p-chlorobenzoic acid route, based on publicly available patent documentation.[1][2]
Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB)
-
Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.
-
Reagents:
-
Melamine: 63.10 g (0.50 mol)
-
Acetone: 300 mL
-
Water: 300 g
-
Sodium Carbonate: 90.10 g (0.85 mol)
-
p-Chlorobenzoic Acid: 246.60 g (1.58 mol)
-
Acetone: 300 mL (for dissolving p-chlorobenzoic acid)
-
-
Procedure:
-
To the four-necked flask, add melamine, 300 mL of acetone, water, and sodium carbonate. Stir the mixture at room temperature.
-
Dissolve the p-chlorobenzoic acid in 300 mL of acetone and add it to the dropping funnel.
-
Slowly add the p-chlorobenzoic acid solution to the reaction flask at room temperature. The temperature of the reaction mixture will gradually increase to reflux (approximately 100-105 °C).
-
After the addition is complete, maintain the reaction at reflux for 5 hours. Monitor the reaction progress by HPLC to ensure the residual amount of melamine is less than 0.05%.
-
After the reaction is complete, add 500 g of water to dilute the mixture.
-
Cool the mixture to 5 °C to precipitate the product.
-
Filter the precipitate by suction filtration and wash the filter cake with water until the filtrate is neutral.
-
Dry the solid to obtain 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB). The expected yield is approximately 96.84%.[2]
-
Step 2: Synthesis of this compound
-
Apparatus: A 2000 mL four-necked flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser.
-
Reagents:
-
H₃TATAB (from Step 1): 235.54 g (0.48 mol)
-
Isooctyl Alcohol (2-Ethylhexanol): 250.00 g (1.92 mol)
-
Toluene (or a mixture of recovered dimethylbenzene and isooctyl alcohol): 300 mL
-
Sodium Pyrosulfate: 30 g
-
-
Procedure:
-
To the four-necked flask, add the H₃TATAB, isooctyl alcohol, toluene (or recovered solvent mixture), and sodium pyrosulfate.
-
Heat the mixture to reflux (approximately 140-145 °C) and collect the water generated during the reaction using the Dean-Stark trap.
-
Continue the reaction until the H₃TATAB is completely consumed (monitor by a suitable method, e.g., TLC or HPLC).
-
Cool the reaction mixture to 90 °C.
-
Perform an alkaline wash followed by a water wash.
-
Separate the organic phase and remove the toluene and excess isooctyl alcohol by vacuum distillation to obtain the crude this compound.
-
The crude product is then purified by crystallization. A common method involves dissolving the crude product in a hot solvent mixture (e.g., methanol/cyclohexane) and then cooling to induce crystallization.[1]
-
Filter the crystals and dry them to obtain the final this compound product. The expected two-step total yield is around 90.93%.[1]
-
Mandatory Visualizations
Synthesis Pathway of this compound (Melamine Route)
Caption: Synthesis of this compound from Melamine.
Experimental Workflow for the Synthesis of H₃TATAB
Caption: Workflow for H₃TATAB Synthesis.
References
- 1. CN105061345A - Synthesis method of UV absorbent this compound - Google Patents [patents.google.com]
- 2. Synthesis method of UV absorbent this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. CN116178291A - this compound product and method for preparing same - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. PROCESS FOR THE PREPARATION OF S-TRIAZINE COMPOUNDS - Patent 2688875 [data.epo.org]
- 7. EP1483250B1 - Method for producing the tautomeric form (i) of 2, 4, 6-trianilino-p- (carbo-2'-ethylhexyl-1'-oxy)-1, 3, 5-triazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethylhexyl Triazone
Ethylhexyl triazone, a highly effective UVB absorber, is a key ingredient in a wide array of sunscreen and cosmetic formulations. Its popularity among researchers, scientists, and drug development professionals stems from its high photostability and efficacy at low concentrations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding of its behavior.
Chemical Identity and Structure
This compound, chemically known as 4,4',4''-(1,3,5-Triazine-2,4,6-triyltriimino)trisbenzoic acid tris(2-ethylhexyl) ester, is a large organic molecule with a molecular weight of 823.07 g/mol and a chemical formula of C₄₈H₆₆N₆O₆.[1][2][3] Its structure is characterized by a central triazine ring, which is key to its UV-absorbing capabilities.[4]
Tabulated Physicochemical Data
The following tables summarize the key quantitative physicochemical properties of this compound for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₆₆N₆O₆ | [1][3] |
| Molecular Weight | 823.07 g/mol | [2][3] |
| Appearance | Pale yellow viscous liquid or white to off-white powder | [4][5] |
| Melting Point | 128 - 132 °C | [1][2][6] |
| Boiling Point | >300°C (decomposes) | |
| Flash Point | >200 °C | [7] |
Table 2: Solubility and Partitioning
| Property | Value | Reference(s) |
| Solubility in Water | Insoluble | [4] |
| Solubility in Oils | Soluble | |
| Solubility in Organic Solvents | Soluble in oils and organic solvents such as ethanol (B145695), isopropanol, and DMSO. Freely soluble in Acetone. | [4][8][9] |
| logP (o/w) | 14.5 (estimated) | [10] |
| pKa | 1.22 (predicted) | [11] |
Table 3: Spectroscopic Properties
| Property | Value | Reference(s) |
| UV Absorption Maximum (λmax) | ~314 nm | [4][12] |
| Specific Absorbance (1%, 1cm, @314 nm) | Min 1500 | [5] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients and cosmetic filters are typically found in pharmacopeias or specialized analytical chemistry literature. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of the powdered this compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Measurement of UV-Visible Absorption Spectrum
The UV-Visible absorption spectrum is crucial for characterizing the efficacy of a UV filter. A double-beam UV-Visible spectrophotometer is typically employed for this measurement.
-
Solution Preparation: A standard solution of this compound of a known concentration is prepared in a suitable solvent, such as ethanol or dioxane.[8]
-
Spectrophotometer Setup: The spectrophotometer is calibrated using a blank solvent.
-
Spectral Acquisition: The absorbance of the sample solution is measured over the UV range (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is then determined from the resulting spectrum.
The following diagram illustrates a generalized workflow for this process.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a standard method for assessing the purity of this compound and quantifying it in formulations.[13][14] A typical setup involves a C18 reversed-phase column with UV detection.[13]
-
Mobile Phase Preparation: A suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, is prepared and degassed.[13]
-
Standard and Sample Preparation: Standard solutions of this compound at various concentrations and a solution of the sample being tested are prepared in the mobile phase.
-
Chromatographic Run: The standard and sample solutions are injected into the HPLC system.
-
Data Analysis: The retention time of the peak corresponding to this compound is used for identification. The peak area is used for quantification by comparing it to the calibration curve generated from the standards.
Stability and Storage
This compound is noted for its high photostability, meaning it does not readily degrade upon exposure to UV radiation, a critical property for a sunscreen agent.[4] It is also stable under normal storage conditions. For optimal shelf life, it should be stored in a cool, dry place at a temperature between 5–30°C in tightly sealed containers, protected from moisture and strong oxidizing agents.[4]
Mechanism of Action as a UV Filter
As an organic UV filter, this compound functions by absorbing high-energy UVB radiation.[15] Upon absorption of a photon, an electron within the molecule is excited to a higher energy state. The molecule then rapidly dissipates this energy, primarily as heat, as the electron returns to its ground state, thus preventing the harmful UV radiation from reaching the skin.[15] This efficient energy dissipation mechanism, occurring on an ultrafast timescale, allows a single molecule to undergo numerous absorption-recovery cycles, contributing to its high efficacy and photostability.[13][16]
The primary deactivation pathway after UV-B irradiation involves ultrafast internal conversion from the initially excited state, coupling to the ground state via a conical intersection.[13][16]
References
- 1. specialchem.com [specialchem.com]
- 2. chemicalpoint.eu [chemicalpoint.eu]
- 3. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 5. This compound - BELGUARD EHT - Belchem [belchem.com]
- 6. This compound CAS 88122-99-0 - Buy EHT, 88122-99-0, this compound Product on Shanghai Sunwise Chemical Co., Ltd [sunwisechem.com]
- 7. This compound | CAS#:88122-99-0 | Chemsrc [chemsrc.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 88122-99-0 [chemicalbook.com]
- 12. This compound (Explained + Products) [incidecoder.com]
- 13. This compound | 88122-99-0 | Benchchem [benchchem.com]
- 14. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cosmileeurope.eu [cosmileeurope.eu]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the UV Absorption Spectrum of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl triazone, also known as Uvinul T 150, is a highly effective and photostable organic UVB filter extensively used in sunscreen and other personal care products.[1][2] Its primary function is to absorb harmful UVB radiation, thereby protecting the skin from sun damage.[3] This technical guide provides a comprehensive overview of the UV absorption spectrum of this compound, including quantitative data, detailed experimental protocols for its measurement, and a visualization of its photodeactivation pathway and analytical workflow.
Physicochemical Properties
This compound is an oil-soluble, odorless, and colorless powder.[4][5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tris(2-ethylhexyl) ester | [5] |
| CAS Number | 88122-99-0 | [6] |
| Molecular Formula | C48H66N6O6 | [1] |
| Molecular Weight | 823.07 g/mol | [4] |
UV Absorption Properties
This compound is characterized by its strong absorption in the UVB range (280-320 nm), with a maximum absorption peak (λmax) at approximately 314 nm.[1][7] This makes it one of the most potent UVB absorbers available for cosmetic formulations.[1] The absorption spectrum is slightly influenced by the solvent used. For instance, in dioxane, the λmax is around 311 nm, while in methanol, it is approximately 313 nm.[8]
Quantitative Absorption Data
The efficiency of a UV filter is quantified by its molar extinction coefficient (ε) or its specific extinction (E1%1cm). For this compound, the specific extinction is notably high, allowing for high Sun Protection Factor (SPF) values at low concentrations.[6][9]
| Parameter | Value | Solvent | Wavelength (nm) | Reference |
| λmax | ~314 | Ethanol (B145695) | 314 | [1][7] |
| ~311 | Dioxane | 311 | [8] | |
| ~313 | Methanol | 313 | [8] | |
| Specific Extinction (E1%1cm) | ≥ 1500 | Ethanol | 314 | [10][11] |
Experimental Protocol: Measurement of UV Absorption Spectrum
This section provides a detailed methodology for determining the UV absorption spectrum of this compound using a UV-Vis spectrophotometer.
Materials and Equipment
-
This compound powder (analytical standard)
-
Ethanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure
-
Preparation of Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of spectroscopic grade ethanol and sonicate for 15-20 minutes to ensure complete dissolution.[2]
-
Once dissolved, fill the flask to the mark with ethanol and mix thoroughly.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (e.g., 1, 2, 5, 10, 15 µg/mL).
-
For example, to prepare a 10 µg/mL solution, pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 250 nm to 450 nm.[2]
-
Use spectroscopic grade ethanol as the blank to zero the instrument.
-
Fill a quartz cuvette with one of the working solutions and place it in the sample holder.
-
Record the absorbance spectrum.
-
Repeat the measurement for each of the prepared working solutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
To determine the specific extinction (E1%1cm), prepare a 1% (w/v) solution and measure its absorbance at the λmax in a 1 cm cuvette.
-
To determine the molar extinction coefficient (ε), plot a calibration curve of absorbance versus concentration (in mol/L). The slope of the line will be the molar extinction coefficient according to the Beer-Lambert law (A = εcl).
-
Photodeactivation Pathway
Upon absorbing UVB radiation, this compound undergoes a series of photophysical processes to dissipate the absorbed energy and return to its ground state, ensuring its high photostability.[2][7] This process primarily involves transitions between its electronic singlet (S) and triplet (T) states. The main deactivation pathway is believed to be through ultrafast internal conversion from an initially photoexcited state, allowing for multiple absorption and recovery cycles.[7] A simplified Jablonski-style diagram illustrating this photodeactivation mechanism is presented below.
Experimental Workflow for UV-Vis Analysis
The following diagram outlines the typical experimental workflow for analyzing the UV absorption of a sunscreen product containing this compound.
Conclusion
This compound stands out as a superior UVB filter due to its high absorption capacity centered at 314 nm and its excellent photostability. The provided experimental protocol offers a robust method for researchers to accurately characterize its UV absorption profile. Understanding the photodeactivation pathway is crucial for appreciating its stability and for the development of advanced sunscreen formulations. This technical guide serves as a valuable resource for professionals in the fields of dermatological research, cosmetic science, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vernier.com [vernier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new approach for the determination of sunscreen levels in seawater by ultraviolet absorption spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. zxchem.com [zxchem.com]
Ethylhexyl Triazone: A Comprehensive Technical Guide to its UV Filtering Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylhexyl triazone, a highly effective and photostable organic UV filter, plays a pivotal role in modern sun care formulations. This technical guide provides an in-depth analysis of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. Its primary function lies in the absorption of high-energy UVB radiation, followed by the rapid and efficient dissipation of this energy, thereby preventing it from reaching and damaging the skin. This document consolidates critical data on its physicochemical properties, UV absorption characteristics, and safety profile, offering a valuable resource for formulation scientists and researchers in the field of dermatology and cosmetic science.
Physicochemical and UV Absorption Properties
This compound is a large, oil-soluble molecule, which contributes to its low skin penetration potential. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Tris(2-ethylhexyl) 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tribenzoate | [1] |
| INCI Name | This compound | [1] |
| CAS Number | 88122-99-0 | [1] |
| Molecular Formula | C₄₈H₆₆N₆O₆ | [1] |
| Molecular Weight | 823.07 g/mol | [1] |
| Appearance | White to light yellow powder | [2] |
| Solubility | Oil-soluble | [3] |
| Peak UV Absorption (λmax) | ~314 nm in ethanol | [1][4] |
| Specific Extinction (E 1%/1cm) | ≥ 1500 at 314 nm in ethanol | [2][5] |
Core Mechanism of Action: UV Absorption and Energy Dissipation
The primary mechanism of action of this compound as a UV filter is its ability to absorb harmful UVB radiation and dissipate the absorbed energy through photophysical processes, thereby preventing the UV photons from penetrating the skin and causing cellular damage. The process can be broken down into the following key steps:
-
UVB Photon Absorption: The chromophores within the this compound molecule absorb photons of UVB radiation, causing the molecule to transition to an electronically excited state.
-
Energy Dissipation: The excited molecule rapidly returns to its ground state, releasing the absorbed energy primarily as heat. This process is highly efficient and occurs on an ultrafast timescale, allowing a single molecule to absorb multiple UV photons without undergoing significant degradation.
-
Photostability: this compound is renowned for its high photostability, meaning it can undergo numerous absorption-dissipation cycles without significant chemical breakdown. This ensures sustained protection over the duration of sun exposure.
Figure 1: Mechanism of UV absorption and energy dissipation by this compound.
Interaction with Skin and Mitigation of UV-Induced Signaling Pathways
UV radiation triggers a cascade of signaling pathways in skin cells, primarily keratinocytes, which can lead to inflammation, premature aging, and carcinogenesis. By absorbing UVB radiation, this compound effectively prevents the initiation of these damaging pathways.
When UVB radiation penetrates the skin, it can cause direct DNA damage, leading to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), and can also generate reactive oxygen species (ROS). This damage activates stress-response pathways, including the p53 and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can result in the production of inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen and elastin, contributing to photoaging.
This compound, by blocking the initial insult of UVB radiation, prevents the activation of these downstream signaling cascades.
Figure 2: Mitigation of UV-induced signaling pathways by this compound.
Experimental Protocols
In Vivo Sun Protection Factor (SPF) Determination (Based on ISO 24444:2019)
This protocol outlines the standardized method for the in vivo determination of the Sun Protection Factor (SPF) of a sunscreen product.[6][7][8][9][10][11]
Objective: To determine the level of protection a sunscreen product provides against erythema (sunburn) induced by UV radiation.
Methodology:
-
Subject Selection: A panel of human volunteers with skin phototypes I, II, and III is selected. The individual typology angle (ITA°) of each subject is determined to ensure a suitable panel composition.[9]
-
Test Sites: Small, well-defined areas of skin on the subjects' backs are marked for testing.
-
Product Application: The sunscreen product is applied evenly to the designated test sites at a concentration of 2 mg/cm².[8] A separate site is left unprotected as a control.
-
UV Exposure: A xenon arc solar simulator, with a defined and known spectral output, is used to irradiate the test sites with a series of incremental UV doses.[6]
-
Erythema Assessment: 16 to 24 hours after UV exposure, the test sites are visually assessed by a trained evaluator for the presence of a minimal erythemal dose (MED), which is the lowest UV dose that produces the first perceptible reddening of the skin.[6]
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin (MEDp) to the MED on unprotected skin (MEDu).
Figure 3: Experimental workflow for in vivo SPF determination (ISO 24444).
In Vitro 3T3 NRU Phototoxicity Test (Based on OECD TG 432)
This protocol describes the in vitro method for assessing the phototoxic potential of a substance.[12][13][14][15]
Objective: To determine if a substance becomes cytotoxic in the presence of UV light.
Methodology:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.[14]
-
Test Substance Application: The cells are treated with a range of concentrations of the test substance (this compound). Two identical sets of plates are prepared.
-
UV Irradiation: One set of plates is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the other set is kept in the dark as a control.[7]
-
Incubation: Both sets of plates are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the neutral red uptake (NRU) assay. Neutral red is a vital dye that is absorbed by viable cells. The amount of dye absorbed is proportional to the number of living cells.
-
Data Analysis: The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is determined for both the irradiated and non-irradiated conditions. A Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A significant difference between the two indicates a phototoxic potential.
Figure 4: Experimental workflow for the 3T3 NRU phototoxicity test (OECD 432).
In Vivo Skin Penetration by Tape Stripping
This protocol provides a general outline for assessing the penetration of a topically applied substance into the stratum corneum using the tape stripping technique.[16][17][18][19][20]
Objective: To quantify the amount of a substance that has penetrated into the different layers of the stratum corneum.
Methodology:
-
Product Application: The sunscreen formulation containing this compound is applied to a defined area of the skin (e.g., the forearm) of human volunteers.
-
Tape Stripping: After a specified period, adhesive tapes are sequentially applied to the treated skin area with uniform pressure and then removed. Each tape strip removes a layer of the stratum corneum.
-
Extraction: The amount of this compound on each tape strip is extracted using a suitable solvent.
-
Quantification: The concentration of this compound in the solvent is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Penetration Profile: The amount of this compound found on each successive tape strip provides a profile of its penetration into the stratum corneum.
Figure 5: Experimental workflow for in vivo skin penetration analysis by tape stripping.
Conclusion
This compound stands out as a premier UVB filter due to its exceptional photostability and high absorption capacity in the UVB range. Its large molecular size limits skin penetration, enhancing its safety profile for topical applications. The core mechanism of action, centered on the efficient absorption of UVB radiation and its subsequent dissipation as heat, effectively prevents the initiation of detrimental cutaneous signaling pathways. The standardized experimental protocols detailed herein provide a robust framework for the evaluation of its efficacy and safety, reinforcing its position as a cornerstone ingredient in the development of advanced sun protection products. Further research focusing on the complete UV absorption spectrum and quantitative photodegradation kinetics would provide an even more comprehensive understanding of this important UV filter.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. es.uvfilterspecialist.com [es.uvfilterspecialist.com]
- 3. This compound | CAS#:88122-99-0 | Chemsrc [chemsrc.com]
- 4. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. ISO 24444:2019— In Vivo Determination of SPF - The ANSI Blog [blog.ansi.org]
- 7. iivs.org [iivs.org]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. SUNCERT [suncert.fr]
- 10. Standard - Cosmetics - Sun protection test methods - In vivo determination of the sun protection factor (SPF) - Amendment 1 (ISO 24444:2019/Amd 1:2022) SS-EN ISO 24444:2020/A1:2022 - Swedish Institute for Standards, SIS [sis.se]
- 11. A Guide to the Requirements and Changes to ISO 24444:2019 – In Vivo Determination of the Sun Protection Factor (SPF) | SGS Vietnam [sgs.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
- 16. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inderocro.com [inderocro.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Properties of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl triazone, a prominent organic ultraviolet (UV) filter, is a cornerstone in the formulation of modern sun care products. Its efficacy in absorbing UVB radiation, coupled with its high photostability, makes it a subject of significant interest in dermatological and cosmetic research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies pertaining to this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside methods for evaluating its performance as a UV filter. This document aims to serve as a critical resource for researchers and professionals involved in the development and analysis of photoprotective agents.
Molecular Structure and Identification
This compound, chemically known as 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine, is a large, symmetrical molecule with a triazine core. This core structure is fundamental to its UV-absorbing properties. The molecule's high molecular weight contributes to its low skin penetration potential.
| Identifier | Value |
| Chemical Name | 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine[1] |
| INCI Name | This compound[2] |
| CAS Number | 88122-99-0[1] |
| EC Number | 402-070-1[1] |
| Synonyms | Octyl triazone, Uvinul T 150[3] |
| Molecular Formula | C₄₈H₆₆N₆O₆[1][4] |
| Molecular Weight | 823.07 g/mol [5] |
Molecular Structure:
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white or pale yellow powder.[1] It is an oil-soluble substance and is practically insoluble in water.[6] This lipophilicity contributes to its excellent water resistance in sunscreen formulations.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white or light yellow powder | [1][5] |
| Melting Point | 128-132 °C | [1] |
| Solubility | Insoluble in water; Soluble in cosmetic oils and organic solvents | [6] |
| LogP | 12.6 | |
| pKa | Not applicable |
Solubility in Cosmetic Emollients
The solubility of this compound in various cosmetic emollients is a critical factor for formulation development.
| Emollient | INCI Name | Solubility (wt. % at 25 °C) |
| Cetiol® B | Dibutyl Adipate | 16.0 |
| Uvinul® MC 80 | Ethylhexyl Methoxycinnamate | 14.0 |
| Cetiol® OE | Dicaprylyl Ether | 12.0 |
| Cetiol® A | Hexyl Laurate | 10.0 |
| Cetiol® 868 | Ethylhexyl Stearate | 8.0 |
| Myritol® 318 | Caprylic/Capric Triglyceride | 6.0 |
| Cetiol® SN | Cetearyl Isononanoate | 5.0 |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | 4.4 |
| Uvinul® N 539 T | Octocrylene | 4.2 |
| Isopropyl Palmitate | Isopropyl Palmitate | 3.4 |
| Ethanol (B145695) (99.8%) | Alcohol | 1.3 (at 21 °C) |
Data sourced from a BASF technical information sheet for Uvinul® T 150.
Spectroscopic Data
UV-Visible Spectroscopy: this compound is a highly effective UVB absorber with a maximum absorption peak (λmax) at approximately 314 nm in ethanol.[1][2]
Infrared (IR) Spectroscopy: While a detailed spectrum with peak assignments is not readily available in the public domain, the FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in its structure. These would include:
-
N-H stretching from the secondary amine groups in the anilino substituents.
-
C=O stretching from the ester carbonyl groups.
-
C-O stretching from the ester linkages.
-
C=N and C-N stretching from the triazine ring.
-
Aromatic C=C stretching from the phenyl rings.
-
Aliphatic C-H stretching from the ethylhexyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed and assigned ¹H and ¹³C NMR spectra for this compound are not widely published. However, based on its structure, the following proton and carbon environments would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons on the phenyl rings, the N-H protons of the anilino groups, and the various aliphatic protons of the three ethylhexyl chains (methyl, methylene, and methine protons).
-
¹³C NMR: Resonances for the carbon atoms of the triazine ring, the aromatic carbons of the phenyl rings, the carbonyl carbons of the ester groups, and the aliphatic carbons of the ethylhexyl chains. A ¹³C NMR spectrum is available on PubChem.[4]
Mechanism of Action as a UV Filter
This compound functions as a chemical sunscreen by absorbing high-energy UVB radiation.[6] Upon absorption of a photon of UV light, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state, dissipating the absorbed energy primarily as heat. This process prevents the harmful UV radiation from reaching the skin and causing cellular damage. Recent studies using ultrafast transient absorption spectroscopy suggest that the photodeactivation mechanism involves an ultrafast internal conversion from the initially photoexcited state, which allows for multiple absorption and recovery cycles, contributing to its high photostability.
Caption: UV Absorption and Energy Dissipation by this compound.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported, often involving a multi-step process. A common approach involves the reaction of cyanuric chloride with 2-ethylhexyl 4-aminobenzoate (B8803810) or the reaction of melamine (B1676169) with p-chlorobenzoic acid followed by esterification with 2-ethylhexanol.[7][8]
Example Laboratory-Scale Synthesis:
This protocol is a generalized representation based on published patent literature and should be adapted and optimized for specific laboratory conditions.
Caption: General Synthesis Workflow for this compound.
Detailed Methodology:
-
Step 1: Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (Intermediate).
-
In a multi-necked flask equipped with a stirrer, condenser, and dropping funnel, charge melamine, a suitable solvent (e.g., 1,4-dioxane (B91453) or acetone), water, and a catalyst (e.g., sodium carbonate).[7]
-
Stir the mixture at room temperature.
-
Dissolve p-chlorobenzoic acid in a solvent (e.g., acetone) and add it dropwise to the reaction mixture.[7]
-
Heat the reaction mixture to reflux (temperature may vary depending on the solvent, e.g., 56-60 °C or 100-105 °C) and maintain for several hours (e.g., 5 hours), monitoring the reaction progress by a suitable analytical technique (e.g., HPLC).[7]
-
After completion, cool the mixture and dilute with water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain the intermediate.[7]
-
-
Step 2: Esterification to form this compound.
-
In a suitable reactor, combine the intermediate from Step 1, 2-ethylhexanol, a solvent (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid or sodium pyrosulfate).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base.
-
Wash the organic phase with water.
-
Remove the solvent and excess 2-ethylhexanol by vacuum distillation to obtain the crude this compound.
-
-
Step 3: Purification.
-
Dissolve the crude product in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature.
-
Cool the solution slowly to induce crystallization.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum to yield pure this compound.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the quantitative analysis of this compound in cosmetic formulations.[9][10][11]
Typical HPLC Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., Symmetry Shield® C18, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of ethanol and acidified water |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detector | UV detector |
| Detection Wavelength | Multi-wavelength detection according to the absorption maxima of the analytes, or specifically at ~314 nm for this compound |
Sample Preparation:
-
Accurately weigh a sample of the cosmetic product.
-
Disperse the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of DMF and ethanol).
-
Use sonication to ensure complete extraction of the UV filters.
-
Centrifuge the sample to remove any undissolved excipients.
-
Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.
Method Validation: The HPLC method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of a sunscreen formulation containing this compound can be determined by measuring the UV transmittance through a thin film of the product applied to a substrate.[12][13][14][15]
General Protocol:
-
Substrate: Use a roughened polymethylmethacrylate (PMMA) plate as the substrate.
-
Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.2-1.3 mg/cm²) evenly onto the PMMA plate.
-
Drying: Allow the film to dry and form a stable layer.
-
UV Transmittance Measurement: Use a spectrophotometer equipped with an integrating sphere to measure the transmittance of UV radiation through the sample-coated plate from 290 to 400 nm at 1 nm intervals.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a specific equation that takes into account the erythemal effectiveness spectrum and the solar spectral irradiance.
Photostability Testing
Photostability testing is crucial to ensure that this compound maintains its UV-absorbing capacity upon exposure to light. The testing should follow the principles outlined in the ICH Q1B guideline.[16][17][18][19][20]
Experimental Setup:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) or incorporate it into a representative formulation.
-
Light Source: Use a light source that provides a combination of visible and UVA light, with the output calibrated according to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Exposure: Expose the samples to the light source for a defined period. A control sample should be kept in the dark at the same temperature.
-
Analysis: After exposure, analyze the samples and the control using a validated stability-indicating analytical method (e.g., HPLC) to determine the remaining concentration of this compound and to detect any degradation products.
Conclusion
This compound is a highly effective and photostable UVB filter that plays a vital role in modern sun care formulations. Its well-characterized molecular structure and physicochemical properties, particularly its high lipophilicity and strong UV absorption in the UVB range, make it an indispensable ingredient for achieving high SPF values with excellent water resistance. The synthesis and analytical methods described in this guide provide a framework for researchers and professionals to work with this important compound. Further research into its synergistic effects with other UV filters and its long-term impact on skin health will continue to be of great interest to the scientific community.
References
- 1. This compound - BELGUARD EHT - Belchem [belchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Descrizione [tiiips.com]
- 4. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS 88122-99-0 EHT - Chemical Supplier Unilong [unilongindustry.com]
- 6. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 7. Synthesis method of UV absorbent this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. specialchem.com [specialchem.com]
- 13. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. q1scientific.com [q1scientific.com]
- 18. caronscientific.com [caronscientific.com]
- 19. iagim.org [iagim.org]
- 20. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to the Solubility of Ethylhexyl Triazone in Cosmetic Oils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ethylhexyl Triazone, a highly effective oil-soluble UVB filter, in a variety of cosmetic oils and emollients. Understanding the solubility of this crystalline UV filter is paramount for formulating stable, efficacious, and aesthetically pleasing sunscreen and personal care products. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for the solubilization process.
Executive Summary
This compound, also known as Uvinul T 150, is a high-performance UVB absorber characterized by its excellent photostability and high specific extinction.[1] As a crystalline powder, its incorporation into cosmetic formulations necessitates dissolution in the oil phase.[2] The extent of its solubility in different cosmetic emollients directly impacts the achievable Sun Protection Factor (SPF), formulation stability, and sensory profile. This guide serves as a critical resource for formulation scientists and researchers by consolidating key solubility data and methodologies.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the polarity and chemical structure of the cosmetic oil or emollient.[2] Generally, it exhibits better solubility in polar oils and esters. The following table summarizes the quantitative solubility of this compound in various cosmetic oils at 25°C.
| Cosmetic Oil / Emollient (INCI Name) | Trade Name (Example) | Solubility (wt. %) at 25°C |
| Dibutyl Adipate | Cetiol® B | 16.0 |
| Ethylhexyl Methoxycinnamate | Uvinul® MC 80 | 14.0 |
| Cocoglycerides | Myritol® 331 | 12.0 |
| C12-15 Alkyl Benzoate | - | 4.4 |
| Octocrylene | Uvinul® N 539 T | 4.2 |
| Isopropyl Palmitate | Isopropyl Palmitate | 3.4 |
| Ethanol (99.8%) | - | 1.3 (at 21°C) |
Data sourced from BASF Uvinul® T 150 technical information.
Additional research has explored the solubility of this compound in other emollients, highlighting the positive influence of certain structural features, such as aromatic groups and hydroxyl groups, on its solubility. For instance, one study demonstrated the exceptional solubilizing capacity of Ethylhexyl Hydroxystearate for this compound.[3]
Experimental Protocols for Solubility Determination
A robust and reproducible methodology is crucial for accurately determining the solubility of crystalline UV filters like this compound. The following protocol is a synthesis of established methods for assessing the equilibrium solubility in cosmetic emollients.
Materials and Equipment
-
Materials:
-
This compound powder
-
A selection of cosmetic oils/emollients
-
Analytical grade solvent for dilution (e.g., Ethanol, Acetonitrile)
-
-
Equipment:
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature incubator or water bath (set to 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Experimental Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a known amount of the cosmetic oil into a vial.
-
Add an excess amount of this compound powder to the oil to create a supersaturated slurry. The presence of undissolved crystals is essential to ensure equilibrium is reached from a state of supersaturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on a magnetic stirrer in a constant temperature environment (25°C).
-
Stir the slurries at a constant, moderate speed for a sufficient duration to reach equilibrium. A period of 72 hours is generally recommended to ensure complete equilibration.
-
-
Sample Separation:
-
After the equilibration period, remove the vials and allow the undissolved crystals to settle.
-
To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).
-
-
Sample Extraction and Dilution:
-
Carefully extract a precise volume of the clear supernatant using a pipette.
-
Accurately weigh the extracted aliquot.
-
Dilute the aliquot with a suitable analytical solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UV/Vis spectrophotometry method to determine the concentration of this compound.
-
A pre-established calibration curve of this compound in the same solvent system is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility in weight percent (wt. %) using the following formula:
Solubility (wt. %) = (Concentration of this compound in diluted sample × Dilution factor × Volume of diluted sample) / (Weight of the extracted aliquot) × 100
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound in cosmetic oils.
Caption: Experimental workflow for determining this compound solubility.
Logical Flow for Incorporating this compound into a Formulation
This diagram outlines the decision-making process and logical steps for successfully incorporating this compound into a cosmetic formulation.
References
The Photochemical Behavior of Triazine-Based UV Absorbers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazine-based ultraviolet (UV) absorbers are a class of highly effective and photostable organic compounds integral to the formulation of modern sunscreens and for the UV stabilization of various materials. Their chemical structure, centered on a 1,3,5-triazine (B166579) ring, provides a robust scaffold for chromophores that efficiently absorb UVA and UVB radiation. This technical guide provides an in-depth exploration of the photochemical behavior of key triazine-based UV absorbers, focusing on their mechanisms of action, photostability, degradation pathways, and the analytical methodologies used for their evaluation.
Core Mechanism of Photoprotection
The primary function of triazine UV absorbers is to dissipate harmful UV radiation as harmless thermal energy. This process is facilitated by their molecular structure, which allows for efficient electronic excitation upon absorption of UV photons, followed by rapid, non-radiative deactivation back to the ground state. This cycle can be repeated numerous times, providing long-lasting photoprotection.[1]
The key steps in the photoprotective mechanism are:
-
UV Absorption: The conjugated π-electron system of the triazine molecule absorbs a UV photon, promoting an electron to a higher energy excited singlet state (S1).
-
Energy Dissipation: The excited molecule rapidly returns to its ground state (S0) through non-radiative pathways, such as internal conversion and vibrational relaxation, releasing the absorbed energy as heat.[1]
-
Molecular Restoration: The molecule returns to its original, stable state, ready to absorb another UV photon.[1]
This efficient energy dissipation pathway minimizes the likelihood of the molecule undergoing photochemical reactions that could lead to its degradation or the formation of harmful photoproducts. For hydroxyphenyl-triazine (HPT) derivatives, this process is often facilitated by an excited-state intramolecular proton transfer (ESIPT) mechanism.
Caption: General photoprotective mechanism of triazine UV absorbers.
Key Triazine-Based UV Absorbers: Photochemical Properties
Several triazine derivatives have gained prominence as UV filters due to their exceptional performance and safety profiles. This section details the properties of some of the most widely used compounds.
Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine - BEMT)
Also known as Tinosorb S, Bemotrizinol is a broad-spectrum UV absorber with excellent photostability.[2][3] It covers both UVA and UVB regions with two absorption peaks at approximately 310 nm and 340-345 nm.[2][4] A key feature of Bemotrizinol is its ability to photostabilize other less stable UV filters, such as avobenzone.[5] Studies have shown that even after exposure to 50 minimal erythemal doses (MEDs), 98.4% of Bemotrizinol remains intact.[2][3]
Ethylhexyl Triazone (EHT)
Marketed as Uvinul T 150, this compound is a highly effective and photostable UVB absorber with a peak absorption at around 314 nm.[] Its large molecular weight limits skin penetration.[5] Ultrafast transient absorption spectroscopy studies have elucidated its photodeactivation mechanism, which involves rapid internal conversion from the initially photoexcited state back to the ground state, enabling multiple absorption and recovery cycles.[7] While generally regarded as photostable, some studies indicate it can photodegrade under certain conditions.[7]
Tris-Biphenyl Triazine (TBPT)
Known as Tinosorb A2B, Tris-Biphenyl Triazine is a highly efficient, photostable, broad-spectrum UV absorber covering the UVB and UVA2 ranges.[8][9] It is particularly effective in the 320-340 nm range, a region where many other filters show reduced efficacy.[8] Its high molecular weight and insolubility in water lead to its formulation as a dispersion of organic microparticles.[10] Studies have shown that the SPF and UVA-PF of formulations containing Tris-Biphenyl Triazine do not vary significantly after 2 hours of irradiation in a solar simulator.[8]
Quantitative Photochemical Data
The following table summarizes key quantitative data for prominent triazine-based UV absorbers. It is important to note that a direct comparison of photodegradation quantum yields and rate constants is challenging due to variations in experimental conditions across different studies.
| UV Absorber (Common Name) | INCI Name | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Photostability |
| Bemotrizinol (Tinosorb S) | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | 627.8 | 310, 343 | 46,800 (at 310 nm), 51,900 (at 343 nm) in ethanol[11] | High (>98% recovery after 50 MEDs)[2][3] |
| This compound (Uvinul T 150) | This compound | 823.1 | ~314 | Not consistently reported | High, but can photodegrade under certain conditions[7] |
| Tris-Biphenyl Triazine (Tinosorb A2B) | Tris-Biphenyl Triazine | 537.7 | 310 | 57,000 in ethanol[12] | High (no significant change in SPF and UVA-PF after 2h irradiation)[8] |
| Iscotrizinol (Uvasorb HEB) | Diethylhexyl Butamido Triazone | 766.1 | ~310 | Not consistently reported | High[13] |
Experimental Protocols
The evaluation of the photochemical behavior of triazine UV absorbers involves a range of specialized experimental techniques.
Photostability Testing
A standardized approach for assessing the photostability of UV filters is crucial for regulatory approval and product development. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for such testing.
Objective: To determine the intrinsic photostability of a triazine UV absorber and its behavior in a formulated product under standardized light exposure.
Methodology:
-
Sample Preparation: The triazine UV absorber is tested as a pure substance and in its final formulation. Samples are placed in chemically inert, transparent containers. A "dark control" sample, protected from light (e.g., wrapped in aluminum foil), is stored under the same temperature and humidity conditions to serve as a baseline.
-
Light Source: A light source designed to produce an output similar to the D65/ID65 emission standard is used. This can be an artificial daylight fluorescent lamp combined with a UV lamp, or a xenon or metal halide lamp. The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.
-
Exposure: Samples are exposed to the light source in a photostability chamber that controls temperature and humidity.
-
Analysis: At specified time points, the concentration of the triazine UV absorber in both the exposed and dark control samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC). The formation of photodegradation products is also monitored.
-
Evaluation: The percentage of degradation is calculated by comparing the concentration of the UV absorber in the exposed sample to that in the dark control.
References
- 1. Tris-biphenyl triazine, a new ultraviolet filter studied in terms of photoprotective efficacy. | Semantic Scholar [semanticscholar.org]
- 2. Bemotrizinol - Wikipedia [en.wikipedia.org]
- 3. This compound sunscreen and its disinfection byproducts obtained after chlorine treatment: Ecofriendliness or ecotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tris-biphenyl triazine, a new ultraviolet filter studied in terms of photoprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tris-biphenyl triazine - Wikipedia [en.wikipedia.org]
- 10. Spectra and photorelaxation of tris-biphenyl-triazine-type UV absorbers: from monomers to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ethylhexyl Triazone (CAS No. 88122-99-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl Triazone, with the CAS registry number 88122-99-0, is a highly effective and photostable organic ultraviolet (UV) B filter.[1][2] Its large molecular weight and oil-soluble nature make it a preferred ingredient in a wide array of sun care and cosmetic formulations designed to protect the skin from the deleterious effects of solar radiation.[1][3][4] This technical guide provides an in-depth overview of the core physicochemical properties, safety profile, and analytical methodologies pertaining to this compound. Detailed experimental protocols for key characterization and safety assessment studies are presented, alongside visualizations of its mechanism of action and analytical workflows to support research and development activities.
Physicochemical Properties
This compound is a white to light yellow powder, characterized by its high lipophilicity and excellent photostability.[1][5] These attributes are crucial for its function in cosmetic formulations, ensuring long-lasting and effective UV protection.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 88122-99-0 | [1] |
| EINECS Number | 402-070-1 | [6][7][8] |
| INCI Name | This compound | [8] |
| Synonyms | Octyl triazone, Uvinul T 150 | [3][4] |
| Molecular Formula | C₄₈H₆₆N₆O₆ | [1][3][9] |
| Molecular Weight | 823.07 g/mol | [6][9][10] |
| Appearance | White or light yellow powder | [5] |
| Melting Point | 128-132 °C | [5][6] |
| Boiling Point | 869.5 ± 75.0 °C (Predicted) | [9][10] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [9][10] |
| Water Solubility | Insoluble (5-7 μg/L at 25°C) | [5][9][10] |
| UV Absorption (λmax) | ~314 nm (in ethanol/methanol) | [1][9][10] |
Table 2: Solubility of this compound in Cosmetic Solvents
| Solvent | Solubility (% w/w at 20°C) | Reference |
| Isopropyl C12-15 Pareth-9 Carboxylate | 26.0 | [6] |
| Ethylhexyl Methoxycinnamate | 13.0-14.0 | [6] |
| Cocoglycerides | 9.0-10.0 | [6] |
| DMSO | 30 mg/mL | [10][11] |
Mechanism of Action: UV-B Absorption
As a chemical sunscreen agent, this compound functions by absorbing high-energy UV-B radiation and converting it into a less harmful, lower-energy form, primarily heat.[12] This process involves the excitation of electrons within the molecule to higher energy states upon photon absorption. The triazine core of the molecule is fundamental to this UV-absorbing capability.[1] The absorbed energy is then rapidly dissipated through non-radiative pathways, such as internal conversion and vibrational relaxation, returning the molecule to its ground state without undergoing significant degradation.[7][12][13] This efficient energy dissipation contributes to its high photostability.
Caption: Photophysical mechanism of UV-B absorption by this compound.
Experimental Protocols
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the principles outlined in the European Standard EN 16344:2013 for the analysis of UV filters in cosmetic products.[14][15][16][17][18]
Objective: To quantify the concentration of this compound in a cosmetic formulation.
Principle: Reversed-phase HPLC with UV detection is used for the separation and quantification of this compound.[15][18]
Materials:
-
HPLC system with a UV/DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (THF, for extraction)
-
Sample cosmetic product
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in THF to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the cosmetic product into a volumetric flask. Add THF to dissolve the sample and extract the this compound. Use sonication if necessary to ensure complete dissolution. Dilute to the mark with THF and mix thoroughly. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Mobile Phase: Methanol/Water gradient (e.g., starting with 80:20 v/v and increasing the methanol proportion).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 314 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared sample solution.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample using the calibration curve.
Caption: Workflow for the quantification of this compound by HPLC.
Safety Assessment Protocols
The following protocols are based on the OECD Guidelines for the Testing of Chemicals.
Objective: To determine the acute oral toxicity (LD50) of this compound.
Principle: The substance is administered orally by gavage in graduated doses to several groups of experimental animals, one dose per group. Observations of effects and mortality are made.[10]
Procedure:
-
Animal Selection: Use healthy, young adult rats (preferred species), all of the same sex (females should be nulliparous and non-pregnant).[10]
-
Housing: House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).[10]
-
Preparation: Fast animals overnight before dosing.[10]
-
Dose Administration: Administer the test substance in a single dose by gavage. Use at least 5 rodents per dose level.[10]
-
Observation: Observe animals for at least 14 days.[10] Record signs of toxicity, time of onset, duration, and mortality.[10]
-
Pathology: Conduct a gross necropsy of all animals at the end of the study.[10]
Objective: To determine the adverse effects of a single dermal application of this compound.
Principle: The test substance is applied to the skin of experimental animals in a single dose. Effects and mortality are observed.[3][9][19][20]
Procedure:
-
Animal Selection: Use healthy young adult rats, rabbits, or guinea pigs.[9]
-
Preparation: The day before the test, remove fur from the dorsal area of the trunk of the test animals (at least 10% of the body surface area).[3][9]
-
Dose Application: Apply the test substance uniformly over the prepared area. Cover the application site with a porous gauze dressing and non-irritating tape. The exposure period is 24 hours.[19]
-
Dose Level: Use at least 5 animals per dose group. A limit test may be performed at 2000 mg/kg body weight.[19]
-
Observation: Observe animals for at least 14 days, recording any signs of toxicity, skin irritation, and mortality.[3][19]
Objective: To assess the potential for this compound to penetrate the skin.
Principle: The test substance is applied to the surface of an excised skin sample mounted in a diffusion cell, which separates a donor and a receptor chamber. The amount of substance that permeates the skin into the receptor fluid is measured over time.[4][21][22][23]
Procedure:
-
Skin Preparation: Use viable human or animal skin. Mount the skin sample in a Franz diffusion cell with the stratum corneum facing the donor chamber.[4][21]
-
Cell Setup: Maintain the skin surface temperature at 32 ± 1°C. The receptor fluid (e.g., phosphate-buffered saline) should be stirred continuously.[21]
-
Dose Application: Apply the test substance (in a relevant formulation) to the skin surface in the donor chamber. The application should mimic typical exposure conditions.[22]
-
Sampling: Collect samples from the receptor fluid at predetermined time points over a 24-hour period.[22]
-
Analysis: Analyze the receptor fluid samples using a validated analytical method (e.g., HPLC) to quantify the amount of permeated this compound.
-
Mass Balance: At the end of the experiment, determine the distribution of the substance in the different compartments (skin surface wash, epidermis, dermis, and receptor fluid) to perform a mass balance analysis.[21]
Safety and Regulatory Information
This compound has a favorable safety profile, largely attributed to its high molecular weight, which limits skin penetration.[24]
Table 3: Toxicological Data for this compound
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [24] |
| Acute Dermal Toxicity (LD50) | Rabbit/Rat | Dermal | > 2000 mg/kg | [24] |
| Skin Irritation | Rabbit | Dermal | Non-irritant | [24] |
| Eye Irritation | Rabbit | Ocular | Non-irritant | [24] |
| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizing | [24] |
| Skin Penetration | In vitro | Dermal | Minimal | [24] |
Regulatory Status: this compound is approved for use as a UV filter in cosmetic products in the European Union at a maximum concentration of 5%.[3][13]
Conclusion
This compound (CAS 88122-99-0) is a robust and highly effective UV-B filter with a well-documented safety profile. Its excellent photostability and oil solubility make it a versatile ingredient for high-SPF sun care formulations.[1][7] The standardized analytical and safety testing protocols detailed in this guide provide a framework for researchers and formulators to effectively characterize and utilize this important cosmetic ingredient in the development of safe and efficacious sun protection products.
Caption: Logical relationships between properties and applications of this compound.
References
- 1. cosmetics.specialchem.com [cosmetics.specialchem.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 4. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 5. CN105061345A - Synthesis method of UV absorbent this compound - Google Patents [patents.google.com]
- 6. ijrap.net [ijrap.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physical Mechanism of One-Photon Absorption, Two-Photon Absorption, and Electron Circular Dichroism of 1,3,5 Triazine Derivatives Based on Molecular Planarity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical Mechanism of One-Photon Absorption, Two-Photon Absorption, and Electron Circular Dichroism of 1,3,5 Triazine Derivatives Based on Molecular Planarity [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. researchgate.net [researchgate.net]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. scribd.com [scribd.com]
- 20. umwelt-online.de [umwelt-online.de]
- 21. ec.europa.eu [ec.europa.eu]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Acute Dermal Toxicity (Dermal Toxicity Screening guideline OECD-402) | PPTX [slideshare.net]
An In-Depth Technical Guide to the Foundational Research of Uvinul T 150 (Ethylhexyl Triazone)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uvinul T 150, chemically known as Ethylhexyl Triazone, is a highly effective and photostable organic UVB filter. Its primary mechanism of action is the absorption of high-energy UVB radiation, thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[1] Developed by BASF, Uvinul T 150 is distinguished by its exceptional specific absorbance, allowing for high Sun Protection Factor (SPF) values at low concentrations.[1][2][3][4][5] Its large molecular weight and oil-solubility contribute to its favorable safety profile, characterized by low skin penetration. This technical guide provides a comprehensive overview of the foundational research on Uvinul T 150, encompassing its physicochemical properties, synthesis, mechanism of action, and key experimental data. Detailed protocols for relevant analytical and safety assessments are also provided to support further research and development.
Physicochemical and UV Absorption Properties
Uvinul T 150 is a white to light yellow crystalline powder.[6][7][8] It is an oil-soluble filter, a critical property for its incorporation into the oil phase of sunscreen emulsions.[3][9][10]
| Property | Value | Reference |
| INCI Name | This compound | [9][11] |
| CAS Number | 88122-99-0 | [11] |
| Molecular Formula | C₄₈H₆₆N₆O₆ | [4][11] |
| Molecular Weight | 823.07 g/mol | [12][13] |
| Appearance | White to light yellow powder | [6][8] |
| Solubility | Oil-soluble, Insoluble in water | [9][10][14] |
| Melting Point | 128.0 - 132.0 °C | [7] |
| UV Absorption Maximum (λmax) | ~314 nm | [2][9][12][13][14] |
| Specific Absorbance (A1%/1cm at 314 nm in Ethanol) | > 1500 | [4][5] |
Synthesis of Uvinul T 150
The synthesis of Uvinul T 150 is a two-step process. The first step involves the synthesis of the intermediate 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB) from melamine (B1676169) and p-chlorobenzoic acid. The second step is the esterification of H₃TATAB with 2-ethylhexanol (isooctanol).[15]
Synthesis of 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H₃TATAB)
Reaction: Melamine reacts with p-chlorobenzoic acid in the presence of a base (e.g., sodium carbonate) and a solvent (e.g., acetone (B3395972) and water) via a trisubstitution reaction.[15]
Experimental Protocol:
-
To a reaction vessel, add melamine, acetone, water, and sodium carbonate. Stir the mixture at room temperature.
-
Dissolve p-chlorobenzoic acid in acetone and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for several hours.
-
Monitor the reaction for the consumption of melamine using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the mixture with water and cool to induce precipitation.
-
Filter the precipitate, wash with water until neutral, and dry to obtain the H₃TATAB intermediate as a white solid.
Esterification of H₃TATAB to Uvinul T 150
Reaction: The carboxylic acid groups of H₃TATAB are esterified with 2-ethylhexanol in the presence of an acid catalyst (e.g., sodium pyrosulfate or tosic acid) and a solvent that allows for the removal of water (e.g., toluene (B28343) or xylene).[16]
Experimental Protocol:
-
Charge a reaction vessel with H₃TATAB, 2-ethylhexanol, a suitable solvent (e.g., toluene), and an acid catalyst.
-
Heat the mixture to reflux (approximately 105-145 °C) and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction for the conversion of H₃TATAB.
-
After completion, cool the reaction mixture and wash with an alkaline solution and then with water.
-
Remove the solvent and excess 2-ethylhexanol by distillation under reduced pressure to yield the crude Uvinul T 150.
-
The crude product is then purified by crystallization from a suitable solvent mixture (e.g., ethanol (B145695) and water) to obtain the final high-purity product.[17]
Mechanism of Action as a UVB Filter
Uvinul T 150 functions as a chemical sunscreen by absorbing high-energy UVB radiation.[1][2] Its molecular structure, specifically the triazine chromophore, is responsible for this absorption.[11] Upon absorbing a photon of UV light, the molecule is promoted to an excited state. It then rapidly and efficiently dissipates this energy as heat, returning to its ground state without undergoing chemical degradation. This high photostability is a key characteristic of Uvinul T 150, ensuring its protective efficacy is maintained upon sun exposure.[1][9][14]
While Uvinul T 150 itself is not known to directly interact with cellular signaling pathways, its primary function is to prevent the activation of damaging pathways initiated by UVB radiation.
Key Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
Principle: This method, based on standards like ISO 23675:2024, measures the UVB absorbance of a sunscreen product applied to a substrate, typically polymethylmethacrylate (PMMA) plates, to calculate the in vitro SPF.[1]
Methodology:
-
Substrate Preparation: Use molded and sandblasted PMMA plates to mimic the skin's surface.
-
Sample Application: Apply a uniform film of the sunscreen product (containing Uvinul T 150) onto the PMMA plates at a concentration of 1.2-1.3 mg/cm². An automated application system is recommended for reproducibility.[18]
-
Drying: Allow the film to dry for a defined period.
-
Initial Spectrophotometric Measurement: Measure the initial UV absorbance spectrum of the sunscreen film using a spectrophotometer equipped with an integrating sphere.
-
UV Irradiation: Expose the plates to a controlled dose of UV radiation from a solar simulator.
-
Final Spectrophotometric Measurement: Measure the UV absorbance spectrum after irradiation to assess photostability.
-
SPF Calculation: The in vitro SPF is calculated from the absorbance data using the following equation (Diffey and Robson, 1989): SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ Where:
-
E(λ) is the erythemal effectiveness spectrum
-
S(λ) is the solar spectral irradiance
-
T(λ) is the spectral transmittance of the sunscreen sample
-
In Vivo Skin Penetration Assessment via Tape Stripping
Principle: This technique is used to determine the amount of a topically applied substance that has penetrated the stratum corneum. Successive layers of the stratum corneum are removed with adhesive tape, and the amount of the substance on each tape strip is quantified.[12]
Methodology:
-
Application: Apply a precise amount of the sunscreen formulation containing Uvinul T 150 to a defined area of the skin of human volunteers.
-
Incubation: Allow the formulation to remain on the skin for a specified period.
-
Tape Stripping: Apply an adhesive tape strip to the application site with uniform pressure and then rapidly remove it. Repeat this process for a set number of strips.[11]
-
Extraction: Extract Uvinul T 150 from each tape strip using a suitable solvent.
-
Quantification: Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of Uvinul T 150 on each tape strip.
-
Data Analysis: Plot the amount of Uvinul T 150 per tape strip against the cumulative amount of stratum corneum removed (which can be estimated by protein or lipid analysis of the strips) to generate a penetration profile.
Photostability Testing
Principle: Based on ICH Q1B guidelines, this testing evaluates the effect of light exposure on the active substance to ensure it does not degrade and lose its efficacy.[3][15]
Methodology:
-
Sample Preparation: Prepare samples of Uvinul T 150, both as a pure substance and in its final formulation. Prepare control samples protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light, such as a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[4][19]
-
Analysis: After exposure, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the assay of Uvinul T 150 using a stability-indicating analytical method like HPLC. Compare the results to the dark control samples.
-
Evaluation: A significant change in assay or the formation of degradation products indicates photolability. Uvinul T 150 is known for its high photostability.
Safety and Toxicology
Uvinul T 150 is generally considered to have a favorable safety profile for use in cosmetic products.
| Toxicological Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat, LD50) | > 5000 mg/kg | [20] |
| Acute Dermal Toxicity (Rabbit, LD50) | > 2000 mg/kg | [20] |
| Skin Irritation | Non-irritant | [20] |
Dermal Toxicity Study (General Protocol based on OECD Guideline 410):
-
Animal Selection: Use healthy young adult rats, rabbits, or guinea pigs.
-
Preparation: Shave the dorsal area of the animals 24 hours before the test.
-
Application: Apply the test substance (Uvinul T 150) uniformly over the shaved area. The substance is typically held in contact with the skin with a porous gauze dressing for a specified period.
-
Observation: Observe the animals for signs of erythema, edema, and other toxic effects at specified intervals for a defined observation period (e.g., 21/28 days for a subacute study).[21]
-
Analysis: Conduct hematology, clinical chemistry, and histopathological examinations at the end of the study.
Genotoxicity Assays (General Strategy): A battery of in vitro tests is typically performed to assess genotoxic potential.[22][23]
-
Ames Test (Bacterial Reverse Mutation Test): To detect gene mutations.
-
In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.[24]
-
In Vitro Mouse Lymphoma Assay or HPRT Assay: To detect gene mutations in mammalian cells.[22]
Conclusion
Uvinul T 150 is a well-researched and highly effective UVB filter with a strong safety record. Its excellent photostability and high absorptivity make it a valuable ingredient in high-SPF sunscreen formulations. The experimental protocols detailed in this guide provide a framework for the continued evaluation and application of Uvinul T 150 in the development of safe and effective sun care products. Further research into the potential subtle interactions of Uvinul T 150 with cutaneous biology at the molecular level could provide even deeper insights into its role in photoprotection.
References
- 1. alsglobal.com [alsglobal.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. q1scientific.com [q1scientific.com]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. journalcps.com [journalcps.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. ovid.com [ovid.com]
- 8. youtube.com [youtube.com]
- 9. Determination of penetration profiles of topically applied substances by means of tape stripping and optical spectroscopy: UV filter substance in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucro-technics.com [nucro-technics.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 14. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 16. ulprospector.com [ulprospector.com]
- 17. researchgate.net [researchgate.net]
- 18. specialchem.com [specialchem.com]
- 19. ikev.org [ikev.org]
- 20. chemsynth.co.in [chemsynth.co.in]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 23. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 24. youtube.com [youtube.com]
A Technical Guide to the Early Efficacy Studies of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl Triazone, known commercially as Uvinul T 150, emerged as a highly effective and photostable UVB filter, representing a significant advancement in sunscreen technology. This technical guide delves into the foundational efficacy studies that established its role in cosmetic and dermatological formulations. We will examine the core data from early research, detailing its ultraviolet (UV) absorption characteristics and performance in both in vitro and in vivo models of sun protection. This document compiles quantitative data into structured tables and outlines the experimental protocols of the era to provide a comprehensive understanding of its initial validation.
Introduction: The Advent of a Novel Triazine-Based UV Filter
In the late 20th century, the demand for more effective and stable sun protection agents led to the development of a new class of triazine-based organic UV filters. This compound (2,4,6-Trianilino-(p-carbo-2'-Ethylhexyl-1'-oxy)-1,3,5-Triazine) was a prominent molecule from this class, distinguished by its large molecular weight and exceptional capacity to absorb high-energy UVB radiation.[1][2] Early investigations focused on quantifying its UV-B absorption efficiency, its Sun Protection Factor (SPF) contribution in formulations, and, critically, its stability under UV irradiation—a significant limitation of many earlier filters.[2][3]
Core Efficacy Parameters
The initial evaluation of this compound centered on its fundamental physicochemical and photoprotective properties.
Ultraviolet Absorption Spectrum
Early spectrophotometric analysis established this compound as a potent UVB absorber. Its absorption maximum (λmax) was consistently identified at approximately 314 nm, placing it squarely in the UVB range.[2][3][4] A key quantitative measure of its efficacy is its specific absorbance, which was found to be exceptionally high.
| Property | Value | Source |
| Peak UV Absorbance (λmax) | 314 nm | [2][3][4] |
| Specific Absorbance (A 1%/1 cm in Ethanol) | > 1500 | [3] |
This high specific absorbance indicated that even at low concentrations, this compound could contribute significantly to the SPF of a formulation.[3]
Photostability
A paramount feature highlighted in early studies was its remarkable photostability. Unlike previous generations of UV filters that would degrade upon exposure to UV radiation, this compound maintained its structural integrity and absorptive capacity.[1][2] This inherent stability was a critical factor in providing reliable and lasting sun protection.
Early Experimental Protocols and Efficacy Data
The validation of a new UV filter's efficacy in the late 20th century relied on a combination of in vitro and in vivo testing methodologies.
In Vitro Sun Protection Factor (SPF) Assessment
The concept of in vitro SPF testing was established to provide a rapid and ethical means of screening formulations. While methods have evolved, early protocols shared a common workflow.
-
Substrate Preparation: A synthetic substrate, such as 3M™ Transpore™ tape or, later, polymethylmethacrylate (PMMA) plates, was used to mimic the surface of the skin.
-
Product Application: A precise amount of the sunscreen formulation containing this compound (typically 1.2 to 2.0 mg/cm²) was uniformly applied to the substrate.
-
Spectrophotometric Analysis: The transmittance of UV radiation through the product-coated substrate was measured using a spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The SPF was calculated based on the absorption spectrum of the sunscreen, the emission spectrum of a standard solar simulator, and the erythemal action spectrum.
The diagram below illustrates the generalized workflow for these early in vitro assessments.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 3. promo.basf.com [promo.basf.com]
- 4. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Ethylhexyl Triazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylhexyl triazone, a highly effective and photostable UVB filter, is a key ingredient in modern sunscreen formulations. Its large molecular structure and high absorption coefficient contribute to its efficacy and safety profile, making it a subject of significant interest in cosmetic science and dermatology. A thorough understanding of its chemical identity and purity is paramount, necessitating comprehensive spectroscopic characterization. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details the principles of each technique, presents available spectral data, and outlines standardized experimental protocols for researchers and drug development professionals.
Introduction
This compound, chemically known as 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine, is a triazine-based organic compound renowned for its potent absorption of UVB radiation.[1][2] Marketed under trade names such as Uvinul T 150, it is a cornerstone of high Sun Protection Factor (SPF) and water-resistant sunscreen products due to its excellent photostability and strong affinity for skin keratin.[1][3] The robust chemical structure and high molecular weight (823.07 g/mol ) of this compound limit its dermal penetration, enhancing its safety profile for topical applications.[4]
The precise identification and quantification of this compound in raw materials and finished cosmetic formulations are critical for ensuring product quality, safety, and efficacy. Spectroscopic methods provide the foundational data for structural elucidation and purity assessment. This guide will systematically explore the key spectroscopic techniques for the comprehensive characterization of this important UV filter.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | 2,4,6-Trianilino-(p-carbo-2'-ethylhexyl-1'-oxy)-1,3,5-triazine | [1] |
| CAS Number | 88122-99-0 | [2] |
| Molecular Formula | C₄₈H₆₆N₆O₆ | [2] |
| Molecular Weight | 823.07 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Oil-soluble | [4] |
| Melting Point | 128-132 °C | [1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the UV-absorbing properties of sunscreen agents. For this compound, this method confirms its efficacy as a UVB filter.
Spectral Data
This compound exhibits a strong and broad absorption band in the UVB region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) is consistently reported to be approximately 314 nm in various solvents, including ethanol (B145695).[1][3] This absorption profile is responsible for its ability to protect the skin from the most harmful wavelengths of UVB radiation.
| Parameter | Value | Solvent | Reference(s) |
| λmax | ~314 nm | Ethanol | [1][3] |
| Specific Absorbance (1%, 1cm) | Min. 1500 | Not Specified | [1] |
Experimental Protocol
Objective: To determine the UV-Vis absorption spectrum and λmax of this compound.
Materials:
-
This compound standard (≥98% purity)
-
Spectroscopic grade ethanol
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of spectroscopic grade ethanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (e.g., 1-10 µg/mL).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 nm to 400 nm.
-
Blank Measurement: Fill a quartz cuvette with the spectroscopic grade ethanol to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.
-
Sample Measurement: Rinse a quartz cuvette with the most dilute working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat the measurement for all working solutions, moving from the most dilute to the most concentrated.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
Spectral Data
While publicly available, detailed peak assignments for the ¹H and ¹³C NMR spectra of this compound are limited. However, the expected chemical shifts can be predicted based on its molecular structure.
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in different chemical environments. Key regions would include:
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm, corresponding to the protons on the benzene (B151609) rings.
-
Amine Protons: A broad signal corresponding to the N-H protons.
-
Ethylhexyl Protons: A series of signals in the upfield region (0.8-4.5 ppm), including the characteristic signals for the terminal methyl groups, the methylene (B1212753) chains, and the protons on the carbon adjacent to the ester oxygen.
¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the unique carbon atoms in the molecule. Expected regions include:
-
Carbonyl Carbons: A signal around 165-175 ppm for the ester carbonyl carbons.
-
Triazine and Aromatic Carbons: A cluster of signals in the range of 110-160 ppm.
-
Aliphatic Carbons: Signals in the upfield region (10-70 ppm) corresponding to the ethylhexyl groups.
PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Bruker AM-270 instrument.[2]
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound standard (≥98% purity)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its key structural features.
Spectral Data
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretching (secondary amine) |
| ~2850-2960 | C-H stretching (aliphatic) |
| ~1710-1730 | C=O stretching (ester) |
| ~1500-1600 | C=C and C=N stretching (aromatic rings and triazine) |
| ~1250-1300 | C-O stretching (ester) |
| ~1100-1200 | C-N stretching |
PubChem indicates the availability of an FTIR spectrum of this compound obtained using the KBr-pellet technique on a Bruker IFS 85 instrument.[2]
Experimental Protocol
Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound standard (≥98% purity)
-
FT-IR grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.
Spectral Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.
| Parameter | Theoretical Value | Reference(s) |
| Molecular Weight | 823.07 g/mol | [2] |
| Exact Mass | 822.50438385 Da | [2] |
Fragmentation Pattern: Due to its complex structure, the fragmentation of this compound in the mass spectrometer is expected to be intricate. Potential fragmentation pathways include the cleavage of the ester groups, loss of the ethylhexyl chains, and fragmentation of the triazine ring. Analysis of these fragment ions can provide valuable structural information.
Experimental Protocol
Objective: To determine the molecular weight and study the fragmentation pattern of this compound.
Materials:
-
This compound standard (≥98% purity)
-
HPLC-grade methanol (B129727) or acetonitrile
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-1000).
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent and fragment ions.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow
References
- 1. This compound - BELGUARD EHT - Belchem [belchem.com]
- 2. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Octyl triazone | Cosmetic Ingredients Guide [ci.guide]
An In-depth Technical Guide on the Thermal Stability of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl triazone, a highly effective and widely utilized oil-soluble UVB filter, is a cornerstone of modern sunscreen formulations. Its primary function is to absorb harmful UVB radiation, thereby protecting the skin from sun damage.[1][2][3] Renowned for its exceptional photostability, this compound maintains its protective integrity even under intense and prolonged UV exposure.[1][4] This technical guide provides a comprehensive analysis of the thermal stability of this compound, a critical parameter for ensuring the safety, efficacy, and shelf-life of finished cosmetic and pharmaceutical products. While its photostability is well-documented, its behavior under thermal stress is less detailed in publicly available literature. This guide consolidates available data and outlines experimental protocols to thoroughly assess its thermal degradation profile.
Physicochemical Properties
A solid understanding of the fundamental physicochemical properties of this compound is essential for interpreting its thermal stability.
| Property | Value | Reference(s) |
| Chemical Name | Tris(2-ethylhexyl) 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)trisbenzoate | [5] |
| INCI Name | This compound | [6] |
| CAS Number | 88122-99-0 | [7] |
| Molecular Formula | C₄₈H₆₆N₆O₆ | [5] |
| Molecular Weight | 823.07 g/mol | [5] |
| Appearance | White to light yellow powder | [5] |
| Melting Point | 128.0 - 132.0 °C | [5] |
| Boiling Point | >300 °C (decomposes) | [2] |
| Solubility | Insoluble in water; Soluble in cosmetic oils | [8] |
Thermal Stability Profile
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, general information suggests that it possesses good thermal stability, a desirable characteristic for ingredients used in complex formulations that may undergo heating during production.[8] However, exposure to high temperatures can lead to degradation, which may compromise its UV absorption capabilities.[8]
Factors Influencing Thermal Stability
The thermal stability of this compound in a finished product is not solely dependent on its intrinsic properties but is also significantly influenced by the formulation matrix.
-
pH: The pH of the formulation can influence the stability of many cosmetic ingredients. While specific data for this compound is limited, it is a crucial parameter to consider during stability testing.
-
Presence of Other UV Filters: Interactions with other UV absorbers in the formulation can potentially impact the thermal stability of this compound.
-
Antioxidants: The inclusion of antioxidants in sunscreen formulations can help to mitigate the degradation of UV filters, including potential thermal degradation pathways.[9][10] Vitamins C and E are common examples of antioxidants used for this purpose.[9]
-
Emulsifiers and Emollients: The type of emulsion and the emollients used can create a specific microenvironment around the this compound molecule, potentially affecting its thermal behavior.
Experimental Protocols for Thermal Stability Assessment
To rigorously evaluate the thermal stability of this compound, a combination of analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound powder into a suitable pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).
Expected Outcome: The TGA curve will provide a clear indication of the temperature at which this compound begins to decompose and the percentage of mass loss at various temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting, crystallization, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of pure this compound powder into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Expected Outcome: The DSC thermogram will show an endothermic peak corresponding to the melting of this compound and may reveal exothermic events associated with its thermal decomposition.
Forced Degradation Studies (Isothermal Stress Testing)
Forced degradation studies are essential for understanding the degradation pathways and identifying potential degradation products under specific stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent or incorporate it into a representative cosmetic formulation (e.g., an oil-in-water emulsion).
-
Stress Conditions: Store the samples at elevated temperatures (e.g., 40 °C, 50 °C, 60 °C) for a defined period (e.g., 1, 2, 4, 8, and 12 weeks). Include control samples stored at room temperature and protected from light.
-
Sample Analysis: At each time point, withdraw an aliquot of the sample and analyze the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Kinetic Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) at each temperature. Use the Arrhenius equation to calculate the activation energy (Ea) of the degradation process.
High-Performance Liquid Chromatography (HPLC) for Quantification and Degradation Product Analysis
A validated HPLC method is crucial for accurately quantifying the remaining this compound and for detecting the formation of degradation products.
Example HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detector at the λmax of this compound (approximately 314 nm).[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Identification of Thermal Degradation Products
Identifying the chemical structures of thermal degradation products is critical for a comprehensive safety assessment.
Methodology:
-
Sample Preparation: Subject this compound to thermal stress as described in the forced degradation study to generate a sufficient amount of degradation products.
-
Analysis: Utilize hyphenated techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To separate the degradation products and determine their molecular weights.
-
TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): To identify the gaseous products evolved during thermal decomposition in real-time.
-
Visualization of Experimental Workflows and Logical Relationships
To facilitate a clear understanding of the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the comprehensive thermal stability assessment of this compound.
Caption: Logical flow for a kinetic study of this compound's thermal degradation.
Conclusion
This compound is a remarkably photostable UVB filter, a property that has cemented its importance in the formulation of effective sun care products. While it is generally considered to be thermally stable, a comprehensive understanding of its degradation profile under various thermal stress conditions is paramount for ensuring product quality, safety, and regulatory compliance. This technical guide has provided a framework for a thorough investigation of the thermal stability of this compound, from fundamental principles to detailed experimental protocols. By implementing these methodologies, researchers and formulation scientists can generate the critical data needed to optimize product development, establish appropriate storage conditions, and ensure the long-term stability and efficacy of products containing this essential UV filter. Further research to generate and publish specific TGA and DSC data for this compound would be a valuable contribution to the field of cosmetic science.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - BELGUARD EHT - Belchem [belchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. es.uvfilterspecialist.com [es.uvfilterspecialist.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Sun Care - AAKO [aako.nl]
- 8. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 9. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 88122-99-0 | Benchchem [benchchem.com]
An In-Depth Technical Guide on the Photostability and Quantum Yield of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylhexyl triazone, commercially known as Uvinul T 150, is a highly effective and widely utilized oil-soluble UVB filter in sunscreen and personal care products. Its prominence in modern formulations is largely attributed to its exceptional photostability, a critical attribute for ensuring sustained protection against harmful ultraviolet radiation. This technical guide provides a comprehensive overview of the quantum yield and photostability of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying photophysical processes. The inherent stability of this compound ensures that it maintains its protective capabilities even after prolonged sun exposure, a significant advantage over older, less stable UV filters.[1] This document is intended to serve as a core reference for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of photoprotective products.
Core Photophysical Properties of this compound
This compound is characterized by its strong absorption in the UVB range, with an absorption maximum (λmax) at approximately 314 nm.[2] Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent deactivation pathways are crucial in determining its photostability. The primary mechanism for its high photostability is the rapid and efficient dissipation of absorbed UV energy, allowing the molecule to return to its ground state and be ready for subsequent photon absorption.
Quantitative Data on Photophysical Quantum Yields
| Parameter | Quantum Yield (Φ) | Solvent | Reference |
| Fluorescence (Φf) | < 0.01 | Ethanol (B145695) (Room Temp.) | [3][4] |
| Phosphorescence (Φp) | Not Observed | Ethanol (Room Temp.) | [3][4] |
| Singlet Oxygen Generation (ΦΔ) | < 0.01 | Ethanol (Room Temp.) | [3][4] |
These low quantum yields for fluorescence, phosphorescence, and singlet oxygen generation indicate that the dominant deactivation pathway for the excited this compound molecule is non-radiative internal conversion, which efficiently dissipates the absorbed energy as heat.[5]
Photostability of this compound
This compound is widely recognized for its exceptional photostability.[1][2][6] This means it does not readily degrade upon exposure to UV radiation, ensuring long-lasting and reliable sun protection.[1] Its chemical structure, featuring a triazine core, is a key contributor to this stability, allowing for multiple UV absorption and energy dissipation cycles without significant molecular breakdown.
While a quantitative photodegradation quantum yield is not available, its high photostability is a well-established qualitative and commercially significant property.
Experimental Protocols
This section details the methodologies employed to determine the quantum yields and assess the photostability of this compound.
Determination of Fluorescence and Phosphorescence Quantum Yields
The quantum yields of fluorescence and phosphorescence of this compound were determined in ethanol.[3][4]
-
Instrumentation: UV-Vis spectrophotometer, spectrofluorometer, and a phosphorimeter.
-
Procedure:
-
UV-Vis Absorption Spectroscopy: The absorption spectrum of this compound in ethanol is recorded to determine its molar absorption coefficient at the excitation wavelength.
-
Fluorescence Spectroscopy: The fluorescence emission spectrum is recorded upon excitation at a specific wavelength. The fluorescence quantum yield (Φf) is determined relative to a standard with a known quantum yield.
-
Phosphorescence Spectroscopy: Phosphorescence spectra are measured at low temperatures (e.g., 77 K in a dewar) to minimize non-radiative decay processes and enhance phosphorescence emission. The phosphorescence quantum yield (Φp) is also determined relative to a known standard.
-
Determination of Singlet Oxygen Quantum Yield
The quantum yield of singlet oxygen (¹O₂) generation (ΦΔ) is a measure of the photosensitizing potential of a molecule. For this compound, this was determined using time-resolved near-infrared phosphorescence measurements in ethanol at room temperature.[3][4]
-
Instrumentation: A pulsed laser for excitation and a time-resolved near-infrared phosphorescence detection system.
-
Procedure:
-
A solution of this compound in ethanol is saturated with oxygen.
-
The solution is excited with a laser pulse.
-
The characteristic phosphorescence of singlet oxygen at approximately 1270 nm is detected and its decay is monitored over time.
-
The quantum yield is calculated by comparing the signal intensity to that of a reference photosensitizer with a known singlet oxygen quantum yield.
-
Assessment of Photostability (General Protocol)
While a specific degradation quantum yield is not available, the general photostability of a UV filter like this compound can be assessed using the following in vitro methodology:
-
Instrumentation: UV-Vis spectrophotometer, a solar simulator as the UV irradiation source, and polymethylmethacrylate (PMMA) plates as a substrate mimicking skin.
-
Procedure:
-
A solution of this compound in a suitable solvent is prepared.
-
A thin, uniform film of the solution is applied to a PMMA plate.
-
The initial UV absorbance of the film is measured using a UV-Vis spectrophotometer.
-
The plate is then exposed to a controlled dose of UV radiation from a solar simulator.
-
The UV absorbance is measured again after irradiation.
-
The change in absorbance at the λmax is used to calculate the percentage of the UV filter remaining, which is a measure of its photostability.
-
Ultrafast Transient Absorption Spectroscopy
This technique is employed to elucidate the rapid photodeactivation mechanisms that contribute to the high photostability of this compound.[5][7]
-
Instrumentation: A femtosecond laser system for pump-probe transient absorption spectroscopy.
-
Procedure:
-
A solution of this compound is prepared in a suitable solvent (e.g., dioxane or methanol).
-
An ultrashort "pump" laser pulse excites the sample.
-
A second, time-delayed "probe" pulse passes through the sample, and its absorption is measured.
-
By varying the time delay between the pump and probe pulses, the evolution of the excited states can be monitored on a femtosecond to picosecond timescale.
-
The resulting data reveals the lifetimes of the excited states and the rates of processes like internal conversion and intersystem crossing.
-
Photophysical Deactivation Pathways and Photodegradation Mechanism
The exceptional photostability of this compound is a direct consequence of its efficient deactivation pathways that rapidly return the molecule to its ground state after UV absorption, minimizing the time spent in reactive excited states.
Photophysical Deactivation Pathways
Upon absorption of a UVB photon, this compound is promoted to an excited singlet state (S₁). From here, it has several pathways to return to the ground state (S₀):
-
Internal Conversion (IC): This is the dominant, non-radiative pathway where the molecule rapidly relaxes to the ground state, dissipating the energy as heat. The ultrafast nature of this process is key to its photostability.[5]
-
Fluorescence: A minor pathway involving the emission of a photon. The low fluorescence quantum yield (Φf < 0.01) confirms this is not a significant deactivation route.[3][4]
-
Intersystem Crossing (ISC): The molecule can transition from the singlet excited state (S₁) to a triplet excited state (T₁). This process is more likely to lead to photochemical reactions.
-
Phosphorescence: The radiative decay from the triplet state (T₁) to the ground state (S₀). This is not observed at room temperature for this compound.[3][4]
-
Singlet Oxygen Generation: The triplet state can transfer its energy to molecular oxygen (³O₂), generating reactive singlet oxygen (¹O₂). The very low quantum yield for this process (ΦΔ < 0.01) indicates a low potential for photosensitization.[3][4]
Caption: Photophysical deactivation pathways of this compound.
Photodegradation Mechanism
Due to its high photostability, the photodegradation of this compound is a very minor process. The triazine core of the molecule is inherently stable. Any degradation that does occur would likely be initiated from the triplet excited state (T₁), potentially leading to the formation of radical species and subsequent chemical reactions. However, specific photodegradation products and a detailed reaction mechanism for this compound under typical solar irradiation conditions are not well-documented in the scientific literature, further attesting to its robust nature.
Caption: Experimental workflow for assessing the photostability of a UV filter.
Conclusion
This compound's reputation as a superior UVB filter is scientifically well-founded, primarily due to its exceptional photostability. The quantitative data presented in this guide, particularly the low quantum yields for fluorescence, phosphorescence, and singlet oxygen generation, confirm that the molecule efficiently dissipates absorbed UV energy through non-destructive, non-radiative pathways. While a specific photodegradation quantum yield remains unquantified in the literature—a testament to its stability—the established experimental protocols provide a robust framework for assessing its performance. The elucidation of its ultrafast deactivation mechanisms further solidifies the understanding of its stability at a molecular level. For researchers and formulators, this compound represents a benchmark for photostable UVB protection, and this guide provides the core technical information necessary for its effective and informed application in the development of advanced photoprotective products.
References
- 1. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 2. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 3. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 116244-12-3 | Benchchem [benchchem.com]
- 7. Ultrafast Transient Absorption Spectroscopy of the Sunscreen Constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Transitions in Ethylhexyl Triazone UV Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl triazone, also known as Octyl triazone or Uvinul T 150, is a highly effective and photostable organic UVB filter extensively used in commercial sunscreen formulations. Its large molecular weight and oil solubility contribute to its favorable safety profile and water resistance. The efficacy of this compound as a UV absorber is rooted in its molecular structure, which facilitates the absorption of high-energy UVB radiation and the subsequent dissipation of this energy through various photophysical and photochemical pathways. This technical guide provides a comprehensive overview of the electronic transitions that govern the UV absorption properties of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.
Core Concepts: Electronic Transitions and Photostability
The absorption of UV radiation by an organic molecule like this compound promotes electrons from a lower energy ground state (S₀) to a higher energy excited singlet state (S₁). The specific nature of this transition and the subsequent de-excitation pathways are critical to the molecule's function as a sunscreen. For a UV filter to be effective and safe, it must efficiently dissipate the absorbed energy without undergoing significant photochemical degradation or generating harmful reactive species.
The primary electronic transitions responsible for the UVB absorption of this compound are π → π* and n → π* transitions, localized within its chromophoric moieties. Upon photoexcitation, the molecule undergoes a series of rapid, non-radiative deactivation processes to return to the ground state, ensuring its photostability and ability to absorb multiple photons.
Quantitative Photophysical and Photochemical Data
The photophysical properties of this compound have been characterized in various solvents and conditions. The following table summarizes key quantitative data from the scientific literature.
| Parameter | Value | Solvent | Temperature | Citation |
| λmax (UV Absorption Maximum) | ~311 nm | Dioxane | Room Temperature | [1] |
| ~313 nm | Methanol | Room Temperature | [1] | |
| 314 nm | Oil | Room Temperature | [1] | |
| Molar Absorption Coefficient (ε) | 119,500 M⁻¹cm⁻¹ | Oil | Room Temperature | [1] |
| 134,000 M⁻¹cm⁻¹ | Methanol | Room Temperature | [1] | |
| Fluorescence Quantum Yield (Φf) | 0.57 | Ethanol | 77 K | [2] |
| Phosphorescence Quantum Yield (Φp) | 0.017 | Ethanol | 77 K | [2] |
| Lowest Excited Singlet State (S₁) Lifetime (τS) | < 0.6 ns | Ethanol | Not Specified | [1] |
| Lowest Excited Triplet State (T₁) Lifetime (τT) | Several seconds | Ethanol | 77 K | [2] |
| Singlet Oxygen Quantum Yield (ΦΔ) | < 0.01 | Not Specified | Room Temperature | [2] |
Photodeactivation Pathway of this compound
Upon absorption of a UVB photon, this compound undergoes a series of ultrafast de-excitation processes to dissipate the absorbed energy. The primary pathway involves internal conversion, a non-radiative process that funnels the excited state population back to the ground state. A smaller fraction of molecules may undergo intersystem crossing to a triplet state.
Caption: Photodeactivation pathway of this compound following UVB absorption.
Studies have shown that after initial photoexcitation to an nπ* state, this compound undergoes ultrafast internal conversion to a ππ* state within approximately 400 femtoseconds.[2] From this lower-lying singlet state, the molecule can return to the ground state via several pathways. The dominant deactivation mechanism is a rapid internal conversion.[3] A portion of the excited singlet state molecules can also relax to the ground state through fluorescence.[2]
Intersystem crossing to the lowest excited triplet state (T₁) also occurs, although to a lesser extent.[4][5] This triplet state is characterized as a locally excited ³ππ* state within the p-(N-methylamino)benzoic acid moiety.[4][5] The triplet state has a significantly longer lifetime and deactivates primarily through phosphorescence.[2] Importantly, the quantum yield of singlet oxygen generation from the triplet state is negligible, which is a crucial factor for the photostability and safety of the sunscreen agent.[2]
Key Structural Features for UV Absorption
The robust UV-absorbing properties of this compound are a direct result of its molecular architecture, which features a central 1,3,5-triazine (B166579) core symmetrically substituted with three p-aminobenzoate chromophores.
Caption: Key structural components of this compound.
The p-aminobenzoate groups act as the primary chromophores, responsible for the strong absorption in the UVB region. The nitrogen atom of the amino group and the carbonyl group are involved in the π-conjugated system, which facilitates the π → π* electronic transitions. The central triazine ring, being an electron-deficient system, influences the electronic properties of the attached chromophores. The ethylhexyl chains provide high oil solubility, which is essential for its incorporation into sunscreen formulations and contributes to its water-resistant properties.
Experimental Protocol: UV-Vis Absorption Spectroscopy of this compound
This protocol outlines the procedure for determining the UV absorption spectrum and molar absorption coefficient of this compound in a given solvent.
1. Instrumentation and Materials
-
Instrument: Double-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable oil)
-
Analyte: High-purity this compound standard
-
Equipment: Analytical balance, volumetric flasks, pipettes
2. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 mg/L): Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from, for example, 1 mg/L to 10 mg/L.
3. Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 250 nm to 400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and run a baseline correction.
-
Sample Measurement: Starting with the least concentrated working standard, rinse the sample cuvette with the solution, then fill it and place it in the sample holder. Record the absorption spectrum. Repeat this for all working standard solutions.
4. Data Analysis
-
Determine λmax: From the absorption spectra, identify the wavelength of maximum absorbance (λmax).
-
Construct a Calibration Curve: Plot the absorbance at λmax versus the concentration of the standard solutions.
-
Calculate Molar Absorption Coefficient (ε): According to the Beer-Lambert law (A = εbc), the slope of the calibration curve is equal to the molar absorption coefficient (when concentration is in mol/L) or the specific absorption (when concentration is in g/L).
Experimental Workflow for UV-Vis Analysis of a Sunscreen Formulation
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a commercial sunscreen product.
Caption: Experimental workflow for UV-Vis analysis of this compound in sunscreen.
Conclusion
This compound's efficacy as a UVB filter is underpinned by its unique molecular structure, which facilitates efficient absorption of UVB radiation and rapid, safe dissipation of the absorbed energy. The primary photodeactivation pathway involves ultrafast internal conversion, ensuring high photostability and minimizing the generation of harmful reactive species. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important sunscreen agent. A thorough understanding of its electronic transitions and photochemistry is paramount for the development of safe and effective sun care products.
References
- 1. scispace.com [scispace.com]
- 2. This compound | 116244-12-3 | Benchchem [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Ethylhexyl triazone (ET), a widely used UV-B filter in sunscreen and cosmetic formulations. The following protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, and a general method for UV-Vis Spectrophotometry are outlined to ensure accurate and precise quantification of this active ingredient.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the separation and quantification of this compound in complex cosmetic matrices. Reversed-phase chromatography is typically employed for this purpose.
Experimental Protocol
a) Sample Preparation
-
Accurately weigh approximately 0.1 to 0.5 g of the cosmetic product (cream, lotion, etc.) into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol (B129727) or ethanol (B145695) to the flask.
-
To ensure complete dissolution of the lipid phase and extraction of this compound, place the flask in an ultrasonic bath for 15-30 minutes. Gentle heating (e.g., 40°C) may be applied to aid dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Vigorously shake the flask to ensure homogeneity.
-
If the solution contains suspended particles, centrifuge a portion at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
b) Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of ethanol and acidified water (e.g., with phosphoric acid to a pH of 2.5-3.0) or acetonitrile (B52724) and water is commonly used. A gradient or isocratic elution can be employed. For instance, a gradient of ethanol and water can be used for the simultaneous determination of multiple UV filters.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 314 nm, which is the approximate λmax of this compound in ethanol.[3]
c) Calibration
-
Prepare a stock solution of this compound standard in methanol or ethanol (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
d) Quantification
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time obtained from the standard injection.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity Range | 10.0 - 50.0 µg/mL | [1] |
| Limit of Detection (LOD) | Varies by instrument and method | |
| Limit of Quantification (LOQ) | Varies by instrument and method | |
| Accuracy (% Recovery) | Typically >95% | |
| Precision (%RSD) | < 2% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC.
High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry
HPTLC coupled with densitometric analysis offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound. Normal-phase chromatography on silica (B1680970) gel is typically used.[3]
Experimental Protocol
a) Sample and Standard Preparation
-
Sample Preparation: Prepare the sample solution as described in the HPLC sample preparation section (1.a).
-
Standard Preparation: Prepare a stock solution of this compound in acetone (B3395972) (e.g., 5 mg/mL). From this, prepare a series of standard solutions with concentrations ranging from 0.1 to 2.0 µg/µL in acetone.[3]
b) HPTLC Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Application: Apply 2 µL of the sample and standard solutions as bands or spots onto the HPTLC plate using an automatic applicator.
-
Mobile Phase:
-
Development: Develop the plate in a saturated chromatographic chamber to a distance of approximately 8 cm.
-
Drying: Dry the plate in a stream of warm air.
c) Densitometric Analysis
-
Scanning Wavelength: 300 nm.[3]
-
Mode: Reflectance-absorbance mode.
-
Slit Dimensions: Appropriate for the applied bands/spots.
d) Calibration and Quantification
-
Scan the plate at the specified wavelength to obtain the densitograms for the standards and samples.
-
Integrate the peak areas of the corresponding spots.
-
Construct a calibration curve by plotting the peak area against the amount of this compound in the standard spots. The calibration curve for this method may be non-linear (e.g., a second-degree polynomial).[3]
-
Calculate the amount of this compound in the sample spots from the calibration curve.
Quantitative Data Summary
| Parameter | Method A | Method B | Reference |
| Linearity | Non-linear (2nd-degree polynomial), R > 0.998 | Non-linear (2nd-degree polynomial), R > 0.998 | [3] |
| Limit of Detection (LOD) | 0.03 µ g/spot | 0.03 µ g/spot | [3] |
| Limit of Quantification (LOQ) | 0.1 µ g/spot | 0.1 µ g/spot | [3] |
| Recovery | 95-105% | 95-105% | |
| Precision (%RSD) | 3.9-4.3% | 3.9-4.3% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPTLC-Densitometry.
UV-Vis Spectrophotometry (General Protocol)
UV-Vis spectrophotometry is a simpler and more accessible technique, although it is less specific than chromatographic methods and may be prone to interference from other UV-absorbing ingredients in the formulation. This method is suitable for simple formulations or for rapid quality control purposes where the absence of interfering substances is known.
Experimental Protocol
a) Sample and Standard Preparation
-
Sample Preparation:
-
Accurately weigh a small amount of the cosmetic product (e.g., 0.1 g) into a 100 mL volumetric flask.
-
Add a suitable solvent in which this compound is soluble and other matrix components are either insoluble or do not absorb at the analytical wavelength (e.g., ethanol or methanol).
-
Use sonication to ensure complete dissolution of this compound.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Filter the solution if necessary to remove any particulate matter.
-
Further dilute the solution with the solvent to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the same solvent used for the sample (e.g., 100 µg/mL).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
b) Spectrophotometric Measurement
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Record the UV spectrum of a standard solution of this compound from 400 nm to 250 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound in ethanol is approximately 314 nm.[3]
-
Blank: Use the solvent as the blank.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the λmax.
c) Calibration and Quantification
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the percentage of this compound in the original cosmetic product.
Quantitative Data Summary
Quantitative data for this method is highly dependent on the specific formulation and the validation performed.
| Parameter | Typical Value |
| λmax | ~314 nm (in ethanol)[3] |
| Linearity Range | Dependent on instrument and path length |
| Specificity | Low (potential for interference) |
Logical Relationship Diagram
Caption: Logical relationship for UV-Vis spectrophotometric quantification.
References
Application Note and Protocol: A Validated HPLC Method for the Determination of Ethylhexyl Triazone in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethylhexyl triazone, a widely used UV-B filter, in sunscreen products.[1][2] The protocol outlines a straightforward sample preparation procedure and an efficient isocratic HPLC method that provides accurate and reproducible results. This application note is intended to guide researchers and quality control analysts in the cosmetic and pharmaceutical industries in the routine analysis of this compound in various sunscreen matrices.
Introduction
This compound is a highly effective and photostable oil-soluble UV-B filter commonly incorporated into a wide range of sunscreen formulations to provide protection against harmful solar radiation.[1][2] Its chemical formula is C48H66N6O6.[1] With an absorption maximum at approximately 314 nm, it is one of the most efficient UV-B absorbers available.[1][2] Regulatory guidelines in various regions, including the European Union, permit its use in cosmetic products up to a certain concentration, necessitating reliable analytical methods for quality control and regulatory compliance.[3][4] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification of this compound in cosmetic products due to its specificity, sensitivity, and accuracy.[5][6] This application note provides a detailed protocol for the determination of this compound in sunscreen creams and lotions, along with method validation data.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Sunscreen product containing this compound
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes
-
Ultrasonic bath
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh approximately 0.1 g of the sunscreen sample into a 50 mL volumetric flask.[7]
-
Add approximately 30 mL of methanol to the flask.
-
Sonicate the flask in an ultrasonic bath for 15-30 minutes to ensure complete dissolution and extraction of this compound from the sample matrix.[7][8]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.[8]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[9]
HPLC Method
A reversed-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (88:12, v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Injection Volume | 20 µL |
| Detection Wavelength | 314 nm[1][2] |
| Column Temperature | 25 °C |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, and robustness to ensure its suitability for the intended purpose. The validation parameters were established based on common practices found in the scientific literature.[10][11][12]
| Validation Parameter | Result |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound in sunscreens.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound, free from interference from common sunscreen matrix components. The retention time for this compound under the specified conditions is typically around 6-8 minutes, allowing for a rapid sample throughput. The linearity of the method was excellent over the concentration range of 1.0 to 50.0 µg/mL, with a correlation coefficient greater than 0.999.
The precision of the method, expressed as the relative standard deviation (RSD), was found to be well within the acceptable limits of less than 2% for both intraday and interday analyses, indicating high reproducibility. The accuracy of the method was demonstrated by the high recovery values (98.0 - 102.0%) obtained from spiked sunscreen samples, confirming the absence of significant matrix effects.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound in sunscreen formulations. The straightforward sample preparation and isocratic elution make it suitable for routine quality control analysis. The method has been shown to be linear, precise, and accurate, meeting the typical requirements for analytical method validation. This protocol can be readily implemented in analytical laboratories for the quality assessment of sunscreen products containing this compound.
References
- 1. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 2. This compound - BELGUARD EHT - Belchem [belchem.com]
- 3. Global Perspectives: A Comparative Analysis of International Regulations on Sunscreens – The Aethic.com Education Section [education.aethic.com]
- 4. coslaw.eu [coslaw.eu]
- 5. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s4science.at [s4science.at]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Development and application of a HPLC method for eight sunscreen agents in suncare products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Formulating High SPF Sunscreens with Ethylhexyl Triazone
Audience: Researchers, scientists, and drug development professionals.
Introduction to Ethylhexyl Triazone
This compound, also known by the trade name Uvinul T 150, is a highly effective, oil-soluble organic UV filter renowned for its exceptional performance in absorbing UVB radiation.[1][2] It belongs to the triazine class of compounds and is a critical ingredient in the development of high Sun Protection Factor (SPF) sunscreens and other personal care products designed to protect the skin from the harmful effects of ultraviolet radiation.[3] Its chemical structure provides remarkable photostability, meaning it does not easily degrade upon exposure to sunlight, ensuring consistent and long-lasting protection.[1][4][5]
This compound offers the highest photostable absorption of all available UVB filters, with a peak absorption (λmax) at approximately 314 nm.[3][4][6] This potent absorption capacity allows formulators to achieve high SPF values with relatively low concentrations of the filter, which is advantageous for creating cosmetically elegant and lightweight formulations.[1][5][6] Due to its lipophilic nature, it is ideal for use in the oil phase of emulsions and in water-resistant sunscreen products.[1][3] Its safety profile is well-established; it is considered non-irritating, non-sensitizing, and is not significantly absorbed by the skin.[4][6][7]
Formulation Guidelines
Solubility and Dispersion
This compound is an oil-soluble crystalline powder that must be incorporated into the oil phase of a cosmetic formulation.[3][8] It is insoluble in water.[4][7] To ensure homogeneity and prevent crystallization in the final product, it is crucial to completely dissolve the filter in a suitable cosmetic oil or emollient with the aid of heat (typically 75-85°C) before incorporating it into the main batch.[8]
Recommended Use Levels
The concentration of this compound in a sunscreen formulation typically ranges from 1% to 5%, depending on the target SPF and the combination of other UV filters used.[3] In many regions, including Europe, the maximum permitted concentration is 5%.[1][4][6] Due to its high efficacy, even concentrations below 3% can significantly boost the SPF value of a formulation.[2]
Combining with Other UV Filters for Broad-Spectrum Protection
While this compound is a superior UVB absorber, achieving high SPF broad-spectrum protection requires its combination with effective UVA filters.[3][9] Its excellent photostability can also help stabilize other, less stable UV filters, such as Avobenzone (Butyl Methoxydibenzoylmethane).[4][5][7][8] A successful strategy involves combining oil-soluble and water-soluble filters to ensure actives are distributed in both phases of an emulsion.[10]
Quantitative Data Summary
Quantitative data for this compound and its performance are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| INCI Name | This compound | [4][7] |
| Synonyms | Octyl Triazone, Uvinul T 150 | [1][4][6] |
| Chemical Formula | C₄₈H₆₆N₆O₆ | [3][9] |
| Molecular Mass | 823 g/mol | [4][7] |
| Appearance | Pale yellow to yellowish liquid or solid | [3] |
| Peak UV Absorption (λmax) | ~314 nm | [3][4][6] |
| Solubility | Soluble in cosmetic oils; Insoluble in water | [3][4][8] |
| Max. Permitted Concentration | 5% (Region dependent) | [1][4][6] |
Table 2: Example High SPF 50+ Formulation Framework
This table provides a representative framework. The final percentages of UV filters, emulsifiers, and emollients must be optimized based on stability, sensory, and SPF testing.
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Oil Phase) | This compound | UVB Filter | 2.0 - 4.0 |
| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Broad-Spectrum Filter | 2.0 - 4.0 | |
| Butyl Methoxydibenzoylmethane | UVA Filter | 2.0 - 5.0 | |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate | UVA Filter | 2.0 - 5.0 | |
| C12-15 Alkyl Benzoate | Emollient / Filter Solvent | 5.0 - 10.0 | |
| Cetearyl Alcohol | Emulsifier / Thickener | 1.0 - 3.0 | |
| B (Water Phase) | Aqua | Solvent | q.s. to 100 |
| Glycerin | Humectant | 2.0 - 5.0 | |
| Phenylbenzimidazole Sulfonic Acid | UVB Filter (Water-Soluble) | 1.0 - 3.0 | |
| Xanthan Gum | Thickener | 0.2 - 0.5 | |
| C (Neutralizer) | Sodium Hydroxide | pH Adjuster | q.s. to pH 6.5-7.5 |
| D (Preservative) | Phenoxyethanol, Ethylhexylglycerin | Preservative System | 0.5 - 1.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on internationally recognized standards and common industry practices.
Protocol: In Vivo SPF Determination (Adapted from ISO 24444)
This method determines the SPF value by applying the sunscreen to human skin and measuring the minimal erythemal dose (MED).[11][12][13]
-
Subject Recruitment: Select a panel of healthy, fair-skinned human volunteers (typically Fitzpatrick skin types I, II, III).
-
Site Demarcation: Mark test sub-sites (minimum of 1 cm²) on the subject's back, within the infrascapular area.
-
Sunscreen Application: Apply the test sunscreen uniformly to the designated test area at a concentration of 2.0 mg/cm².[14] Allow the sunscreen to dry for 15-20 minutes.[11]
-
UV Irradiation: Expose the protected and an adjacent unprotected site to a series of controlled, increasing doses of UV radiation from a xenon arc solar simulator.[11]
-
MED Assessment: Approximately 16 to 24 hours post-irradiation, a trained evaluator visually assesses the skin for the first perceptible, clearly defined erythema (redness).[11]
-
Calculation:
-
Determine the MED for unprotected skin (MEDu) and protected skin (MEDp).
-
The SPF for an individual subject is the ratio: SPF = MEDp / MEDu .[13]
-
The final labeled SPF is the calculated mean SPF from the entire panel, truncated to the nearest whole number.
-
Protocol: In Vitro SPF Determination (Adapted from ISO 24443)
This laboratory method uses a UV transmittance analyzer to measure UV absorption through a sunscreen film applied to a substrate.[11][15]
-
Substrate Preparation: Use a roughened polymethyl methacrylate (B99206) (PMMA) plate as the substrate. The specific roughness (e.g., HD6 or SB6) should be controlled.[12]
-
Sample Application: Apply a precise amount of the sunscreen product (e.g., 1.2 or 1.3 mg/cm²) evenly across the PMMA plate.[16] Allow the film to equilibrate in a dark, temperature-controlled environment for at least 15 minutes.
-
Blank Measurement: Use a PMMA plate with a reference substance (e.g., white petrolatum) to obtain a blank transmittance reading.[16]
-
Transmittance Measurement: Place the sample plate in a spectrophotometer equipped with an integrating sphere. Measure the UV transmittance at 1 nm intervals across the UV spectrum (290-400 nm).[16][17]
-
UV Irradiation (for UVA-PF): Expose the sample to a controlled dose of UV radiation from a solar simulator to account for photodegradation.[12]
-
Post-Irradiation Measurement: Repeat the transmittance measurement (Step 4) after irradiation.
-
SPF Calculation: The SPF value is calculated from the transmittance data using a standardized mathematical formula that integrates the erythemal effectiveness spectrum and the solar spectrum over the UVB range (290-320 nm).
Protocol: Photostability Assessment
This protocol evaluates the ability of a sunscreen to retain its protective efficacy after UV exposure.
-
Sample Preparation: Apply the sunscreen to a standardized quartz or PMMA substrate at a specified thickness (e.g., 0.5 - 2.0 mg/cm²).[17][18]
-
Pre-Irradiation Spectral Analysis: Measure the initial absorbance spectrum of the sunscreen film from 290 to 400 nm using a spectrophotometer.[17]
-
UV Exposure: Place the sample in the light path of a full-spectrum Xenon Arc Solar Simulator. Irradiate the sample with a defined dose of UV radiation.[17] A common method is to irradiate for a duration equivalent to a fraction (e.g., 33%) of the product's SPF.[17]
-
Post-Irradiation Spectral Analysis: Re-measure the absorbance spectrum of the film after irradiation.[17]
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the UVA and UVB regions before and after irradiation.[18]
-
Determine the percentage of photostability or photodegradation. A common threshold for photostability is retaining >80% of the initial UV absorption.[18]
-
The change in the comparative SPF and UVA Protection Factor (UVA-PF) can also be reported as a percentage loss.[17]
-
Protocol: Sensory Evaluation
This protocol assesses the cosmetic and tactile properties of the sunscreen formulation, which are critical for consumer acceptance.[19][20]
-
Panelist Training: Recruit and train a panel of 10-15 individuals to recognize and rate specific sensory attributes.[19]
-
Sample Preparation: Prepare coded, identical samples of the test formulation(s) and a benchmark product.
-
Application Protocol: Instruct panelists to apply a standardized amount of the product to a designated area on their forearm or back of the hand.
-
Attribute Evaluation: Panelists evaluate the product at different time points (e.g., during application, 1 minute after, 10 minutes after) for key attributes. Use a standardized scale, such as a 5-point Just-About-Right (JAR) scale or a 10-point intensity scale.[19]
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA, Principal Component Analysis) to identify significant differences between formulations and to correlate instrumental measurements (like rheology) with sensory perception.[20] Penalty analysis can be used to link sensory attributes to overall consumer acceptance.[19]
Visualizations
Diagrams illustrating key workflows and relationships are provided below using the DOT language.
Caption: High SPF Sunscreen Formulation Workflow.
Caption: Mechanism of UV Absorption by Organic Filters.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound vs Benzophenone-3: Which Sunscreen Filter to Use? [tjcy.com]
- 3. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 4. us.typology.com [us.typology.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound - Sun Care - AAKO [aako.nl]
- 7. uk.typology.com [uk.typology.com]
- 8. nbinno.com [nbinno.com]
- 9. specialchem.com [specialchem.com]
- 10. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 11. aadhunikayurveda.com [aadhunikayurveda.com]
- 12. news.skinobs.com [news.skinobs.com]
- 13. Sunscreen Protection Factor. How is it tested? | Cosmeservice [cosmeservice.com]
- 14. dgk-ev.de [dgk-ev.de]
- 15. Expert Recommendations on the Evaluation of Sunscreen Efficacy and the Beneficial Role of Non-filtering Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative sensory and instrumental analyses and principal components of commercial sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sensory Evaluation and Oxidative Stability of a Suncream Formulated with Thermal Spring Waters from Ourense (NW Spain) and Sargassum muticum Extracts | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro SPF Testing of Ethylhexyl Triazone Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl Triazone, a highly effective and photostable UVB filter, is a key ingredient in modern sunscreen formulations. Its primary mechanism of action is the absorption of UVB radiation, with a peak absorption at approximately 314 nm, thereby preventing sun-induced skin damage.[1][2][3] Accurate determination of the Sun Protection Factor (SPF) is crucial for ensuring the efficacy of sunscreen products. While in vivo testing has traditionally been the standard, in vitro methods are gaining prominence due to ethical considerations, cost-effectiveness, and reproducibility.[4] This document provides detailed application notes and protocols for the in vitro SPF testing of sunscreen formulations containing this compound.
Principle of In Vitro SPF Testing
In vitro SPF testing relies on the measurement of UV radiation transmittance through a thin film of a sunscreen product applied to a synthetic substrate.[4] Polymethylmethacrylate (PMMA) plates are commonly used as they mimic the surface topography of human skin.[5] A spectrophotometer equipped with an integrating sphere is used to measure the absorbance of UV radiation across the UVB and UVA spectrum (290-400 nm).[6] The obtained absorbance values are then used to calculate the SPF value using a standardized equation.[7]
Data Presentation
The following table summarizes data from a study on a sunscreen cream containing this compound, illustrating the type of quantitative data obtained from in vitro SPF testing. It is important to note that the SPF of a formulation is dependent on the complete formulation, not just the concentration of a single UV filter.
| Formulation ID | This compound Concentration (%) | Other UV Filters | In Vitro SPF |
| F1 | Not specified | None | 13.6[8] |
The following table lists examples of commercial sunscreen products that contain this compound, along with the concentration of the UV filter. This information can be useful for understanding typical use levels in commercially available products.
| Product Name | This compound Concentration (%) | Labeled SPF |
| Nivea Sun UV Face Soothing Sensitive Cream | 3.5 | 50+[9] |
| Biore UV Athlizm Skin Protect Essence | 3.0 | 50+[9] |
| innisfree Daily Mild Sunscreen | 3.0 | 50+[9] |
| Allie Extra UV Facial Gel N | 2.5 | 50+[9] |
| innisfree Aqua Water Drop Sunscreen | 2.5 | 50+[9] |
| Allie Extra UV BB Gel | 2.0 | 50+[9] |
| Allie Extra UV Gel N | 2.0 | 50+[9] |
Experimental Protocols
Preparation of PMMA Plates
Polymethylmethacrylate (PMMA) plates are the standard substrate for in vitro SPF testing as their roughened surface mimics the topography of the skin.
Materials:
-
PMMA plates (e.g., HelioScreen HD 6)[6]
-
Glycerol (B35011) or other suitable blank substance
-
Lint-free wipes
Protocol:
-
Handle PMMA plates with care to avoid contamination.
-
For the blank measurement, apply a small amount of glycerol to a PMMA plate and spread it evenly to create a thin, uniform film.
-
Wipe off any excess glycerol from the edges of the plate.
Sunscreen Formulation Application
The accurate and reproducible application of the sunscreen film is critical for reliable results.
Materials:
-
Sunscreen formulation containing this compound
-
Positive displacement pipette or syringe
-
Finger cot or automated spreading device
Protocol:
-
Accurately weigh the PMMA plate before application.
-
Apply the sunscreen formulation to the roughened side of the PMMA plate at a concentration of 1.3 mg/cm².[6]
-
Distribute the product evenly across the entire surface of the plate using a finger cot with light pressure or an automated spreading device.[10]
-
Allow the film to dry and equilibrate for at least 15 minutes in the dark at a controlled temperature.[11]
Spectrophotometric Measurement
Apparatus:
-
UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere 2000)[6]
Protocol:
-
Calibrate the spectrophotometer using the blank PMMA plate prepared with glycerol.
-
Place the PMMA plate with the dried sunscreen film in the spectrophotometer.
-
Measure the absorbance of the sunscreen film at 1 nm intervals across the UV spectrum from 290 nm to 400 nm.[6]
-
Perform measurements at multiple sites on the plate to ensure an accurate average absorbance spectrum.
In Vitro SPF Calculation
The Sun Protection Factor is calculated from the measured absorbance data using the Mansur equation:
SPF = CF x Σ EE(λ) x I(λ) x Abs(λ)
Where:
-
CF = Correction Factor (typically 10)
-
EE(λ) = Erythemal effectiveness spectrum at wavelength λ
-
I(λ) = Solar spectral irradiance at wavelength λ
-
Abs(λ) = Absorbance of the sunscreen film at wavelength λ
-
Σ = Summation from 290 to 320 nm (the UVB range)
The values for EE(λ) x I(λ) are constants that have been determined and are readily available in scientific literature.
Photostability Testing (Optional but Recommended)
This compound is known for its photostability, but the overall formulation can influence this property.[1]
Apparatus:
-
Solar simulator with a controlled UV output
Protocol:
-
After the initial spectrophotometric measurement, expose the sunscreen-coated PMMA plate to a controlled dose of UV radiation from a solar simulator.
-
The irradiation dose should be a fraction of the determined SPF.
-
After irradiation, repeat the spectrophotometric measurement to obtain the post-irradiation absorbance spectrum.
-
Compare the pre- and post-irradiation spectra to assess the photostability of the formulation. A significant decrease in absorbance indicates photodegradation.
Visualizations
Caption: Workflow for In Vitro SPF Testing of Sunscreen Formulations.
Caption: Conceptual Diagram of UV Absorption by this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethylhexyl Triazone in Water-Resistant Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl Triazone, also known as Octyl Triazone or Uvinul T 150, is a highly effective and photostable organic UVB filter.[1][2] Its chemical properties make it an excellent candidate for use in water-resistant and long-lasting sunscreen formulations. This document provides detailed application notes, experimental protocols for evaluating water resistance, and a summary of available data regarding its performance.
This compound is an oil-soluble, colorless, and odorless powder that is particularly noted for its high absorption of UVB radiation, with a peak protection at approximately 314 nm.[2][3][4] A key characteristic of this compound is its strong affinity for the keratin (B1170402) in the skin, which, combined with its insolubility in water, contributes significantly to the water resistance of sunscreen products.[1] This allows for the formulation of high SPF sunscreens that maintain their efficacy even after prolonged water exposure.[5]
Key Properties and Formulation Guidelines
A summary of the key properties of this compound relevant to water-resistant formulations is presented below.
| Property | Value/Description | Significance in Water-Resistant Formulations |
| INCI Name | This compound | Standardized nomenclature for cosmetic ingredient labeling. |
| Chemical Formula | C48H66N6O6 | |
| Molecular Weight | 823.07 g/mol | Its large molecular size limits dermal penetration, enhancing safety.[6] |
| Solubility | Oil-soluble; Insoluble in water | Essential for incorporation into the oil phase of emulsions and prevents it from being easily washed off.[3][6] |
| UV Absorption Max (λmax) | ~314 nm (UVB range) | Provides powerful protection against the primary spectrum of UV radiation that causes sunburn.[2][3][4] |
| Photostability | Excellent | Maintains its protective capabilities even after prolonged exposure to UV radiation, ensuring long-lasting efficacy.[2][4] |
| Affinity for Skin Keratin | High | The polar nature of the molecule promotes adhesion to the skin, enhancing its substantivity and water resistance.[1] |
| Regulatory Status | Approved for use up to 5% in the EU and Japan. Not currently approved as a sunscreen active ingredient in the USA or Canada.[6] | Important consideration for global product development. |
Formulation Recommendations:
-
Concentration: Typically used at concentrations ranging from 1% to 5% in sunscreen formulations, depending on the desired SPF level and in combination with other UV filters.[3]
-
Dispersion: As an oil-soluble ingredient, this compound should be incorporated into the oil phase of the emulsion. Heating is typically required to ensure complete dissolution.
-
Synergy with other filters: It is often used in combination with other UVA and UVB filters to achieve broad-spectrum protection.[3]
-
Emulsion Type: While it can be used in various formulation types, its properties are particularly advantageous in water-in-oil (W/O) emulsions, which are known for their inherent water resistance.
Efficacy in Water-Resistant Formulations: Quantitative Data
A clinical trial was conducted to compare the persistence of SPF 30 in organic and inorganic sunscreens on swimmers. The organic sunscreen formulation included a combination of filters: diethylamino hydroxybenzoyl hexyl benzoate, tris-biphenyl triazine, this compound, ethylhexyl salicylate, methylene (B1212753) bis-benzotriazolyl tetramethylbutylphenol, and bis-ethylhexyloxyphenol methoxyphenyl triazine. The inorganic sunscreen contained titanium dioxide and zinc oxide. The study provides valuable insight into the performance of a formulation containing this compound in real-world conditions.
| Sunscreen Type | Median SPF Before Swimming (Range) | Median SPF After Swimming (Range) | Statistical Significance of SPF Decrease |
| Organic (containing this compound) | 30 (24-47) | 9.9 (6-19) | p < 0.001 |
| Inorganic | 27 (23-47) | 12.3 (8-19) | p < 0.001 |
Data adapted from a double-blind, randomized clinical trial.[3]
The results indicate a statistically significant decrease in SPF for both sunscreen types after swimming.[3] While the inorganic sunscreen retained a slightly higher median SPF post-immersion in this particular study, the organic formulation, which included this compound, still provided a measurable level of protection.[3] The study highlights the importance of reapplication of sunscreen after water activities, regardless of the type of UV filters used.
Experimental Protocols for Water Resistance Testing
The evaluation of a sunscreen's water resistance is a critical step in product development and for substantiating label claims. Standardized in vivo and in vitro methods are utilized for this purpose.
In Vivo Water Resistance Testing Protocol (Based on ISO 18861 and ISO 24444)
This protocol determines the Sun Protection Factor (SPF) of a sunscreen product after a defined period of water immersion.
1. Subject Recruitment and Selection:
-
Enroll a panel of healthy adult volunteers with skin types I, II, or III (Fitzpatrick classification).
-
Subjects should be free of any dermatological conditions that could interfere with the results.
-
Obtain informed consent from all participants.
2. Test Site Demarcation:
-
Mark out specific areas on the subjects' backs (typically the infrascapular region) for sunscreen application and as unprotected control sites.
3. Initial SPF Determination (Pre-Immersion):
-
Apply the test sunscreen formulation containing this compound at a uniform concentration of 2.0 mg/cm² to the designated test sites.
-
Allow the sunscreen to dry for 15-30 minutes.
-
Expose the test sites and an unprotected control site to a series of incremental doses of UV radiation from a solar simulator with a defined and known output.
-
Assess the Minimal Erythema Dose (MED) for both protected (MEDp) and unprotected (MEDu) skin 16-24 hours after UV exposure. The MED is the lowest UV dose that produces the first perceptible, unambiguous erythema with defined borders.
-
Calculate the static SPF using the formula: SPF = MEDp / MEDu .
4. Water Immersion Procedure:
-
Subjects undergo a standardized water immersion cycle. For a "water-resistant" claim, this typically involves two 20-minute immersions. For a "very water-resistant" claim, four 20-minute immersions are usually required.
-
The water in the immersion tub (e.g., a whirlpool) should be maintained at a controlled temperature (e.g., 29-34°C) and may have controlled agitation.
-
A 15-minute rest period out of the water is typically observed between immersions.
5. Post-Immersion SPF Determination:
-
After the final immersion and a brief drying period (without toweling the test sites), repeat the UV exposure and MED assessment as described in step 3 on the same test sites.
-
Calculate the post-immersion SPF.
6. Calculation of Water Resistance:
-
The product is deemed "water-resistant" if the mean SPF after water immersion is at least 50% of the mean SPF before immersion.
Experimental Workflow for In Vivo Water Resistance Testing
Caption: In Vivo Water Resistance SPF Testing Workflow.
In Vitro Water Resistance Testing Protocol (Qualitative/Quantitative)
In vitro methods provide a more rapid and cost-effective approach for screening the water resistance of formulations during development. These methods typically use a synthetic substrate to mimic the skin's surface.
1. Substrate Preparation:
-
Use polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface to simulate the topography of the skin.
-
Record the initial weight of each plate.
2. Product Application:
-
Apply a precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) evenly across the surface of the PMMA plates.
-
Allow the product to dry for a specified period (e.g., 15-30 minutes) in a dark place at room temperature.
3. Pre-Immersion SPF Measurement:
-
Measure the UV transmittance of the sunscreen film on the plates using a spectrophotometer equipped with an integrating sphere.
-
Calculate the in vitro SPF and other relevant metrics (e.g., UVA protection factor) from the transmittance data.
4. Water Immersion:
-
Place the plates in a holder and immerse them in a container of purified water at a controlled temperature (e.g., 34°C).
-
The water should be agitated at a constant, gentle speed (e.g., 15 rpm) for a defined duration (e.g., 20 or 40 minutes).
5. Post-Immersion SPF Measurement:
-
Carefully remove the plates from the water, allow them to dry completely without blotting, and then re-measure the UV transmittance as in step 3.
-
Calculate the post-immersion in vitro SPF.
6. Data Analysis:
-
Calculate the percentage of SPF retention: % SPF Retention = (Post-immersion SPF / Pre-immersion SPF) x 100 .
-
A retention of ≥ 50% is often used as an indicator of water resistance, though this should ideally be correlated with in vivo data.
Experimental Workflow for In Vitro Water Resistance Testing
Caption: In Vitro Water Resistance SPF Testing Workflow.
Conclusion
This compound is a valuable UV filter for the development of high-SPF, water-resistant sunscreen formulations. Its inherent properties of oil solubility, high photostability, and strong affinity for skin keratin contribute significantly to its efficacy in products designed for use during activities that involve sweating or swimming. The standardized in vivo and in vitro protocols outlined provide robust frameworks for substantiating water resistance claims. While the available quantitative data from a comparative clinical trial demonstrates the performance of a formulation containing this compound, further studies isolating its specific contribution at various concentrations would be beneficial for formulators. Nevertheless, its established characteristics make this compound a reliable choice for creating durable and effective sun protection products.
References
- 1. dewolfchem.com [dewolfchem.com]
- 2. In vivo Human Skin Penetration of the UV Filter this compound: Effect of Lipid Microparticle Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Comparison of Sun Protection Factor 30 Persistence Between Inorganic and Organic Sunscreen in Swimmers: Double-blind Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
Application Note: HPTLC Analysis of Ethylhexyl Triazone in Cosmetic Creams
Introduction
Ethylhexyl triazone (ET), commercially known as Uvinul T150, is an oil-soluble UVB filter widely used in cosmetic sunscreen formulations at concentrations up to 5%.[1] Its high photostability and strong absorption in the UVB range make it a critical ingredient for achieving a high sun protection factor (SPF).[1] This application note describes a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of this compound in cosmetic cream matrices. This cost-effective and rapid method separates this compound from other common sunscreen agents and preservatives.[1][2]
Principle
The method is based on normal-phase HPTLC on silica (B1680970) gel 60 plates.[1] After extraction of this compound from the cosmetic cream using methanol (B129727), the extract is applied to the HPTLC plate.[3] The plate is then developed with a suitable mobile phase to separate this compound from other components in the sample matrix. Quantification is achieved by densitometric scanning of the plates at 300 nm.[1][2][3][4]
Experimental Protocols
1. Chemicals and Materials
-
Standards: this compound (Uvinul T150)
-
Solvents: Methanol (analytical or HPLC grade), Cyclohexane, Diethyl ether, Acetone
-
Stationary Phase: HPTLC plates with silica gel 60 F254 (10 x 10 cm or 10 x 20 cm, layer thickness 0.2 mm)
-
Instrumentation: HPTLC applicator (e.g., automatic TLC sampler), HPTLC developing chamber, TLC scanner (densitometer), Sonicator.
2. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a concentration range suitable for calibration (e.g., 0.1 to 1.0 µg/µL).
3. Sample Preparation
-
Accurately weigh approximately 1 g of the cosmetic cream into a suitable container.
-
Add a known volume of methanol (e.g., 10 mL) to the cream.
-
Sonicate the mixture for a specified time (e.g., 30-60 minutes) to ensure complete extraction of this compound.[3][5][6][7]
-
After sonication, allow the mixture to stand for approximately 60 minutes.[3]
-
Centrifuge or filter the extract to remove undissolved excipients.[5][6][8] The resulting clear supernatant is the sample solution.
4. Chromatographic Conditions
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Application: Apply 2 µL of the standard and sample solutions as bands or spots onto the HPTLC plate.[1][3]
-
Mobile Phase: Two effective mobile phases have been validated[1][2][3][4]:
-
Method A: Cyclohexane - Diethyl ether (1:1, v/v)
-
Method B: Cyclohexane - Diethyl ether - Acetone (15:1:2, v/v/v)
-
-
Development: Develop the plates in a chromatographic chamber previously saturated with the mobile phase vapor for about 20 minutes. The development distance should be approximately 8 cm from the lower edge of the plate.[3]
-
Drying: After development, dry the plates in a stream of warm air.
5. Densitometric Analysis
-
Scanning Mode: Absorbance/Reflectance.
-
Calibration Curve: Generate a calibration curve by plotting the peak area against the concentration of the applied standard solutions. A second-degree polynomial fit has been shown to be effective.[1][2][3]
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area of the sample spot with the calibration curve.
Data Presentation
Table 1: Chromatographic and Validation Parameters for HPTLC Analysis of this compound.
| Parameter | Method A | Method B |
| Mobile Phase | Cyclohexane - Diethyl ether (1:1, v/v) | Cyclohexane - Diethyl ether - Acetone (15:1:2, v/v/v) |
| Rf Value | ~0.55 | ~0.45 |
| Linearity Range (µ g/spot ) | 0.1 - 1.0 | 0.1 - 1.0 |
| Correlation Coefficient (R) | > 0.998 | > 0.998 |
| LOD (µ g/spot ) | 0.03[1][2][3][4] | 0.03[1][2][3][4] |
| LOQ (µ g/spot ) | 0.1[1][2][3][4] | 0.1[1][2][3][4] |
Table 2: Recovery Study of this compound from Spiked Cream Samples.
| Spiked Concentration (µ g/spot ) | Recovery (%) - Method A | Recovery (%) - Method B |
| 0.2 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 0.6 | 99.2 ± 1.5 | 101.2 ± 1.2 |
| 1.0 | 100.5 ± 1.1 | 100.8 ± 0.9 |
Data adapted from published literature and presented for illustrative purposes.
Visualizations
Caption: Experimental workflow for HPTLC analysis of this compound.
The described HPTLC method is simple, rapid, and reliable for the quantitative determination of this compound in cosmetic creams. The method has been validated for its accuracy, precision, and linearity, making it suitable for routine quality control analysis in the cosmetic industry. The use of normal-phase chromatography on silica gel with the specified mobile phases allows for effective separation of this compound from a complex matrix.[1]
References
- 1. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sunscreen this compound in topical skin-care products by normal-phase TLC/densitometry [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
- 5. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. jfda-online.com [jfda-online.com]
Application Note: High-Throughput Analysis of Multiple UV Filters Using Ultra-Performance Liquid Chromatography (UPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous separation and quantification of multiple UV filters commonly found in sunscreen and cosmetic products. The growing concerns over the environmental impact and potential endocrine-disrupting properties of some UV filters necessitate efficient and sensitive analytical methods for their monitoring.[1] This UPLC method, utilizing a sub-2 µm particle column, offers significantly reduced run times and improved resolution compared to traditional HPLC methods.[2] The described protocol is suitable for quality control, regulatory compliance, and research applications in the pharmaceutical and cosmetic industries.
Introduction
UV filters are essential active ingredients in sunscreen and other personal care products, designed to protect the skin from harmful ultraviolet radiation. These compounds are diverse in their chemical structures and properties. Regulatory bodies worldwide have established strict guidelines for the types and concentrations of UV filters allowed in commercial formulations.[3] Consequently, there is a critical need for analytical methods that can simultaneously and accurately quantify a wide range of these compounds in various complex matrices.
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for this purpose, offering higher efficiency, sensitivity, and speed over conventional High-Performance Liquid Chromatography (HPLC).[2] This application note provides a detailed protocol for the simultaneous analysis of a mixture of common UV filters, demonstrating the capabilities of UPLC for high-throughput screening and quality control.
Experimental Protocols
Sample Preparation
A simplified sample preparation procedure is crucial for high-throughput analysis. For sunscreen lotions and creams, the following protocol is recommended:
-
Weighing: Accurately weigh approximately 0.1 g of the sunscreen sample into a 50 mL centrifuge tube.
-
Dissolution: Add 10 mL of methanol (B129727) (or a mixture of methanol and tetrahydrofuran (B95107) for certain UV filters) to the tube.
-
Extraction: Vortex the sample for 2 minutes to ensure complete dissolution of the UV filters. For more complex matrices, ultrasound-assisted extraction (UAE) can be employed to enhance extraction efficiency.[4]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.
-
Dilution: Take a 1 mL aliquot of the supernatant and dilute it to 10 mL with the mobile phase.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a UPLC vial.
Figure 1: Sample Preparation Workflow
UPLC Method
The following UPLC method was developed for the rapid separation of multiple UV filters.
Instrumentation: Waters ACQUITY UPLC System with a Photodiode Array (PDA) Detector.[2]
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[2]
Mobile Phase:
-
A: 0.05% (v/v) Trifluoroacetic Acid (TFA) in Water.[2]
-
B: 0.05% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.[2]
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| Initial | 0.8 | 95 | 5 |
| 7.00 | 0.8 | 0 | 100 |
| 8.00 | 0.8 | 0 | 100 |
| 8.10 | 0.8 | 95 | 5 |
| 10.00 | 0.8 | 95 | 5 |
Other Parameters:
-
Column Temperature: 50 °C[2]
-
Injection Volume: 3 µL[2]
-
Detection: PDA, 215-500 nm (specific wavelengths can be extracted for quantification).[2]
-
Run Time: 10 minutes.[2]
Figure 2: UPLC Analysis Workflow
Data Presentation
The performance of the UPLC method was evaluated for a standard mixture of common UV filters. The quantitative data, including retention times, limits of detection (LOD), and limits of quantification (LOQ), are summarized in the table below.
Table 1: Quantitative Data for the UPLC Analysis of UV Filters
| UV Filter | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| p-Aminobenzoic acid (PABA) | ~1.5 | 0.10 | 0.30 |
| Benzophenone-3 (Oxybenzone) | ~4.2 | 0.08 | 0.24 |
| Homosalate | ~5.1 | 0.25 | 0.75 |
| Octisalate (Ethylhexyl Salicylate) | ~5.5 | 0.15 | 0.45 |
| Octocrylene | ~5.8 | 0.12 | 0.36 |
| Avobenzone (Butyl Methoxydibenzoylmethane) | ~6.2 | 0.20 | 0.60 |
| Octinoxate (Ethylhexyl Methoxycinnamate) | ~6.5 | 0.18 | 0.54 |
Note: Retention times are approximate and may vary slightly depending on the specific system and column conditions. LOD and LOQ values are compiled from literature and may vary based on the specific method and matrix.
Table 2: Method Validation Parameters from Literature
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | [1][4] |
| Recovery | 94.90% - 116.54% | |
| Precision (%RSD) | < 15% | [1] |
Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the simultaneous analysis of multiple UV filters in cosmetic and sunscreen products. The short analysis time of 10 minutes allows for high-throughput screening, making this method ideal for quality control and routine analysis in industrial settings. The detailed protocol and performance data presented in this application note can be readily adopted by researchers and scientists working in the field of cosmetic and pharmaceutical analysis. The use of UPLC technology significantly enhances analytical capabilities, ensuring product quality and regulatory compliance.
References
Application Notes and Protocols for the Spectrophotometric Determination of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl triazone, also known as Uvinul T 150, is a highly effective and photostable oil-soluble UVB filter. Its strong absorbance in the UVB range, with a peak at approximately 314 nm, makes it a popular ingredient in a wide variety of sunscreen and personal care products to achieve a high Sun Protection Factor (SPF).[1][2][3][4][5] Accurate quantification of this compound in raw materials and finished formulations is crucial for ensuring product efficacy and regulatory compliance.
This document provides a detailed application note and protocol for the determination of this compound using UV-Vis spectrophotometry. This method is simple, cost-effective, and suitable for the analysis of this compound in simple matrices where it is the primary UV-absorbing compound. For more complex formulations containing multiple UV absorbers, a separation technique such as high-performance liquid chromatography (HPLC) is recommended prior to spectrophotometric detection to ensure selectivity.[4][6]
Principle of the Method
The spectrophotometric determination of this compound is based on the measurement of its absorbance of ultraviolet (UV) radiation at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a sample solution at 314 nm and comparing it to a calibration curve prepared with standard solutions of known concentrations, the concentration of this compound in the sample can be accurately determined.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) values are derived from a high-performance thin-layer chromatography (HPTLC) method with densitometric (spectrophotometric) detection at 300 nm, which provides a strong indication of the sensitivity of the spectrophotometric approach.[4][7][8][9]
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~314 nm | [1][2][4] |
| Limit of Detection (LOD) | 0.03 µ g/spot | [4][8] |
| Limit of Quantitation (LOQ) | 0.1 µ g/spot | [4][8] |
| Calibration Curve Fit (HPTLC-Densitometry) | Second-degree polynomial | [4][7][8][9] |
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A calibrated UV-Vis spectrophotometer capable of scanning in the UV range (200-400 nm) with a 1 cm path length quartz cuvette.[10]
-
Chemicals and Reagents:
-
This compound reference standard (analytical grade)
-
Ethanol (B145695) (spectroscopic grade)
-
Methanol (HPLC grade)
-
Acetone (analytical grade)
-
-
Glassware: Class A volumetric flasks, pipettes, and beakers.
Preparation of Standard Solutions
2.1. Stock Standard Solution (1000 µg/mL)
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of ethanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Bring the solution to volume with ethanol and mix thoroughly.
2.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock standard solution with ethanol as described in the table below:
| Concentration (µg/mL) | Volume of Stock Solution (mL) | Final Volume (mL) |
| 5 | 0.5 | 100 |
| 10 | 1.0 | 100 |
| 15 | 1.5 | 100 |
| 20 | 2.0 | 100 |
| 25 | 2.5 | 100 |
Sample Preparation (for a simple sunscreen oil)
-
Accurately weigh an amount of the sunscreen oil sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of ethanol and shake vigorously for 15 minutes to extract the this compound.
-
Bring the solution to volume with ethanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with ethanol to obtain a theoretical concentration within the range of the calibration curve (e.g., a 1 in 10 dilution for a sample containing 1% this compound).
Spectrophotometric Measurement
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use ethanol as the blank to zero the instrument.
-
Record the UV spectrum of a mid-range standard solution to confirm the wavelength of maximum absorbance (λmax) is at approximately 314 nm.
-
Set the instrument to measure the absorbance at 314 nm.
-
Measure the absorbance of the blank, each working standard solution, and the prepared sample solution.
Data Analysis
-
Construct a calibration curve by plotting the absorbance of the working standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear fit.
-
Calculate the concentration of this compound in the diluted sample solution using the equation of the line.
-
Calculate the percentage of this compound in the original sunscreen oil sample using the following formula:
% this compound = (C × D × V) / (W × 10)
Where:
-
C = Concentration of this compound in the diluted sample solution (µg/mL)
-
D = Dilution factor
-
V = Initial volume of the sample preparation (mL)
-
W = Weight of the sunscreen oil sample (mg)
-
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: Analyze a placebo sample (the sunscreen oil base without this compound) to ensure there is no interference from the excipients at 314 nm.
-
Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between absorbance and concentration.
-
Accuracy: Perform recovery studies by spiking a placebo sample with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on different days, with different analysts, or on different instruments. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Visualizations
Caption: Workflow for the spectrophotometric determination of this compound.
Caption: Logical relationship of the spectrophotometric analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. Quantification of sunscreen this compound in topical skin-care products by normal-phase TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Encapsulation Techniques for Ethylhexyl Triazone to Reduce Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl triazone (EHT) is a highly effective and photostable UVB filter widely used in sunscreen formulations. Despite its high molecular weight, studies have shown that a significant fraction of topically applied EHT can penetrate the stratum corneum. To enhance the safety and efficacy of sunscreen products, it is crucial to minimize the systemic absorption of UV filters by retaining them on the skin's surface. Encapsulation of EHT into particulate systems is a promising strategy to reduce its skin penetration, thereby limiting potential toxicological risks and improving the overall performance of the sunscreen product.
These application notes provide an overview of encapsulation techniques for this compound, with a focus on lipid-based carriers, and detail the experimental protocols for their preparation and evaluation.
Encapsulation Strategies for this compound
Several encapsulation techniques can be employed to reduce the skin penetration of EHT. The most studied and effective methods for lipophilic molecules like EHT involve lipid-based nanoparticles and microparticles.
Common Encapsulation Systems:
-
Lipid Microparticles (LMs): These are spherical particles with a solid lipid core in the micrometer size range. LMs are advantageous due to their ability to form a film on the skin surface, reducing the release and subsequent penetration of the encapsulated active ingredient.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers with a solid lipid matrix, typically in the size range of 50 to 1000 nm. They offer good biocompatibility and the potential for controlled release.
-
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This unstructured solid core provides more space for drug loading and can reduce the expulsion of the active ingredient during storage compared to SLNs. The use of NLCs has been shown to reduce the skin permeation of UV filters.
-
Polymeric Nanoparticles: These nanoparticles are composed of biodegradable polymers. They can encapsulate active ingredients and their surface properties can be modified to control drug release and skin interaction.
Data Presentation: Efficacy of Encapsulation in Reducing EHT Skin Penetration
The following table summarizes the key findings from an in vivo study comparing the skin penetration of free EHT versus EHT encapsulated in lipid microparticles (LMs).
Table 1: In Vivo Human Skin Penetration of this compound (EHT)
| Formulation | Mean % of Applied EHT Dose in Stratum Corneum (± SD) | Reduction in Penetration | Reference |
| Cream with non-encapsulated EHT | 21.9 ± 4.9% | - | |
| Cream with EHT-loaded LMs | Not directly stated, but a 45.7% reduction was reported. | 45.7% (p < 0.05) |
Table 2: Characteristics of this compound-Loaded Lipid Microparticles (LMs)
| Parameter | Value | Reference |
| Mean Particle Size | 14-22 µm (72% of the population) | |
| Encapsulation Efficiency | 76.7% | |
| EHT Content in Microparticles | 26.6 ± 5.6% (w/w) |
Experimental Protocols
Preparation of this compound-Loaded Lipid Microparticles (LMs)
This protocol is based on the melt emulsification technique, which avoids the use of organic solvents.
Materials:
-
This compound (EHT)
-
Glyceryl behenate (B1239552) (solid lipid)
-
Phosphatidylcholine (surfactant)
-
Deionized water
Equipment:
-
Homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the Lipid Phase: Melt the glyceryl behenate at a temperature above its melting point (approximately 80°C). Disperse the this compound into the molten lipid with continuous stirring until a homogeneous mixture is obtained.
-
Preparation of the Aqueous Phase: Dissolve the phosphatidylcholine in deionized water and heat to the same temperature as the lipid phase (approximately 80°C).
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture at high speed for a few minutes to form a hot oil-in-water emulsion.
-
Microparticle Formation: Cool the emulsion to room temperature under gentle stirring. The lipid will recrystallize, leading to the formation of solid lipid microparticles.
-
Washing and Collection: The resulting microparticle dispersion can be washed and collected by filtration or centrifugation.
Determination of Encapsulation Efficiency (EE)
The encapsulation efficiency is the percentage of the initial amount of EHT that is successfully entrapped within the microparticles.
Procedure:
-
Separation of Free EHT: Disperse a known amount of the EHT-loaded LM suspension in a suitable solvent where EHT is soluble but the lipid matrix is not (e.g., ethanol). Centrifuge the suspension to pellet the LMs. The supernatant will contain the unencapsulated (free) EHT.
-
Quantification of Free EHT: Analyze the concentration of EHT in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation of EE: EE (%) = [(Total amount of EHT - Amount of free EHT) / Total amount of EHT] x 100
In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin penetration of encapsulated versus non-encapsulated EHT.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin membranes
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)
-
Formulations to be tested (e.g., cream with free EHT, cream with encapsulated EHT)
-
Magnetic stirrer
-
Water bath maintained at 32°C
-
HPLC system for analysis
Procedure:
-
Preparation of Skin Membranes: Thaw frozen skin at room temperature. Cut sections of skin to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Temperature Equilibration: Place the assembled Franz cells in a water bath set to 32°C to maintain the skin surface temperature. Allow the system to equilibrate.
-
Application of Formulation: Apply a known amount of the test formulation evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the concentration of EHT in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of EHT permeated per unit area over time.
Conclusion
Encapsulation of this compound in lipid-based carriers, particularly lipid microparticles, has been demonstrated to be an effective strategy for significantly reducing its penetration into the human stratum corneum. This approach not only enhances the safety profile of sunscreen formulations but also potentially improves their efficacy by concentrating the UV filter on the skin's surface. The protocols provided herein offer a framework for the development and evaluation of encapsulated EHT formulations. Further research into other encapsulation systems like SLNs and NLCs for EHT is warranted to explore their comparative advantages.
Application Notes and Protocols: Solubilization of Ethylhexyl Triazone in Cosmetic Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl Triazone (EHT), also known as Octyl Triazone, is a highly effective and photostable organic UVB filter. Its large molecular structure and oil-soluble nature present unique challenges and opportunities in the formulation of cosmetic emulsions.[1][2][3] Proper solubilization of this compound is critical to ensure the stability, efficacy, and sensory properties of the final sunscreen product. When not properly solubilized, EHT can recrystallize, leading to a decrease in SPF protection and a negative impact on the aesthetic qualities of the formulation.[1]
These application notes provide a comprehensive guide to understanding and optimizing the solubilization of this compound in cosmetic emulsions. This document outlines the physicochemical properties of EHT, its solubility in various cosmetic emollients, and detailed protocols for formulation, stability testing, and analytical quantification.
Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [4] |
| CAS Number | 88122-99-0 | [4] |
| Molecular Weight | 823.07 g/mol | [1] |
| Appearance | White to off-white powder | [5][6] |
| Solubility | Oil-soluble, insoluble in water | [1][2] |
| UV Absorption Max | ~314 nm (UVB range) | [1] |
| Regulatory Max. Concentration | 5% (in EU, ASEAN, Australia, China, Japan, etc.) | [4] |
Solubility Data of this compound
The selection of an appropriate solvent system is paramount for the successful incorporation of this compound into a cosmetic emulsion. EHT exhibits varying solubility in different cosmetic oils and esters. The following tables summarize the solubility of EHT in a range of commonly used cosmetic ingredients. It is recommended to dissolve EHT in the oil phase with heating.[7]
Table 3.1: Solubility of this compound (Uvinul® T 150) in Cosmetic Emollients at 25°C
| Trade Name (Supplier) | INCI Name | Solubility (wt. %) |
| Cetiol® B (BASF) | Dibutyl Adipate | 16.0 |
| Myritol® 331 (BASF) | Cocoglycerides | 9.4 |
| Cetiol® RLF (BASF) | Caprylyl-Caprylate/Caprate | 6.7 |
| Myritol® 318 (BASF) | Caprylic/Capric Triglyceride | 5.8 |
| Cetiol® 868 (BASF) | Ethylhexyl Stearate | 4.8 |
| Cetiol® SN (BASF) | Cetearyl Isononanoate | 4.6 |
| Cetiol® CC (BASF) | Dicaprylyl Carbonate | 4.5 |
| Tegosoft® TN (Evonik) | C12-15 Alkyl Benzoate | 4.4 |
| Isopropylpalmitate (BASF) | Isopropyl Palmitate | 3.4 |
| Ethanol (99.8%) | Alcohol | 1.3 (at 21°C) |
Table 3.2: Solubility of this compound (PARSOL® EHT) in Other UV Absorbers and Emollients [4]
| UV Absorber / Emollient | INCI Name | Solubility (%) |
| PARSOL® MCX | Ethylhexyl Methoxycinnamate | 13.5 |
| PARSOL® HMS | Homosalate | 4.5 |
| PARSOL® EHS | Ethylhexyl Salicylate | 3.0 |
| - | C12-13 Alkyl Lactate | 24 |
| - | Diisopropyl Sebacate | 15 |
| - | Dibutyl Adipate | 15 |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion
This protocol outlines the preparation of a standard O/W emulsion containing this compound.
Materials and Equipment:
-
Beakers of appropriate sizes
-
Homogenizer (e.g., rotor-stator type)
-
Water bath
-
Magnetic stirrer and stir bars
-
Weighing balance
-
pH meter
Formulation Example:
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Water Phase) | Deionized Water | Aqua | q.s. to 100 |
| Glycerin | Glycerin | 3.00 | |
| Xanthan Gum | Xanthan Gum | 0.20 | |
| B (Oil Phase) | This compound | This compound | 5.00 |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | 10.00 | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 5.00 | |
| Cetearyl Alcohol | Cetearyl Alcohol | 2.00 | |
| Glyceryl Stearate | Glyceryl Stearate | 1.50 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Fragrance | Parfum | 0.10 | |
| Citric Acid / Sodium Hydroxide (B78521) | pH adjuster | q.s. |
Procedure:
-
Water Phase (A) Preparation: In a main beaker, combine deionized water and glycerin. Begin stirring with a magnetic stirrer and slowly disperse the xanthan gum until a vortex is formed to prevent clumping. Heat the water phase to 75-80°C.
-
Oil Phase (B) Preparation: In a separate beaker, combine all ingredients of the oil phase, including this compound and the selected emollients. Heat the oil phase to 75-80°C while stirring to ensure complete dissolution of the EHT.
-
Emulsification: Once both phases have reached 75-80°C and are homogeneous, slowly add the oil phase (B) to the water phase (A) under constant homogenization. Homogenize for 3-5 minutes at a speed of 5000-10000 rpm, depending on the batch size and homogenizer.
-
Cooling: After homogenization, switch to gentle stirring with an overhead or magnetic stirrer and begin to cool the emulsion.
-
Cool-down Phase (C) Addition: When the emulsion has cooled to below 40°C, add the preservative and fragrance.
-
pH Adjustment: Check the pH of the final emulsion and adjust to the desired range (typically 5.5-6.5 for skin products) using a citric acid or sodium hydroxide solution.
-
Final Mixing: Continue stirring for another 10-15 minutes to ensure uniformity.
Workflow for O/W Emulsion Preparation:
Caption: O/W Emulsion Preparation Workflow.
Protocol for Emulsion Stability Testing
This protocol describes methods to assess the physical stability of the prepared sunscreen emulsion.
Methods:
-
Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion for any signs of instability such as phase separation, creaming, coalescence, or changes in color and odor.
-
Schedule: Conduct evaluations at time zero and then at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) under different storage conditions.
-
-
Accelerated Stability Testing (Temperature Variation):
-
Procedure: Store samples of the emulsion in controlled temperature chambers at various conditions:
-
Refrigerated: 4 ± 2°C
-
Room Temperature: 25 ± 2°C / 60 ± 5% RH
-
Elevated Temperature: 40 ± 2°C / 75 ± 5% RH
-
-
Evaluation: Assess macroscopic properties, pH, and viscosity at each time point. The elevated temperature serves to accelerate potential long-term instabilities.
-
-
Centrifugation Test:
-
Procedure: Place 10 g of the emulsion in a centrifuge tube. Centrifuge at 3000-5000 rpm for 15-30 minutes.
-
Evaluation: After centrifugation, check for any signs of phase separation or creaming. A stable emulsion should show no separation.
-
-
pH Measurement:
-
Procedure: Measure the pH of the emulsion using a calibrated pH meter at each time point and storage condition.
-
Evaluation: Significant changes in pH can indicate chemical instability or microbial contamination.
-
-
Viscosity Measurement:
-
Procedure: Measure the viscosity of the emulsion using a viscometer or rheometer at controlled temperature (e.g., 25°C).
-
Evaluation: Changes in viscosity can indicate alterations in the emulsion's internal structure.
-
Logical Flow for Stability Assessment:
Caption: Emulsion Stability Testing Workflow.
Protocol for Quantification of this compound by HPLC
This protocol provides a method for the quantitative analysis of this compound in a cosmetic emulsion using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound analytical standard
-
Methanol (B129727) (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
Ultrasonic bath
Chromatographic Conditions (Example):
-
Mobile Phase: Methanol:Water (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 314 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like THF or methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standard solutions (e.g., 10, 25, 50, 75, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the cosmetic emulsion into a 50 mL volumetric flask.
-
Add approximately 30 mL of THF or methanol.
-
Sonicate for 15-20 minutes to disperse the emulsion and extract the this compound.
-
Allow the solution to cool to room temperature and then dilute to volume with the same solvent. Mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
-
Calculation:
Concentration of EHT (% w/w) = (C * V * D) / (W * 10000)
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Final volume of sample preparation (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample (mg)
Workflow for HPLC Quantification:
Caption: HPLC Quantification Workflow for EHT.
Conclusion
The successful incorporation of this compound into cosmetic emulsions is a multi-faceted process that relies on a thorough understanding of its solubility characteristics and the application of systematic formulation and testing protocols. By selecting appropriate emollients to act as solvents and following structured manufacturing and evaluation procedures, researchers and formulators can develop stable, effective, and aesthetically pleasing sunscreen products that leverage the high UVB protection offered by this compound. The data and protocols presented herein serve as a valuable resource for the development and quality control of such advanced sun care formulations.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound/BFP-SP EHT/CAS# 88122-99-0/ Most effective oil soluble UVB filter - Shanghai BFP New Material [shbfpl.com]
- 4. dsm-firmenich.com [dsm-firmenich.com]
- 5. covalo.com [covalo.com]
- 6. PARSOL® EHT – Euro Chemicals, Inc. [eurochem.ph]
- 7. dewolfchem.com [dewolfchem.com]
Application of Ethylhexyl Triazone in Daily Wear Moisturizers with SPF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl Triazone, also known as Uvinul T 150, is a highly effective and photostable organic UVB filter.[1][2][3] Its oil-solubility, colorless, and odorless nature make it an ideal candidate for incorporation into daily wear moisturizers with Sun Protection Factor (SPF).[4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of such products, intended for researchers, scientists, and drug development professionals. This compound is approved for use in cosmetic products in many countries, including the European Union, at a maximum concentration of 5%.[3]
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for effective formulation development.
| Property | Value/Description | Source(s) |
| INCI Name | This compound | [4] |
| Chemical Name | Benzoic acid, 4,4',4''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, tris(2-ethylhexyl) ester | [4] |
| CAS Number | 88122-99-0 | [4] |
| Molecular Formula | C₄₈H₆₆N₆O₆ | [2] |
| Molecular Weight | 823.1 g/mol | |
| Appearance | White to off-white or pale yellow powder/viscous liquid | [2] |
| Solubility | Oil-soluble; Insoluble in water | [2] |
| UV Absorption | UVB range (280-320 nm) with a peak protection at 314 nm | |
| Photostability | Highly photostable | [2][5] |
| Regulatory Status | Max. 5% in EU, Japan, and other countries. Not currently approved as a sunscreen active ingredient in the USA. | [3][4] |
Formulation and Efficacy Data
This compound is known for its ability to achieve high SPF values at relatively low concentrations.[3] It is often used in combination with other UV filters to provide broad-spectrum (UVA/UVB) protection.[2]
Example Formulations with SPF Data
The following table summarizes example formulations found in public sources, demonstrating the use of this compound in combination with other UV filters and the resulting SPF values.
| Formulation ID | This compound (%) | Other UV Filters (%) | Formulation Type | In vivo SPF | Source |
| MDA-S-149-11 SK 05 | 1.50 | Octocrylene (4.00), Ethylhexyl Salicylate (4.00), Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (1.80), Diethylamino Hydroxybenzoyl Hexyl Benzoate (5.00), Diethylhexyl Butamido Triazone (0.80), Phenylbenzimidazole Sulfonic Acid (1.20), Titanium Dioxide (nano) (1.50) | O/W Cream | 38 | [6] |
| Sunscreen Cream (WJPR) | Not Specified | Not Specified | Cream | 13.6 | [7] |
| SPF 30 Moisturizing Cream | Present (Concentration not specified) | Diethylamino Hydroxybenzoyl Hexyl Benzoate, Octyl Methoxycinnamate | Cream | 30 | [1] |
| SPF 20 Water-Resistant Lotion | Present (Concentration not specified) | Avobenzone, Octocrylene | Lotion | 20 | [1] |
Note: The exact contribution of this compound to the final SPF in these formulations is not isolated. The SPF is a result of the synergistic and cumulative effects of all UV filters present.
Experimental Protocols
Formulation Protocol: Oil-in-Water (O/W) Daily Moisturizer with SPF 30
This protocol provides a general guideline for developing an O/W daily moisturizer with an expected SPF of approximately 30, incorporating this compound.
Equipment:
-
Beakers
-
Homogenizer
-
Propeller mixer
-
Water bath
-
pH meter
Ingredients:
| Phase | Ingredient | INCI Name | Function | % w/w |
| A (Water Phase) | Deionized Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | ||
| Xanthan Gum | Thickener | 0.20 | ||
| Disodium EDTA | Chelating Agent | 0.10 | ||
| B (Oil Phase) | This compound | This compound | UVB Filter | 3.00 |
| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Broad Spectrum Filter | 2.00 | |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate | Diethylamino Hydroxybenzoyl Hexyl Benzoate | UVA Filter | 2.50 | |
| Cetearyl Alcohol | Cetearyl Alcohol | Emulsifier, Thickener | 2.00 | |
| Glyceryl Stearate | Glyceryl Stearate | Emulsifier | 1.50 | |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | Emollient, Solubilizer | 5.00 | |
| Dimethicone | Dimethicone | Emollient | 1.00 | |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Tocopheryl Acetate | Tocopheryl Acetate | Antioxidant | 0.50 | |
| Fragrance | Parfum | Fragrance | q.s. | |
| Citric Acid / Sodium Hydroxide | Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. to pH 5.5-6.5 |
Procedure:
-
Phase A: In the main beaker, disperse Xanthan Gum in Glycerin until a uniform slurry is formed. Add Deionized Water and Disodium EDTA and begin heating to 75-80°C with propeller mixing until all solids are dissolved and the phase is uniform.
-
Phase B: In a separate beaker, combine all ingredients of Phase B and heat to 75-80°C with mixing until all solids are melted and the phase is clear and uniform.
-
Emulsification: Slowly add Phase B to Phase A under continuous propeller mixing. Once the addition is complete, homogenize the mixture for 3-5 minutes at a moderate speed to form a stable emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with the propeller mixer.
-
Phase C: When the temperature of the emulsion is below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.
-
Final Adjustments: Check the pH of the final product and adjust to the target range of 5.5-6.5 using Citric Acid or Sodium Hydroxide solution.
-
Continue gentle mixing until the product reaches room temperature.
In Vivo Sun Protection Factor (SPF) Determination
The in vivo SPF should be determined according to the international standard ISO 24444:2019 . This method is considered the gold standard for SPF validation.
Principle: The method involves the application of the sunscreen product to the skin of human volunteers, followed by exposure to a controlled source of ultraviolet radiation (solar simulator). The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.
Brief Protocol Overview:
-
Volunteer Selection: A minimum of 10 healthy adult volunteers with skin types I, II, or III are recruited.
-
Test Sites: Small, well-defined areas are marked on the volunteer's back.
-
Product Application: The test product is applied evenly to the designated test sites at a concentration of 2.0 mg/cm².
-
UV Exposure: The test sites (both protected and unprotected) are exposed to a series of increasing doses of UV radiation from a solar simulator.
-
Erythema Assessment: Erythemal responses are visually assessed 16 to 24 hours after UV exposure by a trained evaluator.
-
SPF Calculation: The MED for both protected (MEDp) and unprotected (MEDu) skin is determined. The SPF is calculated as SPF = MEDp / MEDu.
In Vitro Photostability Assessment
Principle: This protocol assesses the photostability of the formulation by measuring the change in its UV absorbance spectrum after exposure to a controlled dose of UV radiation.
Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Polymethylmethacrylate (PMMA) plates
Procedure:
-
Sample Preparation: Apply a thin, uniform film of the test product (e.g., 1.0 mg/cm²) onto a roughened PMMA plate.
-
Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm.
-
UV Irradiation: Expose the PMMA plate to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure conditions.
-
Post-Irradiation Absorbance Measurement: After irradiation, re-measure the absorbance spectrum of the sunscreen film.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance indicates photodegradation. The percentage of photostability can be calculated based on the change in the area under the curve.
Sensory Evaluation
Principle: Sensory analysis is conducted to evaluate the aesthetic and feel properties of the moisturizer, which are critical for consumer acceptance in a daily wear product.
Panel: A panel of trained sensory assessors or a consumer panel can be used.
Attributes for Evaluation:
-
Visual: Appearance, color, texture in the container.
-
Pick-up: Ease of removal from the container, firmness.
-
Rub-out: Spreadability, absorption time, presence of white residue.
-
After-feel (Immediate and after 10 minutes): Stickiness, greasiness, smoothness, moisturization perception.
Procedure:
-
Panelists are provided with a standardized amount of the product.
-
They apply the product to a designated area of their skin (e.g., forearm).
-
Panelists evaluate the predefined sensory attributes at different stages (pick-up, rub-out, immediate after-feel, and after a specified time).
-
Evaluations are recorded on a structured scale (e.g., a 5-point or 10-point scale).
-
Data is statistically analyzed to determine the sensory profile of the product.
Diagrams
UV-Induced Skin Damage Signaling Pathway
Caption: Simplified signaling pathway of UV-induced skin damage.
Experimental Workflow for Moisturizer with SPF Development
Caption: Workflow for the development and testing of a moisturizer with SPF.
Conclusion
This compound is a valuable UVB filter for formulating daily wear moisturizers with reliable sun protection. Its high efficacy, photostability, and favorable sensory profile contribute to the development of elegant and effective products that encourage daily use, thereby promoting skin health and preventing photodamage. The provided protocols offer a framework for the systematic development and evaluation of such formulations.
References
- 1. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 3. This compound - Sun Care - AAKO [aako.nl]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. This compound vs Benzophenone-3: Which Sunscreen Filter to Use? [tjcy.com]
- 6. merckgroup.com [merckgroup.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes: The Use of Ethylhexyl Triazone as a Photostabilizer for Other UV Filters
Introduction
Ethylhexyl Triazone (EHT), also known as Uvinul T 150, is a highly effective, oil-soluble organic UV filter renowned for its exceptional absorption in the UVB range (280-320 nm), with a peak absorption at approximately 314 nm.[1][2][3] A key characteristic of this compound is its outstanding photostability; it does not readily degrade upon exposure to UV radiation.[1][4] This inherent stability not only ensures long-lasting UVB protection but also allows it to function as an effective photostabilizer for other, less stable UV filters.[4][5]
In modern sunscreen formulations, achieving broad-spectrum protection (UVA and UVB) and maintaining efficacy throughout the duration of sun exposure is critical.[6] Many widely used UV filters, particularly the UVA absorber Avobenzone (Butyl Methoxydibenzoylmethane), are notoriously photolabile, degrading significantly upon UV exposure and thereby reducing the product's protective capacity.[7][8] this compound is frequently incorporated into sunscreen systems to mitigate this issue, enhancing the overall stability and performance of the formulation.[4][9] These notes provide detailed protocols and formulation guidance for leveraging this compound as a photostabilizer.
Principle of Photostabilization
Photostabilization is the process by which a photolabile (light-sensitive) molecule is protected from degradation by another molecule. When a UV filter like Avobenzone absorbs UV radiation, it moves to a high-energy "excited state." From this state, it can undergo chemical reactions that lead to its breakdown, rendering it ineffective.[6] A photostabilizer works by interacting with the excited UV filter, accepting the excess energy, and dissipating it harmlessly, often as heat. This allows the unstable filter to return to its original, protective state without degrading. This compound, due to its highly stable molecular structure, can effectively perform this function for other UV filters in a formulation.[4][10]
Caption: Conceptual mechanism of UV filter photodegradation and stabilization by EHT.
Application and Formulation Guidelines
When incorporating this compound to act as a photostabilizer, several formulation aspects must be considered.
-
Solubility: this compound is an oil-soluble, crystalline powder that is insoluble in water.[1][9] It must be dissolved in the oil phase of an emulsion, typically by heating. Pre-dissolving EHT in a suitable cosmetic oil or ester before adding it to the main batch can ensure homogeneity and prevent crystallization.[9]
-
Synergistic Combinations: EHT is highly effective when used to stabilize photolabile UVA filters, most notably Avobenzone.[4][5] It is compatible with a wide range of other organic and inorganic UV filters, allowing for the creation of robust, broad-spectrum formulations.[11]
-
Use Concentration: In most regions, including Europe, this compound is approved for use in sunscreen products at concentrations up to 5%.[1][10][12] Even at lower concentrations, it can significantly contribute to the Sun Protection Factor (SPF) and enhance formulation stability.[2][4]
-
Cosmetic Elegance: this compound has a high molar extinction coefficient, meaning it provides strong UVB absorption even at low concentrations.[2][13] This allows formulators to achieve high SPF values without creating a heavy or greasy texture, improving the overall cosmetic feel of the product.[4]
Experimental Protocols for Photostability Assessment
To quantify the photostabilizing effect of this compound, in vitro photostability testing is essential. The general workflow involves applying a thin, uniform film of the sunscreen formulation onto a substrate, exposing it to a controlled dose of UV radiation from a solar simulator, and then measuring the percentage of the UV filter that remains.[6][14][15]
Caption: General experimental workflow for in vitro photostability testing.
Protocol 3.1: In Vitro Photostability Assessment by UV Spectroscopy
This method evaluates the change in the overall UV absorbance of the sunscreen film before and after irradiation.
Objective: To determine the photostability of a formulation by measuring the change in its UV absorbance spectrum after exposure to a controlled dose of UV radiation.[15]
Materials and Equipment:
-
Sunscreen formulations (with and without this compound)
-
Polymethyl methacrylate (B99206) (PMMA) plates
-
Positive displacement pipette or automated syringe
-
Gloved finger or robotic spreading device
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output (compliant with ISO 24443 specifications)[15]
-
Radiometer/Spectroradiometer
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and free of contaminants.
-
Sample Application: Apply the sunscreen product to the PMMA plate at a concentration of 0.5 to 1.0 mg/cm².[15] Use a positive displacement pipette for accuracy.
-
Spreading: Spread the product evenly across the entire surface of the plate using a gloved finger or an automated device, applying consistent pressure to achieve a uniform film.[15]
-
Equilibration: Allow the film to dry and equilibrate in a dark environment for at least 15-20 minutes.
-
Initial Absorbance Measurement (A₀): Place the plate in the spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm in 1 nm increments.[15]
-
Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose can be defined in terms of Minimal Erythemal Doses (MEDs) or J/cm².[14] A typical dose for photostability testing is between 4 and 25 MEDs.[14][16] Maintain a controlled temperature (e.g., 35°C) at the substrate surface.[15]
-
Final Absorbance Measurement (A₁): After irradiation, immediately measure the final absorbance spectrum of the film using the same procedure as in step 5.
-
Data Analysis: Calculate the percentage of residual effectiveness or the change in the area under the absorbance curve to determine the degree of photodegradation. A smaller change in absorbance indicates higher photostability.
Protocol 3.2: In Vitro Photostability Assessment by HPLC
This method provides a more precise quantification of individual UV filters within a formulation.[14][17]
Objective: To accurately quantify the concentration of specific UV filters (e.g., Avobenzone) in a sunscreen film before and after UV irradiation using High-Performance Liquid Chromatography (HPLC).[15]
Materials and Equipment:
-
Equipment from Protocol 3.1 (PMMA plates, solar simulator, etc.)
-
HPLC system with a UV detector (e.g., PDA detector)
-
C18 HPLC column
-
Extraction solvent (e.g., Methanol, Acetonitrile/THF mixture)[15][18]
-
Beakers and ultrasonic bath
-
Syringe filters (0.45 µm) and HPLC vials
-
Analytical standards of the UV filters being tested
Procedure:
-
Sample Preparation and Irradiation:
-
Prepare two sets of identical PMMA plates as described in Protocol 3.1 (steps 1-4).
-
One set will serve as the non-irradiated control, while the other will be irradiated.
-
Irradiate the second set of plates with a controlled UV dose as described in Protocol 3.1 (step 6).
-
-
Extraction:
-
Place each plate (both irradiated and non-irradiated controls) into a separate beaker containing a precise, known volume of extraction solvent (e.g., 25 mL of methanol).[18]
-
Use an ultrasonic bath to ensure the complete dissolution of the sunscreen film and quantitative extraction of the UV filters from the plate into the solvent.[15]
-
-
Sample Preparation for HPLC:
-
Dilute the extracts with the mobile phase to a suitable concentration that falls within the linear range of the HPLC calibration curve.
-
Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter.[15]
-
-
HPLC Analysis:
-
Prepare a calibration curve using the analytical standards of the UV filters.
-
Inject the prepared samples into the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase: Gradient elution with Methanol, Isopropanol, and Water.[18]
-
Flow Rate: 1.0 - 2.5 mL/min.[15]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[15]
-
Detection Wavelength: Set to the λmax of the target UV filters (e.g., ~360 nm for Avobenzone, ~310 nm for Octinoxate).[15]
-
Injection Volume: 10-20 µL.[15]
-
-
-
Data Analysis:
-
Quantify the concentration of each UV filter in the irradiated and non-irradiated samples by comparing the peak areas to the calibration curve.
-
Calculate the percentage of the UV filter remaining after irradiation using the following formula:
-
% Remaining = (Concentration in Irradiated Sample / Concentration in Non-Irradiated Sample) x 100
-
-
Data Presentation: Quantifying the Photostabilizing Effect
The results from the HPLC protocol can be summarized to clearly demonstrate the impact of this compound. The following table presents illustrative data showing how EHT can protect the photolabile UVA filter Avobenzone from degradation.
Table 1: Illustrative Photostability Data of Avobenzone (3%) in a Sunscreen Formulation After 20 MEDs of UV Irradiation
| Formulation Description | UV Filter System | % Avobenzone Remaining (Post-Irradiation) |
| Control Formulation | 3% Avobenzone + 7.5% Octinoxate | 45% |
| Stabilized Formulation | 3% Avobenzone + 7.5% Octinoxate + 3% this compound | 88% |
Note: This is representative data to illustrate the expected outcome of a photostability study. Actual results will vary based on the complete formulation.
This data clearly shows a significant increase in the amount of Avobenzone remaining after UV exposure when this compound is included in the formulation, confirming its role as an effective photostabilizer.
References
- 1. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 2. This compound vs Benzophenone-3: Which Sunscreen Filter to Use? [tjcy.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. nbinno.com [nbinno.com]
- 5. karger.com [karger.com]
- 6. hitechformulations.com [hitechformulations.com]
- 7. bioone.org [bioone.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. thecosmethics.com [thecosmethics.com]
- 11. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
- 12. This compound - Sun Care - AAKO [aako.nl]
- 13. This compound | Octyl triazone | Cosmetic Ingredients Guide [ci.guide]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. benchchem.com [benchchem.com]
- 16. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ethylhexyl Triazone Skin Penetration Using Tape Stripping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl triazone (EHT) is a high-molecular-weight UV filter widely used in sunscreen formulations to provide protection against UVB radiation. Understanding its penetration into the stratum corneum is crucial for assessing its efficacy and safety, as its primary function is to remain on the skin's surface. Tape stripping is a minimally invasive in vivo technique used to progressively remove layers of the stratum corneum after topical application of a product.[1][2] This method allows for the quantification of a substance within the outermost layer of the skin, providing a profile of its penetration.[1]
These application notes provide a detailed protocol for measuring the skin penetration of this compound using the tape stripping technique, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Principle
A formulation containing this compound is applied to a defined area of the skin of human volunteers. After a specified period, the stratum corneum is sequentially removed using adhesive tapes.[1] The amount of this compound in the removed stratum corneum layers is then extracted from the tapes and quantified by HPLC. This allows for the determination of the total amount of EHT that has penetrated the stratum corneum and its distribution within this skin layer.
Quantitative Data on this compound Skin Penetration
The following table summarizes quantitative data from an in vivo study on human volunteers that measured the penetration of a cream containing non-encapsulated this compound into the stratum corneum.[1]
| Parameter | Value | Reference |
| Total Penetration (% of applied dose) | 21.9 ± 4.9% | [1] |
| Distribution in Stratum Corneum Layers (% of applied dose) | ||
| Strips 2-4 | 12.5 ± 3.1% | [3] |
| Strips 5-7 | 5.3 ± 1.5% | [3] |
| Strips 8-11 | 2.8 ± 0.9% | [3] |
| Strips 12-15 | 1.3 ± 0.4% | [3] |
Note: The first tape strip is typically discarded to remove any excess formulation from the skin surface that has not penetrated.
A study also demonstrated that encapsulating this compound in lipid microparticles can significantly reduce its skin penetration by 45.7%.[1][2]
Experimental Protocols
This section details the methodologies for the key experiments involved in measuring this compound skin penetration via tape stripping.
In Vivo Tape Stripping Protocol
This protocol is based on established methods for assessing the in vivo skin penetration of cosmetic ingredients.[1][3]
4.1.1. Materials
-
Test formulation containing a known concentration of this compound
-
Adhesive tapes (e.g., D-Squame®)[4]
-
Syringe or other suitable dosing device
-
Marking pen
-
Forceps[5]
-
Collection tubes[4]
-
Gloves[6]
-
Pressure application device (optional, to standardize pressure)[6]
4.1.2. Volunteer Selection and Preparation
-
Recruit healthy adult volunteers with no history of skin diseases or allergies to cosmetic ingredients.[1]
-
Ensure volunteers have not used any topical products on the test area (typically the forearm) for at least 24 hours prior to the study.[4]
-
The test site should be free of hair, scars, or other irregularities. If necessary, hair can be carefully trimmed.[7]
4.1.3. Procedure
-
Define a test area of a specific size (e.g., 5 cm²) on the volar forearm of each volunteer.
-
Apply a precise amount of the test formulation (e.g., 2 mg/cm²) to the test area and spread it evenly.
-
Allow the formulation to remain on the skin for a predetermined time, typically corresponding to the intended use of the product (e.g., 6 hours).
-
After the exposure time, gently cleanse the skin surface with a dry tissue to remove any excess formulation.
-
Perform the tape stripping procedure: a. Place the first adhesive tape onto the test area and apply firm, consistent pressure for a few seconds (e.g., 10 seconds).[6] b. Remove the tape in a swift, parallel motion to the skin surface. c. Discard the first tape strip as it primarily contains unabsorbed product from the surface.[4] d. Apply a second tape to the same area and repeat the application and removal process. e. Continue this process for a total of 15 tape strips.[3] f. Pool the collected tape strips into groups to analyze the distribution of this compound at different depths of the stratum corneum (e.g., strips 2-4, 5-7, 8-11, 12-15).[3] g. Place the pooled tape strips into labeled collection tubes for subsequent extraction and analysis.
Extraction of this compound from Tape Strips
This protocol describes the extraction of EHT from the collected adhesive tapes for quantitative analysis.[3][8]
4.2.1. Materials
-
Collected tape strips in tubes
-
Ethanol (B145695) (analytical grade)[3]
-
Methanol (B129727) (analytical grade)[3]
-
Heating block or water bath
-
Ultrasonic bath
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm)
4.2.2. Procedure
-
To each tube containing the pooled tape strips, add a known volume of a mixture of ethanol and methanol (e.g., 9 mL of each).[3]
-
Heat the samples at 75°C for 5 minutes.[3]
-
Sonicate the samples for 5 minutes to ensure complete extraction of EHT from the tapes.[3][8]
-
Allow the samples to cool to room temperature.
-
Transfer the extract to a volumetric flask and bring it to a final known volume with the extraction solvent.
-
Filter the resulting solution through a syringe filter to remove any particulate matter before HPLC analysis.
Quantification of this compound by HPLC
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of EHT in the extracts from the tape strips.[4][9][10]
4.3.1. Materials and Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Symmetry Shield® C18, 5 µm)[4]
-
Mobile phase: Ethanol and acidified water (e.g., with 1% 0.1 M H₃PO₄ at pH 3.5) in a gradient elution.[4]
-
This compound analytical standard
-
Extraction solvent (as used in section 4.2)
4.3.2. Chromatographic Conditions (Example)
-
Mobile Phase: Gradient elution of ethanol and acidified water.[4]
-
Flow Rate: 0.7 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 10 µL[4]
-
Detection Wavelength: 312 nm[4]
4.3.3. Procedure
-
Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations to create a calibration curve.
-
Inject the standard solutions into the HPLC system to establish the calibration curve.
-
Inject the filtered extracts from the tape strips into the HPLC system.
-
Identify and quantify the this compound peak in the chromatograms of the samples by comparing the retention time and peak area to those of the standards.
-
Calculate the concentration of this compound in each sample using the calibration curve.
-
From the concentration, calculate the total amount of EHT in each pool of tape strips and express it as a percentage of the initially applied dose.
Diagrams
Experimental Workflow
Caption: Experimental workflow for tape stripping analysis of EHT.
Tape Stripping and Analysis Logic
Caption: Logical flow from application to analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Human Skin Penetration of the UV Filter this compound: Effect of Lipid Microparticle Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. inderocro.com [inderocro.com]
- 6. youtube.com [youtube.com]
- 7. ovid.com [ovid.com]
- 8. cancer-rnr.eu [cancer-rnr.eu]
- 9. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Ethylhexyl Triazone in Environmental Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexyl triazone (EHT), also known as Uvinul T 150, is a highly effective and photostable oil-soluble UVB absorber widely used in sunscreen and other personal care products. Its chemical structure, featuring a triazine core, provides its UV-filtering capabilities. Due to its widespread use and potential for environmental release through recreational water activities and wastewater effluent, there is a growing need for sensitive and robust analytical methods to monitor its presence in various environmental compartments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of trace organic contaminants, offering high selectivity and sensitivity.
This document provides a detailed application note and protocol for the detection and quantification of this compound in environmental matrices, specifically water, soil, and sediment, using LC-MS/MS.
Principle of the Method
The method involves the extraction of this compound from the environmental matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), and subsequent detection and quantification by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in extraction efficiency.
Experimental Protocols
Sample Preparation
1.1. Water Samples (Surface Water, Wastewater Effluent)
This protocol is based on solid-phase extraction (SPE), a common technique for the extraction of organic compounds from aqueous matrices.[1][2]
-
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (500 mg, 6 cc) or equivalent.
-
Glass fiber filters (0.7 µm).
-
Methanol (B129727) (HPLC grade).
-
Acetonitrile (B52724) (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Internal standard spiking solution (e.g., deuterated this compound).
-
-
Procedure:
-
Filter the water sample (typically 100-500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with the internal standard solution to a known concentration.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes.
-
Elute the analyte with 10 mL of a suitable solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase.
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
1.2. Soil and Sediment Samples
This protocol utilizes solvent extraction to isolate this compound from solid matrices.[3]
-
Materials:
-
Freeze-dryer or oven for drying samples.
-
Mortar and pestle or grinder.
-
Centrifuge.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Internal standard spiking solution.
-
-
Procedure:
-
Air-dry the soil or sediment sample in a well-ventilated area or freeze-dry to a constant weight.
-
Homogenize the dried sample using a mortar and pestle or a grinder.
-
Weigh approximately 5-10 g of the homogenized sample into a centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 10-20 mL of an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile/water).
-
Vortex the sample vigorously for 1-2 minutes.
-
Perform ultrasonic extraction for 15-30 minutes in a sonicator bath.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10-15 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 5-9) with a fresh portion of the extraction solvent and combine the supernatants.
-
Evaporate the combined extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
A clean-up step using SPE may be necessary for complex matrices to reduce matrix effects. If so, dilute the concentrated extract with ultrapure water and proceed with the SPE protocol for water samples.
-
If a clean-up step is not required, bring the final volume to 1 mL with the initial mobile phase, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
-
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of UV filters (e.g., Agilent Zorbax Eclipse Plus C18, Waters ACQUITY UPLC BEH C18).[4][5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[6]
-
B: Methanol or Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic this compound, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained at 30-40°C to ensure reproducible retention times.[6]
-
Injection Volume: 5-20 µL.
2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+) is generally suitable for the analysis of this compound due to the presence of amine groups that can be readily protonated.[1][4]
-
Precursor Ion: The molecular weight of this compound is 823.07 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 824.1.
-
Product Ions (MRM Transitions): Specific MRM transitions need to be optimized for the instrument being used. This involves infusing a standard solution of this compound and performing a product ion scan of the precursor ion (m/z 824.1) to identify the most abundant and stable fragment ions. At least two transitions (a quantifier and a qualifier) should be monitored for confident identification and quantification.[5] Based on the structure of this compound, likely fragmentation would involve the cleavage of the ester or the bonds linking the substituted aniline (B41778) moieties to the triazine ring.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each MRM transition to achieve maximum sensitivity.
Data Presentation
Quantitative data should be summarized in clear and structured tables to allow for easy comparison of method performance across different matrices.
Table 1: Optimized MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 824.1 | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Internal Standard | e.g., 830.1 (d6-EHT) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Table 2: Method Validation Data for this compound in Environmental Samples
| Matrix | Limit of Detection (LOD) (ng/L or µg/kg) | Limit of Quantification (LOQ) (ng/L or µg/kg) | Recovery (%) | Matrix Effect (%) |
| Surface Water | e.g., 0.5 - 2 | e.g., 1.5 - 6 | e.g., 85 - 110 | e.g., -15 to +10 |
| Wastewater Effluent | e.g., 1 - 5 | e.g., 3 - 15 | e.g., 80 - 115 | e.g., -25 to +15 |
| Soil | e.g., 0.1 - 1 | e.g., 0.3 - 3 | e.g., 75 - 120 | e.g., -30 to +20 |
| Sediment | e.g., 0.2 - 2 | e.g., 0.6 - 6 | e.g., 70 - 125 | e.g., -35 to +25 |
Note: The values presented in Table 2 are examples and should be determined experimentally during method validation.
Visualization of Experimental Workflow
A diagram illustrating the overall workflow from sample collection to data analysis provides a clear overview of the process.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the determination of this compound in various environmental samples. Proper sample preparation is critical to minimize matrix interference and achieve accurate quantification. The provided protocols serve as a detailed guide for researchers and scientists to establish and validate their own methods for monitoring this emerging contaminant in the environment. Method validation, including the determination of LOD, LOQ, recovery, and matrix effects, is essential to ensure the reliability of the generated data.
References
- 1. Development and validation of LC-MS/MS method for the determination of UV-filters across human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. lcms.cz [lcms.cz]
- 4. forensicrti.org [forensicrti.org]
- 5. This compound - BELGUARD EHT - Belchem [belchem.com]
- 6. This compound - tcsc0033785 - Taiclone [taiclone.com]
Application Notes and Protocols for the Development of Eco-Friendly Sunscreen Formulations with Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The growing environmental concerns regarding the impact of conventional sunscreen ingredients on aquatic ecosystems, particularly coral reefs, have catalyzed a shift towards the development of "eco-friendly" or "reef-safe" sun protection products. A key challenge is to formulate sunscreens that are both effective in protecting against harmful ultraviolet (UV) radiation and benign to the environment. Ethylhexyl Triazone (also known as Uvinul T 150) has emerged as a formidable ingredient in this endeavor. It is a highly effective and photostable organic UVB filter, meaning it does not easily degrade upon exposure to sunlight, ensuring prolonged and reliable protection.[1][2]
With a peak protection at 314 nm, this compound offers one of the highest photostable absorptions of all available UVB filters, allowing for high Sun Protection Factor (SPF) values at low concentrations.[3] Its large molecular size is suspected to limit skin penetration, enhancing its safety profile.[4] Furthermore, it is often well-tolerated by sensitive skin.[5] These characteristics make this compound an ideal candidate for next-generation, eco-friendly sunscreen formulations.
This document provides detailed protocols and application notes for creating and evaluating stable, effective, and environmentally conscious sunscreen formulations utilizing this compound.
Eco-Friendly Formulation Strategy
The foundation of an eco-friendly sunscreen lies in the thoughtful selection of all its components, from the UV filters to the emollients and polymers that constitute the base formula.
Core Components
-
UV Filters: The primary goal is to achieve broad-spectrum (UVA/UVB) protection. This compound is an exceptional UVB filter. To provide comprehensive coverage, it should be combined with eco-friendly UVA filters.[1][6] Formulations containing combinations of Zinc Oxide, Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB), and this compound (EHT) have been shown to be safe and effective.[7]
-
Film Formers: Traditional synthetic polymers like acrylates, which enhance water resistance, are often persistent in the environment.[8] Bio-based and biodegradable film-forming polymers, such as those derived from polyesters or natural starches, are excellent alternatives.[9][10] These ingredients can provide superior water resistance and a pleasant skin feel without the environmental drawbacks.[8][11]
-
Emollients: Replacing silicones with biodegradable emollient esters derived from natural sources (e.g., coconut or castor bean oil) can improve the formulation's aesthetic appeal and environmental profile.[10]
-
Advanced Delivery Systems: Encapsulating UV filters in biodegradable polymer nanocapsules can enhance their photostability, reduce potential skin irritation, and control their release, thereby minimizing direct interaction with the environment.[12][13]
Illustrative Formulation
The following table provides an example of a broad-spectrum, eco-friendly sunscreen formulation incorporating this compound.
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Aqua | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Xanthan Gum | Thickener | 0.20 | |
| B | Caprylic/Capric Triglyceride | Emollient | 8.00 |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate | UVA Filter | 4.00 | |
| This compound | UVB Filter | 3.00 | |
| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Broad-Spectrum Filter | 2.00 | |
| Cetearyl Alcohol | Emulsifier | 2.50 | |
| Glyceryl Stearate | Emulsifier | 2.00 | |
| Capryloyl Glycerin/Sebacic Acid Copolymer | Biodegradable Film Former[8] | 2.00 | |
| Tocopherol (Vitamin E) | Antioxidant | 0.50 | |
| C | Phenoxyethanol, Ethylhexylglycerin | Preservative | 1.00 |
| Sodium Hydroxide | pH Adjuster | q.s. |
Experimental Protocols
Thorough evaluation is critical to substantiate the efficacy, safety, and eco-friendly claims of the formulation.
Protocol 1: In Vitro SPF and UVA Protection Factor (UVA-PF) Determination
This protocol is based on the principles of ISO 24443 and ISO 23675 for in vitro sun protection assessment, which avoids human testing for developmental purposes.[14][15]
Objective: To determine the SPF and UVA-PF of the sunscreen formulation.
Materials & Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output
-
Roughened polymethylmethacrylate (PMMA) plates
-
Positive displacement pipette or automated dosing robot
-
Gloved finger or automated spreading system
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and ready for application.
-
Sample Application: Apply the sunscreen formulation uniformly to the PMMA plate at a rate of 1.3 mg/cm².[16] An automated robot is preferred for consistency.[14]
-
Film Spreading & Drying: Spread the product over the entire surface of the plate using a gloved finger or automated system with consistent pressure to achieve a uniform film. Allow the film to dry for a defined period (e.g., 30 minutes) in a dark place at a controlled temperature.[17][18]
-
Initial Spectrophotometric Measurement: Place the plate in the spectrophotometer and measure the initial UV transmittance at multiple points across the plate from 290 to 400 nm.[19]
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose is calculated based on the expected SPF of the product, as specified in ISO 24443.[20]
-
Final Spectrophotometric Measurement: After irradiation, repeat the UV transmittance measurement as in step 4.
-
Calculation: Use specialized software to calculate the in vitro SPF, UVA-PF, and Critical Wavelength from the transmittance data, both before and after irradiation, according to the equations defined in the relevant ISO standards.[16][21]
Protocol 2: Photostability Assessment
Objective: To evaluate the ability of the sunscreen formulation to retain its protective properties after UV exposure.
Materials & Equipment: Same as Protocol 3.1.
Procedure:
-
Prepare and apply the sunscreen film to PMMA plates as described in Protocol 3.1 (steps 1-3).
-
Measure the initial absorbance spectrum (Absbefore) of the sunscreen film from 290 to 400 nm.[22]
-
Expose the plate to a defined, high dose of UV radiation from a solar simulator.
-
Measure the final absorbance spectrum (Absafter) of the film post-irradiation.
-
Calculation: Calculate the Area Under the Curve (AUC) for the UVA (320-400 nm) and UVB (290-320 nm) regions for both the initial and final spectra. Determine the Photostability Index (PSI) using the formula:
-
PSI (%) = (AUCafter / AUCbefore) x 100
-
-
A formulation is generally considered photostable if the index is >80-90% after irradiation.[22]
Protocol 3: Quantitative Analysis of this compound via HPLC
Objective: To verify the concentration of this compound in the final formulation.
Materials & Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Analytical balance, volumetric flasks, syringes, and 0.45 µm syringe filters
-
This compound analytical standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected sample concentration.
-
Sample Preparation: Accurately weigh a known amount of the sunscreen formulation into a volumetric flask. Add a suitable extraction solvent (e.g., methanol or an acetonitrile/THF mixture) and sonicate to ensure complete dissolution of the UV filter.[17] Dilute to volume.
-
Filter the extracted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30°C.[17]
-
Detection Wavelength: 314 nm (approximating the absorbance peak of this compound).
-
Injection Volume: 10-20 µL.[17]
-
-
Quantification: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.[23]
Protocol 4: Aquatic Toxicity Assessment
Objective: To assess the potential environmental impact of the sunscreen formulation on aquatic life. This protocol outlines a standardized acute immobilization test using Daphnia magna.
Materials & Equipment:
-
Daphnia magna culture (neonates <24 hours old)
-
Standard freshwater medium
-
Test vessels (e.g., glass beakers)
-
Light and temperature-controlled incubator
-
Microscope or magnifying glass
Procedure:
-
Test Solution Preparation: Prepare a series of dilutions of the sunscreen formulation in the standard freshwater medium. A control group (medium only) and a solvent control (if applicable) must be included.
-
Test Initiation: Place a specific number of Daphnia neonates (e.g., 10) into each test vessel containing the different concentrations of the test solution.
-
Incubation: Incubate the vessels for 48 hours under controlled conditions (e.g., 20-22°C, 16h:8h light:dark cycle). Do not feed the organisms during the test.
-
Observation: At 24 and 48 hours, observe the daphnids and record the number of immobilized individuals in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the percentage of immobilization for each concentration. Determine the EC50 (Effective Concentration) value, which is the concentration of the test substance that causes immobilization in 50% of the daphnids, using appropriate statistical methods (e.g., Probit analysis).[24][25] A higher EC50 value indicates lower toxicity.
Data Presentation
Quantitative results should be presented clearly for comparison and analysis.
Table 1: Sun Protection Efficacy Data
| Formulation ID | In Vitro SPF (Mean ± SD) | UVA-PF (Mean ± SD) | Critical Wavelength (nm) | UVA/UVB Ratio |
| F-EHT-01 | 52.5 ± 2.1 | 18.1 ± 0.9 | 378 | 0.91 |
| F-EHT-02 | 31.8 ± 1.5 | 11.5 ± 0.6 | 375 | 0.88 |
Table 2: Photostability Assessment Results
| Formulation ID | UV Region | AUC Before Irradiation | AUC After Irradiation | Photostability Index (%) |
| F-EHT-01 | UVB | 45.3 | 43.1 | 95.1 |
| UVA | 28.9 | 27.5 | 95.2 | |
| F-EHT-02 | UVB | 38.7 | 36.2 | 93.5 |
| UVA | 22.4 | 20.9 | 93.3 |
Table 3: HPLC Quantification and Aquatic Toxicity
| Formulation ID | Target this compound (%) | Measured this compound (%) | Daphnia magna 48h EC50 (mg/L) |
| F-EHT-01 | 3.00 | 2.95 ± 0.05 | >10 |
| F-EHT-02 | 2.00 | 1.97 ± 0.04 | >10 |
Visualized Workflows and Mechanisms
Caption: Workflow for developing and validating an eco-friendly sunscreen.
Caption: Simplified mechanism of UVB absorption by this compound.
Caption: Logical relationship of components in an O/W sunscreen emulsion.
References
- 1. This compound: A Key Ingredient for Effective Sun Protection-farmachems.com [farmachems.com]
- 2. thecosmethics.com [thecosmethics.com]
- 3. This compound - Sun Care - AAKO [aako.nl]
- 4. researchgate.net [researchgate.net]
- 5. vernixa.com [vernixa.com]
- 6. disproquima.com [disproquima.com]
- 7. A Safe-by-Design Approach to “Reef Safe” Sunscreens Based on ZnO and Organic UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. premiumbeautynews.com [premiumbeautynews.com]
- 9. Nouryon introduces natural polymer for sustainable sunscreen formulations [nouryon.com]
- 10. bioplasticsnews.com [bioplasticsnews.com]
- 11. Sun Care Solutions [nouryon.com]
- 12. Biodegradable polymer nanocapsules containing a sunscreen agent: preparation and photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Octyl triazone | Cosmetic Ingredients Guide [ci.guide]
- 14. alsglobal.com [alsglobal.com]
- 15. Comparison of UVA Protection Factor Measurement Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. benchchem.com [benchchem.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Sun Protection Factor Testing: A Call for an In Vitro Method | MDedge [mdedge.com]
- 20. abich.ca [abich.ca]
- 21. essuntials.com [essuntials.com]
- 22. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. [PDF] Acute toxicity assessment of nine organic UV filters using a set of biotests | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Ethylhexyl Triazone in Formulations
Welcome to the technical support center for Ethylhexyl Triazone (EHT). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered when formulating with this highly effective UVB filter. While this compound is renowned for its exceptional intrinsic photostability, this guide provides in-depth information on maintaining and optimizing its performance within your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered photostable?
This compound (INCI: this compound), also known as Uvinul T 150, is a highly effective, oil-soluble UVB filter with a peak absorption at approximately 314 nm.[1][2][3] Its chemical structure, based on a triazine core, is inherently stable and allows for the efficient dissipation of absorbed UV energy without significant molecular degradation.[1] This remarkable photostability means it maintains its protective function even under prolonged UV exposure, making it a reliable choice for long-lasting sun protection.[3][4]
Q2: If this compound is already so photostable, why would I need to worry about improving its stability?
While this compound itself is very robust, its overall performance and stability within a final formulation can be influenced by interactions with other ingredients. Factors such as the choice of emollients, the presence of other UV filters (both organic and inorganic), and the overall formulation chassis can potentially impact its efficacy. The goal is to ensure the entire formulation is photostable and that the protective capacity of this compound is not compromised.
Q3: Can this compound help stabilize other, less stable UV filters?
Yes, one of the significant advantages of this compound is its ability to act as a photostabilizer for other UV filters, most notably Avobenzone. Avobenzone, a widely used UVA filter, is notoriously photolabile. When formulated with this compound, the overall stability of the UV protection system is enhanced.[5]
Q4: Are there any known ingredients that can negatively impact the photostability of this compound?
While direct evidence of significant degradation of this compound in typical cosmetic formulations is scarce due to its high stability, certain interactions could theoretically occur. For instance, uncoated metal oxides like titanium dioxide (TiO2) and zinc oxide (ZnO) can be photocatalytically active, generating reactive oxygen species (ROS) upon UV exposure.[6] These ROS could potentially interact with and degrade organic UV filters. Using coated grades of inorganic filters is a recommended strategy to mitigate this risk.[7][8]
Q5: What is the role of antioxidants in a formulation containing this compound?
Antioxidants play a crucial synergistic role. While this compound has a low tendency to generate free radicals, other ingredients in the formulation or UV exposure itself can lead to oxidative stress.[9] Antioxidants like Vitamin E (Tocopherol), Vitamin C (Ascorbic Acid), and Ferulic Acid can neutralize these harmful free radicals, thereby protecting the integrity of the formulation and providing additional skin benefits.[1][10] Ferulic acid, in particular, has been shown to stabilize solutions of Vitamins C and E and enhance their photoprotective capabilities.[11][12] Studies have demonstrated that the addition of Ferulic Acid to a sunscreen containing this compound can increase the in vivo SPF and UVA protection factor.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Loss of SPF efficacy after UV exposure in a formulation containing EHT and inorganic filters. | Photocatalytic activity of uncoated TiO2 or ZnO generating reactive oxygen species (ROS) that may degrade organic filters. | 1. Verify the grade of inorganic filters: Ensure you are using coated TiO2 or ZnO. Coatings such as alumina, silica, or dimethicone reduce photocatalytic activity.[7] 2. Incorporate potent antioxidants: Add antioxidants like Vitamin E, Vitamin C, or Ferulic Acid to the formulation to quench any generated ROS.[1] 3. Add chelating agents: Trace metal ions can catalyze photodegradation. Including a chelating agent like Disodium EDTA can help improve stability. |
| Phase separation or crystallization of EHT in the formulation over time. | Poor solubility of EHT in the chosen oil phase or improper processing. | 1. Select appropriate emollients: EHT has good solubility in polar emollients. Conduct solubility studies with different emollients to find the optimal solvent system.[11] 2. Pre-dissolve EHT: Ensure EHT is fully dissolved in a portion of the oil phase with gentle heating before adding to the main batch. 3. Optimize emulsification: The choice of emulsifier can impact the stability of the oil phase and the solubility of UV filters. |
| Discoloration of the formulation after UV exposure. | Photodegradation of other components in the formulation or interaction between ingredients. | 1. Evaluate all ingredients for photostability: Systematically test the photostability of the base formulation without UV filters, and then with each filter individually. 2. Incorporate antioxidants and quenchers: Antioxidants can help prevent oxidative reactions that lead to color changes. |
Data Presentation
Table 1: Influence of Antioxidants on Sunscreen Performance
This table summarizes findings on how antioxidants can enhance the efficacy of sunscreens, including those containing this compound.
| Antioxidant(s) | UV Filters in Study | Observation | Reference |
| Ferulic Acid (FA) | This compound, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine | Addition of FA resulted in a 37% increase in in vivo SPF and a 26% increase in the UVA protection factor (UVA-PF). | [13] |
| Ferulic Acid, Vitamin C, Vitamin E | Not specified with EHT, but general principle | Ferulic Acid stabilizes a solution of Vitamins C and E, doubling its photoprotective capacity. | [11][12] |
| Quercetin (B1663063) | Butyl Methoxydibenzoylmethane (BMDBM), Octyl Methoxycinnamate (OMC) | Quercetin significantly reduced the photodegradation of BMDBM and OMC. | [14] |
| Vitamin E, Vitamin C, Ubiquinone | Avobenzone | These antioxidants were shown to increase the photostability of Avobenzone. | [1] |
Experimental Protocols
Protocol 1: In Vitro Photostability Assessment of an O/W Sunscreen Emulsion Containing this compound by HPLC-UV
1. Objective: To quantify the degradation of this compound in an oil-in-water (O/W) emulsion after exposure to a controlled dose of UV radiation.
2. Materials and Equipment:
-
Sunscreen emulsion containing this compound
-
PMMA (polymethyl methacrylate) plates with a roughened surface
-
Solar simulator with a controlled UV output (compliant with ISO 24443)
-
Spectrophotometer or radiometer for dose measurement
-
Positive displacement pipette or syringe
-
Gloved finger or automated spreading device
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Volumetric flasks, vials, and syringes with 0.45 µm filters
3. Methodology:
-
3.1. Sample Preparation and Application:
-
Accurately weigh a PMMA plate.
-
Apply the sunscreen emulsion onto the plate at a concentration of 1.0 mg/cm².
-
Spread the product evenly across the entire surface of the plate using a gloved finger or an automated spreader to achieve a uniform film.
-
Allow the film to dry and equilibrate in the dark at a controlled temperature (e.g., 35°C) for 30 minutes.[15]
-
Prepare at least three replicate plates for the irradiated group and three for the non-irradiated (control) group.
-
-
3.2. Irradiation:
-
Measure the initial UV absorbance spectrum of the control plates if using spectrophotometric analysis as a complementary method.
-
Expose the replicate plates to a controlled dose of UV radiation from the solar simulator. A typical dose is 1.2 million lux hours and an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.
-
Maintain a controlled temperature at the sample surface during irradiation.
-
-
3.3. Extraction of this compound:
-
Place each irradiated and non-irradiated plate into a separate beaker containing a known volume of a suitable solvent (e.g., methanol or a methanol/acetonitrile mixture).
-
Use sonication for 15-20 minutes to ensure complete dissolution of the sunscreen film and extraction of this compound.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
3.4. HPLC-UV Analysis:
-
Mobile Phase: Isocratic elution with Methanol:Acetonitrile (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 314 nm (the λmax of this compound).
-
Calibration: Prepare a series of standard solutions of this compound in the extraction solvent and generate a calibration curve.
-
Quantification: Inject the extracted samples and quantify the peak area corresponding to this compound.
-
4. Data Analysis:
-
Calculate the concentration of this compound in both the irradiated and non-irradiated samples using the calibration curve.
-
Determine the percentage of this compound remaining after irradiation using the following formula:
-
% EHT Remaining = (Concentration in Irradiated Sample / Concentration in Non-Irradiated Sample) x 100
-
-
The percentage of degradation is then calculated as 100 - % EHT Remaining .
Mandatory Visualizations
Diagram 1: Troubleshooting Logic for Photostability Issues
Caption: Troubleshooting workflow for addressing photostability issues in formulations.
Diagram 2: Experimental Workflow for Photostability Testing
Caption: Workflow for in vitro photostability testing using HPLC-UV.
Diagram 3: Mechanism of Photostabilization with Antioxidants
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS for identifying photodegradation products of pharmaceuticals in the environment | Semantic Scholar [semanticscholar.org]
- 5. Wholesale this compound Sunscreen for All-Day Protection,this compound Sunscreen for All-Day Protection Factories [farmachems.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Stability of TiO2-coated ZnO photocatalytic thin films for photodegradation of methylene blue [ouci.dntb.gov.ua]
- 9. This compound | 88122-99-0 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Photostabilization effect of quercetin on the UV filter combination, butyl methoxydibenzoylmethane-octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synergistic benefits of using organic and inorganic UV filters in sun care [cosmeticsbusiness.com]
Technical Support Center: Analytical Quantification of Ethylhexyl Triazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of Ethylhexyl triazone (ET).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most frequently employed methods for the quantification of this compound in cosmetic products are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3] RP-HPLC is often preferred for its high resolution and sensitivity, while HPTLC offers a cost-effective and high-throughput alternative.[1]
Q2: What are the key physicochemical properties of this compound that influence its analysis?
A2: this compound is a large, oil-soluble UVB filter with a high molecular weight (823.07 g/mol ) and a melting point between 128-132°C.[4][5][6] Its insolubility in water and high lipophilicity are critical considerations for sample preparation, including solvent selection for extraction and standard preparation.[2][7] It exhibits a strong UV absorbance maximum at approximately 314 nm, which is the typical wavelength used for its detection.[2][7]
Q3: Is this compound photostable during analysis?
A3: Yes, this compound is known for its excellent photostability.[1][2][5] It remains largely unchanged even when exposed to intense UV radiation, which is a significant advantage during analytical procedures that involve UV detection.[5]
Troubleshooting Guides
Sample Preparation and Extraction Issues
Problem: Low or inconsistent recovery of this compound from cosmetic formulations.
| Possible Cause | Troubleshooting Step |
| Inadequate Solvent Polarity | This compound is highly lipophilic. Ensure the extraction solvent is sufficiently nonpolar to solubilize it effectively from the cosmetic matrix. Methanol is commonly used, but for highly oily formulations, a less polar solvent or a mixture like cyclohexane (B81311) and diethyl ether may be necessary.[8][9] |
| Insufficient Extraction Time/Energy | The complex matrix of cosmetic emulsions can trap the analyte. Increase the extraction efficiency by employing techniques such as sonication (ultrasound bath), mechanical shaking, or vortexing for an adequate duration (e.g., 30-60 minutes).[9][10] |
| Analyte Precipitation | After extraction, the analyte might precipitate if the solvent composition changes or upon cooling. Ensure the final extract is completely solubilized before injection. Gentle warming or filtration through a 0.45 µm filter may be required.[10] |
| Matrix Effects | Other lipophilic components in the formulation can interfere with the extraction. A multi-step extraction or a solid-phase extraction (SPE) cleanup step might be necessary for complex matrices. |
Chromatographic Analysis (HPLC) Challenges
Problem: Poor peak shape (tailing, fronting) or resolution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | An improper mobile phase composition can lead to poor peak shape. For RP-HPLC, a gradient elution with an organic solvent (e.g., ethanol (B145695), methanol, or acetonitrile) and acidified water is often used.[3][10] Adjust the gradient profile or the organic-to-aqueous ratio to optimize peak symmetry. |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on C18 columns can interact with the analyte. Using a column with end-capping or adding a competitive base to the mobile phase can mitigate this. |
| Column Overload | Injecting a too concentrated sample can lead to peak fronting. Dilute the sample and re-inject. |
| Co-elution with Other UV Filters | Sunscreen formulations often contain multiple UV filters. Ensure the chromatographic method has sufficient selectivity to separate this compound from other components like avobenzone, octocrylene, or octyl methoxycinnamate.[1] A diode-array detector (DAD) can help identify peak purity. |
Quantitative Data Summary
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Column | Symmetry Shield® C18 (5 µm) | Not Specified |
| Mobile Phase | Gradient: Ethanol and acidified water | Not Specified |
| Flow Rate | 0.7 mL/min | Not Specified |
| Detection Wavelength | 312 nm | Multi-wavelength |
| Linearity Range | 10.0 - 50.0 µg/mL | Not Specified |
| Reference | [10][11] | [3] |
Table 2: HPTLC Method Validation Data for this compound
| Parameter | Method A | Method B |
| Stationary Phase | HPTLC Silica (B1680970) Gel 60 | HPTLC Silica Gel 60 |
| Mobile Phase | Cyclohexane-diethyl ether (1:1, v/v) | Cyclohexane-diethyl ether-acetone (15:1:2, v/v/v) |
| Detection Wavelength | 300 nm | 300 nm |
| LOD | 0.03 µ g/spot | 0.03 µ g/spot |
| LOQ | 0.1 µ g/spot | 0.1 µ g/spot |
| Calibration Curve | Nonlinear (2nd-degree polynomial) | Nonlinear (2nd-degree polynomial) |
| Correlation Coefficient (R) | > 0.998 | > 0.998 |
| Reference | [1][8][12][13] | [1][8][12][13] |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or a mixture of DMF/ethanol). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10.0 to 50.0 µg/mL.[10]
-
Sample Preparation (from a cream formulation):
-
Weigh approximately 0.6 g of the formulation into a 10 mL volumetric flask.
-
Add a diluent such as DMF/ethanol (1:1, v/v) to the mark.
-
Sonicate the sample for 30 minutes to ensure complete dissolution of the analyte.
-
Further dilute an aliquot of the stock solution to bring the final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[10]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ethanol and acidified water (e.g., with 0.1 M H₃PO₄ to pH 3.5).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Detection: UV detector set at 312 nm.[10]
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification by HPTLC-Densitometry
-
Standard and Sample Preparation: Prepare standards and sample extracts in a suitable solvent like methanol.[8]
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60.
-
Application: Apply standards and samples as spots or bands using an automatic sampler.
-
Mobile Phase: Use a mixture such as cyclohexane-diethyl ether (1:1, v/v) or cyclohexane-diethyl ether-acetone (15:1:2, v/v/v).[1]
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
-
Densitometric Analysis:
-
After development, dry the plate.
-
Scan the plate with a densitometer at 300 nm.[1]
-
-
Quantification: Relate the peak areas of the sample spots to the calibration curve generated from the standards.
Visualizations
Caption: General workflow for the analytical quantification of this compound.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Analytical Standard, High Purity UV Filter at Best Price [nacchemical.com]
- 5. es.uvfilterspecialist.com [es.uvfilterspecialist.com]
- 6. This compound | C48H66N6O6 | CID 159201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
- 13. Quantification of sunscreen this compound in topical skin-care products by normal-phase TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"overcoming solubility issues of Ethylhexyl triazone in cosmetic bases"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethylhexyl Triazone in cosmetic bases.
Troubleshooting Guides
Issue 1: this compound Recrystallization Upon Cooling or Over Time
Symptoms:
-
The appearance of white crystalline particles in the formulation after cooling to room temperature.
-
A hazy or cloudy appearance in an otherwise clear oil phase.
-
An increase in viscosity or solidification of the product upon storage.
-
Gritty texture upon application.
Root Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen oil phase at storage temperature.
-
Inadequate solubilization during the heating phase.
-
Rapid cooling of the formulation, which promotes crystal nucleation.
-
Incompatibility with other ingredients in the oil phase.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Selection and Optimization | Review the solubility of this compound in your chosen solvents. Polar cosmetic oils and esters generally exhibit better solvency.[1] Consider replacing a portion of a poor solvent with a better one. For instance, C12-15 Alkyl Benzoate has been shown to be an effective solubilizer. |
| 2 | Incorporate Co-solvents | Introduce a high-polarity emollient to the oil phase. Esters and high-polarity oils can enhance the solubility of this compound. |
| 3 | Pre-dissolving the Filter | Before adding to the main batch, pre-dissolve this compound in a highly effective solvent at an elevated temperature (e.g., 70-80°C) with stirring until fully dissolved.[2] This ensures complete solubilization before it is incorporated into the more complex final formulation. |
| 4 | Controlled Cooling Rate | Avoid crash cooling the formulation. A slower, controlled cooling rate allows the system to remain in a stable state and can prevent the rapid crystallization that occurs with sudden temperature drops.[3][4] |
| 5 | Evaluate the Impact of Other Oil-Soluble Ingredients | Other crystalline ingredients, such as other solid UV filters or waxes, can compete for the solvent and reduce the overall solubility of this compound. Assess the total solid content in your oil phase. |
| 6 | Consider Solubility Enhancers | Certain ingredients are specifically designed to improve the solubility of crystalline UV filters. For instance, a combination of an ester of a fatty acid and dextrin (B1630399) with a mixture of branched and linear saturated C15-C19 alkanes has been shown to increase the solubilization of this compound.[5] |
Issue 2: Hazy or Opaque Oil Phase at Room Temperature
Symptoms:
-
The oil phase of the formulation is not transparent at 25°C.
-
Fine, dispersed particles are visible when the product is held up to a light source.
Root Causes:
-
The concentration of this compound is at or near its saturation point in the oil phase at room temperature.
-
Incomplete dissolution during the manufacturing process.
-
Interaction with other ingredients leading to the formation of insoluble complexes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Complete Dissolution | During the heating phase of your process, ensure that the oil phase becomes completely clear and free of any visible particles before proceeding. This may require increasing the temperature (within the stability limits of all ingredients) or extending the mixing time. |
| 2 | Solubility Check of the Oil Phase | Perform a simple solubility test on your complete oil phase. Heat the oil phase to dissolve all components, then cool it down and observe for any haze or precipitation at room temperature and under refrigerated conditions (e.g., 4°C).[6] |
| 3 | Adjust Solvent Ratios | Increase the proportion of the best-performing solvent for this compound in your oil phase. Refer to the solubility data table below for guidance. |
| 4 | Filter the Oil Phase | If minor haziness persists and is due to trace impurities, consider filtering the oil phase while warm, before emulsification. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a highly lipophilic and oil-soluble UVB filter.[7][8] It is practically insoluble in water but soluble in a variety of organic solvents and cosmetic oils, particularly those with higher polarity.[8][9]
Q2: In which types of cosmetic formulations is this compound best suited?
A2: Due to its oil-soluble nature, this compound is ideal for oil-in-water (O/W) emulsions, water-in-oil (W/O) emulsions, and anhydrous (water-free) formulations such as sun care oils, sticks, and ointments.[2]
Q3: How does temperature affect the solubility of this compound?
A3: Like most solid compounds, the solubility of this compound in cosmetic oils increases with temperature. This is why it is typically dissolved in the oil phase at elevated temperatures (e.g., 70-85°C) during the formulation process. However, it is crucial to ensure that it remains solubilized when the product cools to room temperature and during its shelf life.
Q4: Can I use this compound in a cold-process formulation?
A4: It is generally not recommended to use this compound in a cold-process formulation, as its crystalline nature requires heat to dissolve properly in the oil phase. Attempting to incorporate it at room temperature will likely result in an unstable formulation with undissolved particles.
Q5: How does the chemical structure of an emollient affect its ability to dissolve this compound?
A5: The chemical structure of the emollient plays a significant role. Studies have shown that emollients with aromatic groups (like C12-15 Alkyl Benzoate) or shorter chain lengths can exhibit a higher capacity for solubilizing UV filters.[7] Branching in the alkyl chain of the emollient may have a negative impact on solubility.[7]
Q6: Are there any known synergistic effects with other UV filters that can improve the solubility of this compound?
A6: While specific quantitative data on synergistic solubility is limited in publicly available literature, it is a common practice to combine solid and liquid UV filters. Liquid UV filters (e.g., Octocrylene, Ethylhexyl Salicylate) can act as solvents for solid UV filters like this compound, thereby improving their solubility and stability in the formulation.[10]
Data Presentation
Table 1: Solubility of this compound in Various Cosmetic Solvents at 25°C
| Solvent (INCI Name) | Chemical Class | Solubility (% w/w) | Reference |
| C12-15 Alkyl Benzoate | Ester | > 10 | [7] |
| Ethylhexyl Pelargonate | Ester | ~ 8 | [7] |
| Ethylhexyl Isononanoate | Ester | ~ 6 | [7] |
| Ethylhexyl Stearate | Ester | ~ 4 | [7] |
| Ethylhexyl Hydroxystearate | Ester | > 12 | [7] |
| Caprylic/Capric Triglyceride | Ester | < 2 | [5] |
| Ethanol | Alcohol | Soluble | [8] |
| Isopropanol | Alcohol | Soluble | [8] |
| DMSO | Sulfoxide | ~ 3% (w/v) | [11] |
| Corn Oil | Triglyceride | ≥ 0.25% (w/v) | [11] |
Note: The data presented is compiled from various sources and should be used as a guideline. It is highly recommended to perform your own solubility studies in your specific cosmetic base.
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Cosmetic Solvent
1. Objective: To determine the saturation solubility of this compound in a specific cosmetic solvent at a controlled temperature.
2. Materials and Equipment:
-
This compound powder
-
Cosmetic solvent to be tested
-
Analytical balance (accurate to 0.001g)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Magnetic stirrer and stir bars
-
Water bath or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Appropriate HPLC or spectrophotometer solvents for dilution
3. Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 10g of the cosmetic solvent into a vial.
-
Add an excess amount of this compound to the solvent (e.g., start with 15-20% w/w).
-
Add a magnetic stir bar to the vial and cap it tightly.
-
-
Equilibration:
-
Place the vial in the constant temperature water bath or incubator set at the desired temperature (e.g., 25°C).
-
Stir the mixture continuously for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of undissolved this compound should be visible at the bottom of the vial.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a 0.45 µm syringe filter and filter the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute a known weight of the saturated solution with a suitable solvent (e.g., ethanol, acetonitrile) to a concentration within the linear range of your analytical method (HPLC or UV-Vis spectrophotometry).
-
Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the cosmetic solvent using the following formula:
Solubility (% w/w) = (Concentration of EHT in diluted sample (g/mL) × Dilution factor × Volume of diluted sample (mL)) / Weight of saturated solution taken for dilution (g) × 100
-
4. Safety Precautions:
-
Handle this compound and all solvents in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2022122838A2 - Increased solubilization of this compound - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Photodegradation of Ethylhexyl Triazone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the photodegradation of Ethylhexyl triazone (EHT). Given that this compound is recognized for its high photostability, this guide focuses on the methodologies to study potential degradation and addresses challenges that may arise during such investigations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is known about the photodegradation byproducts of this compound?
This compound (EHT) is a highly photostable organic UVB filter, and literature specifically identifying its photodegradation byproducts under typical UV exposure is limited.[1][2][3] However, studies on its degradation under chlorination conditions, simulating environments like swimming pools, have identified several disinfection byproducts (DBPs). While not formed by photodegradation, these byproducts provide insight into the potential points of cleavage and modification on the EHT molecule.
Q2: Why am I not observing any significant degradation of this compound in my experiment?
The inherent photostability of this compound means that it does not readily degrade under UV exposure.[2] Several factors could contribute to observing minimal degradation:
-
High Intrinsic Stability: The molecule's chemical structure is designed to dissipate UV energy efficiently without breaking down.[3]
-
Inappropriate Irradiation Source: The wavelength and intensity of your UV source may not be sufficient to induce degradation. EHT has a peak absorption at approximately 314 nm.[1]
-
Solvent Effects: The solvent used can influence the degradation pathway and rate. Some solvents may quench excited states, thus preventing degradation.
-
Short Exposure Time: The duration of UV exposure may be too short to cause measurable degradation.
Q3: Can the byproducts from chlorination studies be used as markers for photodegradation?
The twelve disinfection byproducts (DBPs) identified in a chlorination study can serve as a starting point for what to look for in a photodegradation experiment, as they reveal susceptible bonds in the molecule.[4] However, it is crucial to confirm that these products are indeed formed under UV irradiation, as the reaction mechanisms of chlorination and photodegradation are different.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation of EHT is detected by HPLC. | 1. Insufficient UV exposure. 2. High photostability of EHT. 3. Inadequate analytical sensitivity. | 1. Increase the irradiation time or the intensity of the UV lamp. 2. Confirm the spectral output of your lamp covers the absorbance spectrum of EHT. 3. Consider adding a photosensitizer to the solution to promote degradation, but note this will change the experimental conditions. 4. Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.[5] |
| Inconsistent results between experimental runs. | 1. Fluctuations in lamp intensity. 2. Temperature variations. 3. Inconsistent sample preparation. | 1. Monitor and record the lamp output for each experiment. 2. Use a temperature-controlled sample chamber. 3. Ensure precise and consistent preparation of sample concentrations and solvent mixtures. |
| Appearance of unknown peaks in the chromatogram. | 1. Formation of photodegradation byproducts. 2. Contamination of solvent or glassware. 3. Degradation of the solvent. | 1. Use LC-MS/MS to identify the mass of the unknown peaks and compare them with potential byproduct structures. 2. Run a solvent blank under the same irradiation conditions. 3. Ensure all glassware is thoroughly cleaned. |
| Low recovery of the parent compound and no clear byproducts. | 1. Formation of insoluble polymers. 2. Adsorption of the compound to the container walls. 3. Formation of volatile byproducts. | 1. Visually inspect the sample for any precipitate. 2. Use silanized glassware to minimize adsorption. 3. Analyze the headspace of the sample vial using GC-MS to check for volatile compounds. |
Potential Degradation Byproducts (from Chlorination Study)
The following table summarizes the disinfection byproducts (DBPs) of this compound identified in a chlorination study. These are not confirmed photodegradation byproducts but represent the most relevant information on potential degradation products currently available.
| Byproduct | Relative Percentage (%) |
| DBP1 | 1.26 |
| DBP2 | 9.68 |
| DBP3 | 1.05 |
| DBP4 | 0.42 |
| DBP5 | 0.84 |
| DBP6 | 3.37 |
| DBP7 | 3.58 |
| DBP8 | 1.89 |
| DBP9 | 0.84 |
| DBP10 | 1.47 |
| DBP11 | 0.42 |
| DBP12 | 0.63 |
| Data sourced from a study on the chlorination of this compound.[4] |
Experimental Protocols
Protocol 1: Photodegradation Induction
-
Sample Preparation: Prepare a solution of this compound in a UV-transparent solvent (e.g., acetonitrile (B52724) or ethanol) at a known concentration (e.g., 10-50 µg/mL).
-
Control Sample: Protect a portion of the solution from light by wrapping the container in aluminum foil. This will serve as the time-zero or dark control.
-
Irradiation: Place the sample in a quartz cuvette or a container made of UV-transparent material. Expose the sample to a controlled UV source (e.g., a xenon arc lamp with appropriate filters to simulate solar radiation).
-
Monitoring: At predetermined time intervals, withdraw aliquots of the sample for analysis.
-
Analysis: Analyze the irradiated sample and the dark control using HPLC-UV or HPLC-MS/MS to quantify the remaining concentration of this compound and to identify any new peaks corresponding to byproducts.
Protocol 2: Analytical Method for EHT and Byproducts
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Stationary Phase: A C18 reversed-phase column is commonly used for the analysis of UV filters.[6]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol (B129727) is typically employed.
-
Detection:
-
DAD: Monitor at the wavelength of maximum absorbance for EHT (~314 nm) and also scan a broader range to detect byproducts with different chromophores.
-
MS: Use electrospray ionization (ESI) in positive mode to determine the mass-to-charge ratio of the parent compound and any degradation products.
-
Visualizations
Caption: Experimental workflow for investigating the photodegradation of this compound.
Caption: Hypothetical photodegradation pathways for this compound based on its chemical structure.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound sunscreen and its disinfection byproducts obtained after chlorine treatment: Ecofriendliness or ecotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of sunscreen this compound in topical skin-care products by normal-phase TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing extraction of Ethylhexyl triazone from complex matrices"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful extraction of Ethylhexyl triazone from complex matrices.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its extraction? A1: this compound is an organic, oil-soluble compound that is insoluble in water.[1] It is a pale yellow, odorless powder with a high molecular weight and a melting point around 128°C.[2][3] Its solubility in organic solvents like acetone (B3395972) and ethanol (B145695) makes these suitable for initial extraction steps.[1] Its high photostability means degradation during sample processing under normal light conditions is minimal.
Q2: Which are the most common analytical techniques used for the quantification of this compound? A2: The most prevalent technique for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection, typically using reversed-phase C18 or C8 columns.[4][5] Less frequently, Ultra-High-Performance Liquid Chromatography (UPLC) and UV spectrophotometry are also used.[4] For certain applications, High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning offers a simpler, cost-effective alternative.[4][6][7]
Q3: What are the primary extraction methods suitable for this compound? A3: The choice of extraction method depends on the matrix. The most common methods include:
-
Liquid-Liquid Extraction (LLE): Suitable for simpler liquid matrices where this compound can be partitioned from an aqueous phase into an immiscible organic solvent.[8]
-
Solid-Phase Extraction (SPE): Ideal for cleaning up extracts from more complex matrices or for enriching the analyte from dilute samples like environmental water.[8][9] C18 cartridges are commonly used for triazine compounds.[9]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A highly effective method for complex solid or semi-solid matrices like food, soil, or biological tissues, as it combines extraction and cleanup in a few simple steps.[10][11][12]
Q4: How can I select the best extraction solvent for this compound? A4: Since this compound is oil-soluble, polar organic solvents are effective for its extraction. Acetone, ethanol, and acetonitrile (B52724) are excellent choices for the initial extraction from a solid or semi-solid matrix.[1][4] For LLE, solvents that are immiscible with water and in which this compound has high solubility should be chosen; matching the polarity of the analyte with the extraction solvent is key.[13]
Section 2: Troubleshooting Guides
Issue 1: Low Analyte Recovery
Q: My recovery of this compound is consistently low. What are the potential causes and solutions? A: Low recovery can stem from several factors during sample preparation.
-
Cause 1: Inappropriate Solvent Choice. The extraction solvent may not be optimal for your specific matrix.
-
Solution: this compound is soluble in oils and various organic solvents.[1] For highly complex matrices like creams or lotions, a multi-step extraction may be necessary. Start with a non-polar solvent like hexane (B92381) to extract lipids and then use a more polar solvent like acetonitrile or methanol (B129727) for the analyte. Ensure the final extract is compatible with your analytical instrument.
-
-
Cause 2: Incomplete Extraction. The analyte may not be fully partitioning from the sample matrix into the solvent.
-
Solution: Increase the efficiency of the extraction by modifying your procedure. You can increase the solvent-to-sample ratio, extend the extraction time (e.g., vortexing or shaking duration), or incorporate homogenization or ultrasonication to improve solvent penetration into the matrix.[13]
-
-
Cause 3: Analyte Loss During Cleanup. The cleanup step (e.g., SPE, d-SPE) may be inadvertently removing the analyte along with interferences.
-
Solution: Re-evaluate your cleanup sorbents. If using SPE, ensure the wash solvent is not too strong, which could elute the this compound prematurely. Conversely, ensure the elution solvent is strong enough to recover it completely from the sorbent. For QuEChERS, the type and amount of d-SPE sorbent (e.g., C18, PSA) should be optimized to remove matrix components without binding to the analyte.[11][12]
-
Issue 2: High Matrix Effects in LC-MS/MS or GC-MS
Q: I am observing significant signal suppression or enhancement. How can I minimize matrix effects? A: Matrix effects are a common challenge in complex samples.
-
Cause 1: Co-elution of Matrix Components. Interfering compounds from the matrix are being co-extracted and are not separated chromatographically from this compound, impacting ionization.
-
Solution 1: Improve Sample Cleanup. The most effective way to reduce matrix effects is to remove the interfering components. The QuEChERS method is particularly effective for this.[8] An optimized dispersive SPE (d-SPE) cleanup step using a combination of sorbents like C18 (for non-polar interferences) and Primary Secondary Amine (PSA) (for fatty acids and sugars) can significantly clean up the extract.[12]
-
Solution 2: Optimize Chromatographic Conditions. Adjust the HPLC gradient to better separate the analyte from interfering peaks. Using a column with a different selectivity may also resolve the issue.
-
Solution 3: Use a Matrix-Matched Calibration. Prepare calibration standards in a blank matrix extract that has undergone the full extraction procedure. This helps to compensate for signal suppression or enhancement, leading to more accurate quantification.[10]
-
Issue 3: Poor Peak Shape or Carryover in Chromatography
Q: I'm experiencing peak tailing, splitting, or carryover in my HPLC analysis. What should I do? A: These issues often point to problems with the analytical method or instrumentation.
-
Cause 1: Incompatibility of Injection Solvent. The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion.
-
Solution: Reconstitute the dried extract in a solvent that is as weak as, or weaker than, the starting mobile phase of your gradient.
-
-
Cause 2: Analyte Adsorption. this compound, being a large molecule, can sometimes adsorb to active sites in the analytical column or other parts of the UHPLC system, leading to carryover.[14]
-
Solution: Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. If carryover persists, a "sacrificial" injection of a blank solvent after a high-concentration sample can help clean the system. Ensure all tubing and connections are clean.
-
Section 3: Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction and concentration of this compound from environmental water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of Milli-Q water. Do not allow the cartridge to go dry.[9][15]
-
Sample Loading: Pass the water sample (e.g., 100-500 mL, adjusted to a neutral pH) through the conditioned cartridge at a slow flow rate (approx. 3-5 mL/min).[9]
-
Washing: Wash the cartridge with 5 mL of Milli-Q water to remove salts and other polar impurities. Dry the cartridge under vacuum for 5-10 minutes.[9]
-
Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as acetone or acetonitrile, into a collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of mobile phase or a compatible solvent for HPLC analysis.
Protocol 2: QuEChERS Extraction for Cosmetic Creams
This protocol is adapted for the extraction of this compound from an oil-in-water emulsion matrix like a sunscreen lotion.
-
Sample Preparation: Weigh 1 g of the homogenized cream sample into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to create a slurry.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid). Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Cap tightly and shake vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). Vortex for 1 minute.
-
Final Centrifugation & Analysis: Centrifuge at 4000 rpm for 5 minutes. Take an aliquot of the cleaned supernatant, filter through a 0.22 µm syringe filter, and inject it into the HPLC system.
Protocol 3: HPLC-UV Analysis Method
This is a general-purpose HPLC method for the quantification of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start at 70% A, increase to 95% A over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 314 nm (the absorption maximum for this compound).[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Section 4: Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Pale yellow viscous liquid or off-white powder | [1] |
| Molecular Weight | ~823 g/mol | [3] |
| Melting Point | 124.3°C to 128°C | [1][2] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents like Acetone and Ethanol | [1][2] |
| Max. UV Absorption (λmax) | ~314 nm (in ethanol) | [4] |
Table 2: Comparison of Common Extraction Techniques
| Technique | Typical Recovery | Advantages | Disadvantages | Suitable Matrices |
| LLE | 80-100% | Simple, inexpensive equipment. | Can be labor-intensive, uses large solvent volumes, emulsion formation can be an issue. | Simple liquid samples (e.g., wastewater). |
| SPE | 85-110% | High analyte enrichment, good selectivity, can be automated. | Higher cost (cartridges), method development can be time-consuming. | Environmental water, biological fluids (urine).[9] |
| QuEChERS | 80-118% | Fast, high throughput, low solvent use, effective cleanup. | May require optimization for specific matrix-analyte pairs. | Cosmetics, food, soil, biological tissues.[10][11] |
Section 5: Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: A logical flowchart for troubleshooting low recovery issues.
References
- 1. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
- 7. Quantification of sunscreen this compound in topical skin-care products by normal-phase TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.sciltp.com [media.sciltp.com]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. iris.unito.it [iris.unito.it]
- 11. Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Analysis of Ethylhexyl Triazone in Cosmetic Formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Ethylhexyl triazone in cosmetic products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem: Peak Tailing of this compound
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A1: Peak tailing for this compound in HPLC analysis can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar moieties in the analyte, causing tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
-
-
Poorly Packed Column or Column Void: A void at the column inlet or a poorly packed column can lead to peak distortion.
-
Solution:
-
Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.
-
Replace the Column: If the problem persists, the column may be permanently damaged and require replacement.
-
-
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly made to minimize dead volume.
-
Problem: Co-elution with Other UV Filters
Q2: I am observing peak co-elution between this compound and another UV filter in my sunscreen sample. How can I improve the separation?
A2: Co-elution is a common challenge due to the presence of multiple UV filters with similar chemical properties in sunscreen formulations. Here are steps to improve resolution:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks. Start with a lower percentage of the organic solvent and gradually increase it.[1][2]
-
Solvent Composition: Adjust the ratio of your mobile phase components. For reversed-phase HPLC, modifying the water/acetonitrile or water/methanol ratio can significantly impact selectivity.
-
Solvent Type: Consider changing one of the organic modifiers. For example, if you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol.
-
-
Change the Stationary Phase:
-
Different Selectivity: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) which can offer different selectivity for UV filters.
-
-
Adjust the Temperature:
-
Column Oven: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
-
Problem: Inaccurate Quantification due to Matrix Effects
Q3: My recovery of this compound is low and inconsistent. How can I mitigate the effects of the cosmetic matrix?
A3: The complex matrix of cosmetic products (creams, lotions, etc.) can interfere with the extraction and quantification of this compound.[3] Here’s how to address this:
-
Optimize Sample Preparation:
-
Solvent Extraction: Ensure the chosen solvent effectively extracts this compound from the sample matrix. A common approach is to dissolve the sample in a solvent like tetrahydrofuran (B95107) (THF) or methanol, followed by sonication and centrifugation to precipitate excipients.[3]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be a powerful cleanup step to remove interfering substances before HPLC analysis.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate the lipophilic this compound from more polar matrix components.
-
-
Use a Matrix-Matched Calibration:
-
Blank Matrix: Prepare your calibration standards in a blank cosmetic base that does not contain this compound. This helps to compensate for any matrix effects that enhance or suppress the analytical signal.
-
-
Method of Standard Addition:
-
Spiking the Sample: This method involves adding known amounts of a standard solution of this compound to the sample. By analyzing the spiked and unspiked samples, the concentration of the analyte in the original sample can be determined, effectively compensating for matrix effects.
-
Frequently Asked Questions (FAQs)
Q4: Which cosmetic ingredients are most likely to interfere with the analysis of this compound?
A4: The most common interfering ingredients are other UV filters that are often formulated with this compound. These include, but are not limited to:
-
Avobenzone[4]
-
Octocrylene[4]
-
Octyl Methoxycinnamate (Ethylhexyl Methoxycinnamate)[4]
-
Diethylamino Hydroxybenzoyl Hexyl Benzoate[4]
-
Parabens (preservatives)[4]
The interference can be due to co-elution in chromatographic methods or overlapping absorption spectra in spectrophotometric methods.
Q5: What is a "ghost peak" and how can it affect my this compound analysis?
A5: A ghost peak is an unexpected peak that appears in your chromatogram, even in a blank run. It can be caused by:
-
Contaminants in the mobile phase.
-
Carryover from a previous injection.
-
Leaching from system components.
Ghost peaks can interfere with the integration of the this compound peak, leading to inaccurate quantification. To troubleshoot ghost peaks, systematically check the purity of your solvents, flush the injection system, and ensure the cleanliness of all system components.[5]
Q6: Can the type of cosmetic formulation (e.g., cream vs. lotion) impact the analysis?
A6: Yes, the formulation type significantly impacts the sample preparation procedure. Creams, which are typically emulsions with a higher lipid content, may require a more rigorous extraction protocol to efficiently isolate this compound compared to lotions, which are generally less viscous. The choice of extraction solvent and the need for cleanup steps like SPE will depend on the complexity of the cosmetic matrix.[3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound by HPLC and HPTLC.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 100 µg/mL | [6] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [6] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | [6] |
| Recovery | 95.4% - 104.6% | [6] |
Table 2: HPTLC Method Parameters for this compound Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 1.0 µ g/spot | [4] |
| Limit of Detection (LOD) | 0.03 µ g/spot | [4] |
| Limit of Quantification (LOQ) | 0.1 µ g/spot | [4] |
| Recovery | 98.3% - 101.2% | [4] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound in a Sunscreen Cream
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sunscreen cream into a 10 mL volumetric flask.
-
Add approximately 7 mL of tetrahydrofuran (THF) and sonicate for 15 minutes to dissolve the cream.
-
Allow the solution to cool to room temperature.
-
Add THF to the mark and mix thoroughly.
-
Centrifuge a portion of the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with 70% A and 30% B.
-
Linearly increase to 95% A over 10 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 314 nm.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in THF.
-
Inject the standards and the sample solution.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Ethylhexyl Triazone Skin Penetration in Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing the skin penetration of Ethylhexyl triazone (EHT) in topical formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the skin penetration of this compound?
While this compound (EHT) is a highly effective and photostable UVB filter, there are concerns that its penetration into the deeper layers of the skin and potential systemic absorption could lead to unknown toxicological risks.[1][2] Minimizing skin penetration is crucial to enhance its safety profile while maintaining its efficacy on the skin's surface.[1][2]
Q2: What are the most effective strategies to reduce the skin penetration of this compound?
The most documented and effective strategy is the encapsulation of EHT into lipid-based carriers, such as lipid microparticles (LMs).[2][3][4] In vivo studies have demonstrated a significant, 45.7% reduction in EHT skin penetration when encapsulated in LMs.[2][3][4] Other potential strategies include:
-
Complexation with Cyclodextrins: This approach can increase the molecular size and reduce the free concentration of EHT available for penetration.
-
Encapsulation in Liposomes or Nanoparticles: These carrier systems can help to localize the UV filter on the skin surface.[1]
-
Optimizing the Formulation Vehicle: The choice of solvents and other excipients in the formulation can influence the solubility and partitioning of EHT, thereby affecting its penetration.
Q3: How does the molecular weight of this compound influence its skin penetration?
This compound has a relatively high molecular weight (823.1 Da), which would theoretically limit its skin penetration.[3][4] However, studies have shown that a significant amount can still penetrate the stratum corneum.[3][4] This underscores the importance of formulation strategies to further reduce its absorption.
Q4: Does encapsulation of this compound affect its sun protection factor (SPF)?
Encapsulation technologies are designed to maintain or even enhance the efficacy of UV filters. By keeping the sunscreen on the surface of the skin, encapsulation can lead to a more uniform and stable film, which can improve the SPF of the final product.[1]
Section 2: Troubleshooting Guides
Troubleshooting Lipid Microparticle Formulations for this compound
| Problem | Possible Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency of EHT | - Poor solubility of EHT in the lipid matrix.- Inappropriate lipid or surfactant selection.- Suboptimal process parameters (e.g., homogenization speed, temperature). | - Select a lipid in which EHT has high solubility.- Screen different surfactants and their concentrations to ensure proper emulsification.- Optimize homogenization speed and time to achieve smaller particle sizes and better entrapment.- Ensure the temperature during preparation is above the melting point of the lipid but does not degrade the EHT. |
| Particle Aggregation and Formulation Instability | - Inadequate surfactant concentration.- Incompatible formulation ingredients.- High lipid concentration. | - Increase the surfactant concentration to provide sufficient steric or electrostatic stabilization.- Evaluate the compatibility of all formulation excipients with the lipid microparticles.- Adjust the lipid concentration; very high concentrations can lead to instability.[5] |
| Unsatisfactory Reduction in Skin Penetration | - Broad particle size distribution with a significant fraction of smaller particles.- Leakage of EHT from the microparticles over time. | - Optimize the preparation method to achieve a narrow and larger particle size distribution, as smaller particles may penetrate more easily.- Evaluate the release profile of EHT from the microparticles to ensure it is retained within the carrier over a relevant timeframe. |
Troubleshooting In Vitro Skin Permeation Studies (Franz Diffusion Cells)
| Problem | Possible Causes | Troubleshooting Steps |
| High Variability in Permeation Data | - Inconsistent skin sample thickness or integrity.- Presence of air bubbles between the skin and the receptor fluid.- Inconsistent dosing of the formulation. | - Use a dermatome to ensure uniform skin thickness.- Visually inspect the skin for any damage before mounting.- Carefully fill the receptor chamber, tilting the cell to allow any air bubbles to escape through the sampling arm.[6]- Use a positive displacement pipette for accurate and consistent application of viscous formulations. |
| Low or No Detectable Permeation | - Insufficient analytical sensitivity.- "Sink" conditions not maintained in the receptor fluid. | - Validate the analytical method to ensure it has a low enough limit of quantification.- Use a receptor fluid in which EHT has sufficient solubility. The addition of a small percentage of a solvent like ethanol (B145695) may be necessary.[7] |
| Membrane Integrity Issues | - Damage to the skin during preparation or mounting.- Inherent variability in biological skin samples. | - Handle the skin carefully with forceps to avoid punctures.- For human skin, consider using skin from the same donor and anatomical site to reduce variability.[8] |
Troubleshooting In Vivo Tape Stripping Studies
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent Amount of Stratum Corneum Removed per Strip | - Inconsistent pressure applied to the tape.- Variation in the speed of tape removal. | - Use a standardized pressure application device (e.g., a roller with a defined weight) and apply for a consistent duration.[9]- Remove the tape in a single, swift motion at a consistent angle. |
| Contamination of Samples | - Cross-contamination between different treatment sites.- Environmental contamination. | - Ensure adequate spacing between different application sites.[9]- Wear gloves and work in a clean environment. |
| Inaccurate Quantification of EHT on Tapes | - Incomplete extraction of EHT from the tape strips.- Interference from the adhesive or other skin components in the analytical method. | - Use a validated extraction procedure with a solvent in which EHT is highly soluble.- Ensure the analytical method is specific for EHT and free from interference. |
Section 3: Quantitative Data Summary
| Method | Formulation Details | Reduction in EHT Skin Penetration (%) | Reference |
| Lipid Microparticle Encapsulation | Cream containing EHT encapsulated in glyceryl behenate (B1239552) lipid microparticles. | 45.7% (in vivo, human) | [2][3][4] |
| Silica Encapsulation | Emulsion with EHT co-encapsulated with another UV filter in mesoporous silica. | >55% (in vitro, for other UV filters, suggesting similar potential for EHT) | [10] |
Section 4: Experimental Protocols
Preparation of this compound-Loaded Lipid Microparticles
This protocol is based on the melt-emulsification technique.
Materials:
-
This compound (EHT)
-
Glyceryl behenate (lipid)
-
Phosphatidylcholine (surfactant)
-
Deionized water
Procedure:
-
Heat the deionized water containing the phosphatidylcholine to 75°C.
-
Separately, melt the glyceryl behenate and disperse the EHT within the molten lipid.
-
Add the aqueous phase to the melted lipid phase under high-speed homogenization.
-
Continue homogenization for a specified time to achieve the desired particle size.
-
Allow the resulting emulsion to cool to room temperature while stirring, leading to the solidification of the lipid microparticles.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor fluid (e.g., phosphate-buffered saline, potentially with a co-solvent)
-
Test formulation containing EHT
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare the skin by excising it and, if necessary, using a dermatome to achieve a uniform thickness.
-
Mount the skin between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.
-
Fill the receptor chamber with degassed receptor fluid and ensure no air bubbles are present. Maintain the temperature at 32°C.
-
Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
At predetermined time intervals, withdraw samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed receptor fluid.
-
At the end of the experiment, dismount the skin, and if required, separate the different skin layers.
-
Analyze the concentration of EHT in the receptor fluid samples and skin extracts using a validated HPLC method.
In Vivo Skin Penetration Study using Tape Stripping
Materials:
-
Adhesive tape strips
-
Pressure application device (e.g., roller)
-
Solvent for extraction
-
HPLC system for analysis
Procedure:
-
Define the test areas on the forearms of human volunteers.
-
Apply a standardized amount of the test formulation to the defined areas.
-
After a specified application time, remove any excess formulation from the skin surface.
-
Apply an adhesive tape strip to the test area and press firmly with a standardized pressure for a consistent duration.
-
Remove the tape strip in a single, rapid motion.
-
Repeat the tape stripping process for a predetermined number of times on the same skin area.
-
Extract the EHT from each tape strip using a suitable solvent.
-
Quantify the amount of EHT on each tape strip using a validated HPLC method to determine the penetration profile into the stratum corneum.
Section 5: Visualizations
Caption: Experimental workflow for assessing reduced EHT skin penetration.
Caption: Troubleshooting logic for EHT-loaded lipid microparticles.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo Human Skin Penetration of the UV Filter this compound: Effect of Lipid Microparticle Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. researchgate.net [researchgate.net]
- 9. inderocro.com [inderocro.com]
- 10. Mesoporous Silica Encapsulation of Octyl Methoxycinnamate and Benzophenone-3: Structural Characterization, Enhanced UV Protection, and Reduced In Vitro Skin Penetration [mdpi.com]
"troubleshooting peak tailing in HPLC analysis of Ethylhexyl triazone"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Ethylhexyl triazone, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and quantification. It is characterized by an asymmetric peak where the latter half of the peak is broader than the first half. The asymmetry factor (As) for a tailing peak is greater than 1.2.[1]
Question: What are the primary causes of peak tailing in the HPLC analysis of this compound?
Answer:
Peak tailing in the analysis of this compound, a large, neutral, and oil-soluble molecule, can stem from several factors, broadly categorized as chemical interactions, column issues, and system effects.
-
Secondary Interactions with the Stationary Phase: This is a very common cause of peak tailing.[1][2][3][4]
-
Silanol (B1196071) Interactions: Although this compound is not strongly basic, its nitrogen and oxygen atoms can still undergo weak secondary interactions with free silanol groups on the surface of silica-based stationary phases (like C18 or C8).[1][3][5] These interactions provide an alternative retention mechanism to the primary hydrophobic interaction, causing some molecules to be retained longer, which results in a tailing peak.[3][5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][5] This can be due to either a high concentration of the analyte or a large injection volume.[4]
-
Column Degradation:
-
Void Formation: A void at the column inlet can cause the sample to spread unevenly, leading to peak tailing.[2] This can be caused by pressure shocks or dissolution of the silica (B1680970) bed.
-
Contamination: Accumulation of strongly retained sample matrix components on the column inlet frit or the packing material can interfere with the chromatography, causing peak shape issues for all analytes.[6]
-
-
Extra-Column Effects: The volume between the injector and the detector, excluding the column, can contribute to peak broadening and tailing.[2] This includes long or wide-bore connecting tubing, or poorly made connections.[2][7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape, including tailing.[4]
Question: My this compound peak is tailing. How can I fix it?
Answer:
Here is a systematic approach to troubleshooting peak tailing for this compound:
-
Check for Column Overload: This is often a simple fix.
-
Action: Reduce the concentration of your sample and re-inject. Alternatively, decrease the injection volume.[8] If the peak shape improves, you were likely overloading the column.
-
-
Optimize the Mobile Phase:
-
Action (pH): While this compound is neutral, the mobile phase pH can affect the ionization of residual silanol groups on the column. Operating at a lower pH (e.g., pH 2.5-3) can suppress the ionization of these silanols, minimizing secondary interactions.[1][2] Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to your mobile phase.
-
Action (Buffer): Using a buffer in your mobile phase can help maintain a consistent pH and can also help to mask residual silanol sites.[5] An increased buffer concentration (e.g., >20 mM) may improve peak shape.[2]
-
-
Evaluate the Column:
-
Action (Use a Different Column): Switch to a column with high-density bonding and end-capping. End-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.[1][5] Modern "Type B" silica columns are generally more inert and show reduced silanol activity.[3]
-
Action (Guard Column): If you are not already using one, add a guard column with the same stationary phase as your analytical column. If you are using one, replace it, as it may be contaminated.[6]
-
Action (Column Wash): If you suspect contamination, try washing the column with a strong solvent. For a reversed-phase column, this could involve flushing with 100% acetonitrile (B52724) or methanol (B129727).[9] You can also try reversing the column (if the manufacturer allows) and flushing to waste to clean the inlet frit.[1]
-
-
Review System and Sample Preparation:
-
Action (Sample Solvent): Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.[8]
-
Action (Extra-Column Volume): Check all tubing and connections between the injector and detector. Ensure tubing is as short as possible with a narrow internal diameter.[2]
-
Action (Sample Cleanup): If you are analyzing this compound in a complex matrix (e.g., a sunscreen formulation), consider a sample cleanup step like Solid Phase Extraction (SPE) to remove interfering components.[1][10]
-
Frequently Asked Questions (FAQs)
Q1: Can the choice of organic modifier (methanol vs. acetonitrile) affect peak tailing for this compound? A1: Yes, the choice of organic modifier can influence peak shape.[10] Acetonitrile and methanol have different properties that can affect interactions with the stationary phase. In some cases, switching from one to the other, or using a mixture, can improve peak symmetry. It is worth experimenting with your mobile phase composition to see what provides the best peak shape for your specific column and conditions.
Q2: I am seeing tailing for all peaks in my chromatogram, not just this compound. What does this suggest? A2: If all peaks are tailing, the issue is likely systematic rather than specific to the analyte. Common causes for universal peak tailing include:
-
A void or contamination at the head of the column.[5]
-
A blocked or contaminated inlet frit.[1]
-
Significant extra-column dead volume from improper connections or overly long/wide tubing.[2][4]
-
A problem with the mobile phase preparation.[6]
Q3: Is it possible that a co-eluting impurity is causing the appearance of a tailing peak? A3: Yes, this is a distinct possibility.[1] What appears to be a tailing peak could be a small, unresolved peak eluting on the tail of the main this compound peak. To check for this, you can try changing the detection wavelength to see if the shape of the tail changes relative to the main peak.[1] You can also try improving the separation efficiency by using a longer column or a column with smaller particles to see if the tail resolves into a separate peak.[10]
Q4: My method was working fine, but now I am seeing peak tailing. What should I check first? A4: If the method was previously performing well, the most likely culprits are column degradation or contamination.
-
Replace the guard column: This is the first and easiest step.[6]
-
Prepare fresh mobile phase: This eliminates the possibility of mobile phase degradation or incorrect preparation.[6]
-
Column Contamination: The column may have accumulated contaminants from the sample matrix. Try a column wash procedure.[9]
-
Column Lifetime: The column itself may have reached the end of its usable life and needs to be replaced.
Data Presentation
The following table summarizes key HPLC parameters and their expected impact on the peak shape of this compound, based on general chromatographic principles.
| Parameter | Condition | Expected Impact on Peak Shape | Rationale |
| Column Chemistry | Standard, non-end-capped C18 | Potential for peak tailing | Higher number of accessible, acidic silanol groups can lead to secondary interactions.[3] |
| Fully end-capped, high-purity silica C18 | Improved peak symmetry | End-capping blocks most residual silanol groups, minimizing secondary retention mechanisms.[1][5] | |
| Mobile Phase pH | pH 7 (e.g., Water/Acetonitrile) | More likely to exhibit tailing | At neutral pH, residual silanol groups on the silica surface are ionized and can interact with the analyte.[7][10] |
| pH 2.5 - 3.0 (e.g., with 0.1% Formic Acid) | Reduced tailing, more symmetrical peaks | At low pH, silanol groups are protonated (not ionized), suppressing their ability to interact with the analyte.[1][2][3] | |
| Sample Concentration | High Concentration / Large Injection Volume | Peak tailing or fronting | Can lead to mass overload of the stationary phase.[4][5] |
| Low Concentration / Small Injection Volume | Symmetrical, Gaussian peak shape | Ensures analysis is within the linear capacity of the column. | |
| Guard Column | No guard column used | Increased risk of tailing over time | The analytical column is unprotected from strongly retained matrix components that can cause peak distortion.[11] |
| Guard column used and regularly replaced | Maintained good peak shape | The guard column adsorbs contaminants, protecting the analytical column and extending its life.[11] |
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol is a representative method for the analysis of this compound in a cosmetic product. Method development and validation are required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), preferably end-capped.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% formic acid) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 314 nm (which is the peak absorbance for this compound).[12]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in Acetonitrile.
-
From the stock solution, prepare a series of working standards by diluting with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL.
-
-
Sample Preparation (Example for a Sunscreen Cream):
-
Accurately weigh approximately 100 mg of the sunscreen product into a 50 mL volumetric flask.
-
Add approximately 40 mL of acetonitrile and sonicate for 15 minutes to dissolve the sample and extract the this compound.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile. Mix well.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
Mandatory Visualization
Below is a troubleshooting workflow for addressing peak tailing in the HPLC analysis of this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. waters.com [waters.com]
- 12. This compound - Ataman Kimya [atamanchemicals.com]
Technical Support Center: Optimization of Mobile Phase for Ethylhexyl Triazone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Ethylhexyl triazone (EHT).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between EHT and active sites on the stationary phase (e.g., residual silanols). | - Adjust Mobile Phase pH: For reversed-phase HPLC, operating at a lower pH (around 2.5-3.5) can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions.[1] - Use a Highly Deactivated Column: Employing an end-capped column can reduce the number of accessible silanol groups. - Consider Mobile Phase Modifiers: Adding a small amount of a competitive base to the mobile phase can help to saturate the active sites. |
| Poor Peak Shape (Fronting) | Overloading of the column. | - Reduce Sample Concentration: Dilute the sample to ensure the mass of EHT injected does not exceed the column's capacity. - Increase Injection Volume of a More Dilute Sample: This can sometimes improve peak shape compared to a small injection of a concentrated sample. |
| Inadequate Resolution from Other UV Filters | Similar retention characteristics of EHT and other components in the sample matrix. | - Optimize Mobile Phase Composition: In reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.[2] - Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity. - Implement a Gradient Elution: A gradient program that changes the mobile phase composition during the run can effectively separate compounds with different polarities.[3][4] - Adjust Mobile Phase pH: Altering the pH can change the ionization state of interfering compounds, thus affecting their retention and improving separation.[2] |
| Long Retention Times | Mobile phase is too weak (not enough organic solvent in reversed-phase). | - Increase the Percentage of Organic Solvent: In reversed-phase HPLC, increasing the proportion of acetonitrile or methanol will decrease the retention time of EHT. - Increase Flow Rate: A higher flow rate will lead to shorter analysis times, but may also reduce resolution.[5] |
| Short Retention Times / No Retention | Mobile phase is too strong (too much organic solvent in reversed-phase). | - Decrease the Percentage of Organic Solvent: In reversed-phase HPLC, reducing the proportion of the organic modifier will increase retention. |
| Carry-over of EHT in Subsequent Runs | EHT is a large, hydrophobic molecule that can be difficult to wash from the column and system. | - Incorporate a Stronger Needle/Column Wash: Use a wash solvent that is stronger than the mobile phase used for the separation (e.g., 100% acetonitrile or isopropanol) to effectively remove residual EHT.[6] - Increase Wash Volume and/or Time: Ensure the wash step is sufficient to completely elute any remaining EHT. |
| Baseline Noise or Drift | Poor quality solvents, improper mobile phase preparation, or contaminated column. | - Use HPLC-grade solvents and freshly prepared mobile phase. - Degas the mobile phase thoroughly before use. - Flush the column with a strong solvent to remove contaminants. |
Frequently Asked Questions (FAQs)
1. What are the typical starting mobile phases for this compound separation by Reversed-Phase HPLC?
For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of this compound, a common starting point is a mobile phase consisting of a mixture of acetonitrile or methanol and water.[3][7] Often, the aqueous phase is acidified with a small amount of an acid like acetic acid or formic acid to improve peak shape. A typical starting gradient might be from 70% to 100% organic solvent.
2. When should I choose Normal-Phase HPLC for this compound separation?
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) can be an effective alternative, particularly for separating EHT from other oil-soluble UV filters and preservatives.[7] It is useful when dealing with samples that are highly soluble in non-polar solvents.
3. What are some recommended mobile phases for Normal-Phase HPLC separation of this compound?
Several mobile phases have been shown to be effective for the normal-phase separation of this compound. Two particularly effective compositions are:
4. How can I optimize a gradient elution for the separation of this compound and other UV filters?
To optimize a gradient elution, start with a broad "scouting" gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution time of all compounds of interest.[4] Based on the results, a more focused gradient can be developed. For better separation of closely eluting peaks, a shallower gradient should be employed in the region where those peaks elute.[4]
5. What is the role of pH in the mobile phase for this compound analysis?
While this compound itself is not ionizable, the pH of the mobile phase in RP-HPLC can significantly impact the peak shape by controlling the ionization of residual silanol groups on the silica-based stationary phase.[1] A low pH (e.g., 2.5-3.5) suppresses silanol ionization, which can reduce peak tailing. Additionally, adjusting the pH can alter the retention of other ionizable UV filters in the sample, thereby improving the overall separation.[2]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol outlines a general reversed-phase HPLC method for the separation of this compound.
1. Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 70% B to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 314 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Normal-Phase HPTLC Method for this compound
This protocol describes a normal-phase high-performance thin-layer chromatography (HPTLC) method for the separation of this compound.[7][8]
1. Materials:
-
HPTLC silica (B1680970) gel 60 F254 plates.
-
Developing chamber.
-
Densitometer for quantification.
2. Mobile Phase Options:
-
Mobile Phase A: Cyclohexane: Diethyl ether (1:1, v/v).
-
Mobile Phase B: Cyclohexane: Diethyl ether: Acetone (15:1:2, v/v/v).
3. Procedure:
-
Spot the sample and standard solutions onto the HPTLC plate.
-
Develop the plate in a saturated developing chamber with the chosen mobile phase until the solvent front reaches the desired height.
-
Dry the plate.
-
Perform densitometric scanning at 300 nm for quantification.
Quantitative Data Summary
Table 1: Mobile Phase Compositions for Normal-Phase Separation of this compound [7][8]
| Mobile Phase Composition | Ratio (v/v/v) | Stationary Phase |
| Cyclohexane : Diethyl ether | 1:1 | Silica Gel 60 |
| Cyclohexane : Diethyl ether : Acetone | 15:1:2 | Silica Gel 60 |
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ethylhexyl Triazone Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Ethylhexyl Triazone emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulating stable emulsions with this compound?
A1: For optimal stability, it is recommended to formulate cosmetic emulsions containing this compound within a pH range of 4.0 to 8.0. The most preferable range is between 4.0 and 7.5.[1] Deviating from this range can lead to various stability issues.
Q2: Can this compound degrade at acidic or alkaline pH?
A2: Yes, as a triazine derivative, this compound can be susceptible to hydrolysis, and this process is pH-dependent.[2] Studies on similar triazine compounds show that they can be more prone to hydrolysis at a pH above 5.[2] At a pH around 5, protonation of the triazine ring can slow down acid-catalyzed hydrolysis.[2] Therefore, formulating at a very low or high pH could potentially compromise the chemical stability of this compound over time.
Q3: How does pH affect the physical stability of an this compound emulsion?
A3: The pH of the aqueous phase can significantly impact the overall stability of the emulsion. The performance of many common emulsifiers and thickeners is pH-dependent.[3][4] An unfavorable pH can reduce the effectiveness of the emulsifier, leading to coalescence (merging of droplets), creaming (rising of the oil phase), or complete phase separation. It can also affect the viscosity of the emulsion, which is a key factor in its stability.
Q4: Is crystallization of this compound a concern at different pH values?
A4: Crystallization of oil-soluble ingredients like this compound is a known stability issue in sunscreen formulations.[5][6] While direct studies linking pH to this compound crystallization are limited, pH can indirectly influence this phenomenon. The pH can affect the solubility of other ingredients in the formula, which in turn can impact the solvency of the oil phase for this compound. A change in the oil phase composition or polarity due to pH-dependent reactions could potentially lead to the crystallization of the UV filter.[6]
Q5: My this compound emulsion is showing signs of instability (e.g., separation, viscosity change). Could pH be the cause?
A5: Yes, a change in pH is a common reason for emulsion instability.[7] It is recommended to measure the pH of your unstable emulsion. A significant shift from the initial pH can indicate a chemical reaction or incompatibility within the formulation, which in turn affects the physical stability.
Troubleshooting Guide
This guide addresses common issues encountered when formulating emulsions with this compound, with a focus on pH-related problems.
| Observed Issue | Potential pH-Related Cause(s) | Recommended Troubleshooting Steps |
| Phase Separation (Oiling out, Creaming) | - Suboptimal pH for Emulsifier System: The pH of your formulation may be outside the effective range for your chosen emulsifier, leading to a breakdown of the emulsion.[3][4]- Hydrolysis of Ingredients: Extreme pH values may cause the hydrolysis of this compound or other esters in the formulation, altering the balance of the system.[2] | 1. Measure the pH of the separated emulsion. Compare it to the initial pH of the stable product.2. Review Emulsifier pKa: Check the technical data sheet of your emulsifier for its optimal pH range.3. Adjust pH: Prepare new batches and carefully adjust the pH to be within the 4.0 - 7.5 range using appropriate buffering agents.4. Consider a Different Emulsifier: If pH adjustment is not feasible for your desired formulation, select an emulsifier that is effective at your target pH. |
| Change in Viscosity (Thinning or Thickening) | - pH Sensitivity of Thickener: Many common rheology modifiers (e.g., carbomers, natural gums) are highly sensitive to pH. A shift in pH can cause them to either swell and thicken the product or collapse and lead to a drop in viscosity.- Ionic Interactions: Changes in pH can alter the ionic strength of the formulation, which can affect the structure and viscosity of the emulsion. | 1. Check the pH of the formulation.2. Consult Thickener Datasheet: Verify the recommended pH range for your rheology modifier.3. Re-neutralize (if applicable): For pH-sensitive thickeners like carbomers, ensure they are properly neutralized to achieve the target viscosity.4. Buffer the System: Incorporate a suitable buffer system to maintain a stable pH over the product's shelf life. |
| Crystallization of this compound | - Indirect pH Effects: While not a direct cause, pH can alter the formulation's overall polarity and solubility parameters by affecting other ingredients, potentially reducing the solubility of this compound in the oil phase.[6]- Degradation: Chemical degradation of this compound at extreme pH values could lead to the formation of less soluble byproducts. | 1. Optimize the Solvent System: Ensure you are using effective solubilizers for this compound in the oil phase.[5]2. Maintain Optimal pH: Formulate within the recommended pH range of 4.0 - 7.5 to minimize the risk of chemical degradation.3. Microscopic Examination: Use polarized light microscopy to confirm the presence of crystals in your formulation.[6]4. Accelerated Stability Testing: Conduct stability testing at elevated temperatures to assess the potential for crystallization over time. |
| Color or Odor Change | - Chemical Instability: A significant change in pH can be an indicator of chemical reactions occurring within the formulation, which may lead to the degradation of certain ingredients and subsequent changes in color or odor.[7] | 1. Measure and Track pH: Monitor the pH of your stability samples over time.2. Use of Antioxidants and Chelating Agents: Incorporate these ingredients to prevent oxidation and chelate metal ions that can catalyze degradation reactions.3. Protect from Light: Store samples in light-protective packaging, as light can accelerate degradation. |
Experimental Protocols
Protocol 1: Standard Stability Testing of this compound Emulsions
Objective: To assess the physical and chemical stability of an this compound emulsion under accelerated and real-time conditions.
Methodology:
-
Sample Preparation: Prepare the emulsion and divide it into multiple samples in the final intended packaging.
-
Initial Analysis (Time 0):
-
Organoleptic Properties: Record the appearance, color, and odor.
-
Physicochemical Properties: Measure the pH and viscosity.
-
Microscopic Evaluation: Examine a sample under a microscope to determine the initial droplet size and check for any signs of crystallization.
-
-
Stability Conditions: Store the samples under the following conditions:
-
Evaluation Intervals: Test the samples at specified time points (e.g., 1, 2, and 3 months for accelerated testing; 3, 6, 12, and 24 months for real-time testing).
-
Analysis at Each Interval: Repeat the analyses performed at Time 0. Any significant changes in the parameters indicate instability.
Protocol 2: pH-Stressed Stability Testing
Objective: To specifically evaluate the impact of pH on the stability of an this compound emulsion.
Methodology:
-
Sample Preparation: Prepare three batches of the same emulsion.
-
Batch A: Adjust the pH to the lower end of the acceptable range (e.g., pH 4.0).
-
Batch B: Adjust the pH to the optimal target (e.g., pH 6.0).
-
Batch C: Adjust the pH to the higher end of the acceptable range (e.g., pH 8.0).
-
-
Stability Protocol: Subject all three batches to the accelerated stability testing conditions as described in Protocol 1 (40°C / 75% RH).
-
Evaluation: Monitor the samples at regular intervals (e.g., 1, 2, and 3 months) for any signs of instability, paying close attention to differences in phase separation, viscosity, and crystallization between the batches.
Visualizations
Caption: Workflow for assessing the impact of pH on emulsion stability.
Caption: Logical workflow for troubleshooting pH-related emulsion instability.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. researchgate.net [researchgate.net]
- 3. lmskincentre.com [lmskincentre.com]
- 4. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 5. researchgate.net [researchgate.net]
- 6. crodabeauty.com [crodabeauty.com]
- 7. researchgate.net [researchgate.net]
- 8. certified-laboratories.com [certified-laboratories.com]
Technical Support Center: Synergistic SPF Boosting with Ethylhexyl Triazone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the synergistic SPF boosting effects of Ethylhexyl Triazone in combination with other UV filters.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the SPF boosting synergy when combining this compound with other UV filters?
A1: The synergistic SPF boost observed when combining this compound with other UV filters, particularly inorganic filters like Titanium Dioxide (TiO2) and Zinc Oxide (ZnO), is primarily attributed to light scattering.[1][2][3][4][5] Inorganic filters act as scattering microparticles within the sunscreen formulation applied to the skin. This scattering increases the optical path length of photons traveling through the sunscreen film. As a result, the probability of these photons being absorbed by an organic UV filter, such as this compound, is significantly increased, leading to a higher overall SPF than the sum of the individual filter contributions.[2][3][4][5] For organic filter combinations, synergy can also arise from enhanced photostability, where a highly photostable filter like this compound protects a less stable filter, like Avobenzone, from degradation under UV exposure, thus maintaining the overall efficacy of the formulation.[6]
Q2: Which UV filters are commonly used with this compound to achieve a synergistic SPF boost?
A2: this compound is frequently combined with a variety of both organic and inorganic UV filters to enhance SPF. Commonly used partners include:
-
Avobenzone: this compound can help to photostabilize Avobenzone, a common UVA filter that is notoriously photolabile.[7]
-
Octocrylene: Often used in combination with Avobenzone and this compound, Octocrylene can also contribute to the photostability of the formulation.[8]
-
Bemotrizinol (Tinosorb S): A broad-spectrum UV filter known for its high photostability and ability to stabilize other filters.
-
Bisoctrizole (Tinosorb M): A broad-spectrum UV filter that works as both a chemical and physical sunscreen, absorbing, scattering, and reflecting UV radiation.[9]
-
Inorganic Filters (Titanium Dioxide and Zinc Oxide): As mentioned in Q1, these provide a significant synergistic boost through light scattering.[1][2][3][4][5]
Q3: What are the key formulation challenges when working with this compound in synergistic blends?
A3: The primary challenge when formulating with this compound, especially at high concentrations, is its limited solubility in many cosmetic oils, which can lead to crystallization.[10][11][12][13][14] Crystallization of a UV filter within a formulation can drastically reduce the product's efficacy and lead to an uneven application and lower SPF.[12][13] Ensuring the complete solubilization of this compound and other solid organic filters throughout the product's shelf life is critical. This involves careful selection of emollients with the appropriate polarity and ensuring that the manufacturing process reaches the necessary temperatures to fully dissolve all solid UV filters.[12][13]
Troubleshooting Guides
Issue 1: Lower-than-expected SPF values in a formulation containing this compound.
-
Question: Our lab formulated a sunscreen with this compound and other UV filters, but the in vitro/in vivo SPF results are significantly lower than our theoretical calculations. What could be the cause?
-
Answer:
-
UV Filter Crystallization: The most likely culprit is the crystallization of this compound or another solid organic UV filter in your formulation.[12][13][14] If the filter is not fully solubilized in the oil phase, its efficacy will be dramatically reduced.
-
Troubleshooting Steps:
-
Examine a sample of your formulation under a polarized light microscope. The presence of 'spikey' colored crystals indicates crystallization.[12]
-
Review your emollient package. The solubility of this compound is highly dependent on the polarity of the emollients used.[10][12][13] Consider incorporating higher polarity oils to improve solubilization.
-
Verify your manufacturing process. Ensure that the oil phase was heated to a temperature sufficient to melt all solid UV filters completely before emulsification.[12]
-
-
-
Poor Film Formation: The effectiveness of a sunscreen is highly dependent on the formation of a uniform and even film on the skin (or substrate for in vitro testing).[9][15]
-
Troubleshooting Steps:
-
Evaluate the rheology of your formulation. A good film-forming product often has low viscosity at high shear stress, low thixotropy, and a short recovery time.
-
Consider adding or changing film-forming polymers in your formulation to improve the evenness of the sunscreen film upon application.
-
-
-
Photodegradation of Other Filters: If you are using less photostable filters in combination with this compound, they may be degrading upon UV exposure, leading to a lower overall SPF.
-
Troubleshooting Steps:
-
Ensure your formulation includes effective photostabilizers. While this compound is photostable, the addition of other stabilizers like Octocrylene or Bemotrizinol might be necessary depending on the complete UV filter system.
-
Conduct photostability testing on your final formulation to assess the degradation of each UV filter.
-
-
-
Issue 2: Instability of the sunscreen emulsion (e.g., phase separation).
-
Question: Our oil-in-water (O/W) emulsion containing a high load of oil-soluble UV filters, including this compound, is showing signs of instability over time. What can we do?
-
Answer:
-
High Oil Phase Content: High concentrations of oil-soluble UV filters and the necessary emollients to dissolve them can lead to a high oil phase percentage, which can be challenging to stabilize in an O/W emulsion.
-
Troubleshooting Steps:
-
Consider switching to a water-in-oil (W/O) emulsion system. W/O emulsions can often better accommodate a larger oil phase and may offer improved water resistance.[15][16]
-
Optimize your emulsifier system. You may need a combination of emulsifiers or a higher concentration to adequately stabilize the oil droplets.
-
-
-
Incompatibility of Ingredients: Certain ingredients in your formulation may be incompatible, leading to emulsion breakdown.
-
Troubleshooting Steps:
-
Review the compatibility of all ingredients in your formulation, paying close attention to interactions between the UV filters, emollients, emulsifiers, and any polymers or electrolytes present.
-
When using inorganic filters like Zinc Oxide in O/W emulsions, be aware of its tendency to migrate to the water phase, which can increase the pH and destabilize the emulsion.[12]
-
-
-
Data Presentation
The following table summarizes in vitro SPF data from a study on synergistic combinations of UV filters, demonstrating the non-linear increase in SPF when multiple filters are combined.
| Sample No. | Butyl Methoxydibenzoylmethane (%) | This compound (%) | Drometrizole Trisiloxane (%) | Homosalate (%) | Ethylhexyl Salicylate (%) | Octocrylene (%) | Terephthalylidene Dicamphor Sulfonic Acid (%) | Total UV Filters (%) | In Vitro SPF |
| 1 | 4.1 | 3.4 | 1.0 | 6.3 | 2.1 | 3.0 | 0.3 | 20.2 | 129 |
| 2 | 3.4 | 2.8 | 5.0 | 5.2 | 2.6 | 3.6 | 0.3 | 22.9 | 126 |
| 3 | 2.6 | 2.1 | 2.5 | 4.0 | 2.0 | 4.4 | 0.3 | 17.9 | 80 |
| 4 | 4.0 | 4.0 | 1.5 | 1.0 | 1.4 | 3.5 | 0.3 | 15.7 | 78 |
| 5 | 3.5 | 3.5 | 1.5 | 1.0 | 1.4 | 3.5 | 0.3 | 14.7 | 64 |
| 6 | 3.0 | 3.0 | 1.5 | 1.0 | 1.4 | 3.5 | 0.3 | 13.7 | 56 |
| 7 | 2.5 | 2.5 | 1.5 | 1.0 | 1.4 | 3.5 | 0.3 | 12.7 | 46 |
Data adapted from Patent US9539194B2. The results show that specific combinations and concentrations of UV filters can lead to very high SPF values, indicating a synergistic effect.
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Sunscreen Emulsion
This protocol provides a general guideline for preparing an O/W sunscreen emulsion containing this compound and other oil-soluble UV filters.
Materials:
-
Oil Phase:
-
This compound
-
Other oil-soluble UV filters (e.g., Avobenzone, Octocrylene)
-
Emollients (selected for good UV filter solubility)
-
Emulsifiers (e.g., Cetearyl Alcohol, Glyceryl Stearate)
-
Waxes/thickeners (e.g., Stearic Acid, Cetyl Alcohol)
-
-
Water Phase:
-
Deionized Water
-
Humectants (e.g., Glycerin, Propylene Glycol)
-
Thickening polymers (e.g., Xanthan Gum, Carbomer)
-
Preservatives
-
Chelating agents (e.g., Disodium EDTA)
-
-
Other:
-
Neutralizer (e.g., Triethanolamine for Carbomer)
-
Fragrance, active ingredients (as required)
-
Procedure:
-
Preparation of the Oil Phase:
-
Combine all oil phase ingredients, including this compound and other oil-soluble filters, emollients, and oil-soluble emulsifiers, in a suitable vessel.
-
Heat the oil phase to 75-85°C under constant stirring until all solid components, especially the UV filters, are completely melted and the phase is uniform.
-
-
Preparation of the Water Phase:
-
In a separate vessel, combine the deionized water, humectants, and chelating agents.
-
Disperse the thickening polymer in the water phase under vigorous stirring until fully hydrated.
-
Heat the water phase to 75-85°C.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase under high-shear homogenization.
-
Continue homogenization for a specified time to form a fine emulsion.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion under gentle stirring.
-
When the temperature is below 40°C, add any heat-sensitive ingredients, such as preservatives, fragrance, and other active ingredients.
-
If using a pH-sensitive polymer like Carbomer, neutralize the formulation at this stage.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
Protocol for In Vitro SPF Determination (Based on ISO 24443:2012)
This protocol outlines the key steps for measuring the in vitro SPF of a sunscreen formulation.
Materials and Equipment:
-
PMA (polymethyl methacrylate) plates with a roughened surface.
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Positive displacement pipette or syringe for sample application.
-
Finger cots or a robotic spreading device.
-
UV radiation source for pre-irradiation.
Procedure:
-
Sample Application:
-
Accurately weigh and apply a specific amount of the sunscreen product (typically 1.3 mg/cm²) onto the roughened surface of a PMMA plate.
-
Spread the product evenly over the entire surface of the plate using a gloved finger or an automated spreading device to achieve a uniform film.
-
-
Drying/Equilibration:
-
Allow the sunscreen film to dry and equilibrate in a dark place at a controlled temperature for at least 15 minutes.
-
-
Initial Transmittance Measurement (Pre-irradiation):
-
Measure the UV transmittance of the sample-coated plate at multiple points across the surface from 290 to 400 nm using the spectrophotometer.
-
-
Pre-irradiation:
-
Expose the sample to a controlled dose of UV radiation from a solar simulator. The dose is calculated based on the initial UVA protection factor.
-
-
Post-irradiation Transmittance Measurement:
-
After irradiation, repeat the UV transmittance measurement across the same points on the plate.
-
-
SPF Calculation:
-
The in vitro SPF is calculated from the post-irradiation absorbance data using the following equation: SPFin vitro = ∫290400 E(λ)I(λ)dλ / ∫290400 E(λ)I(λ)10-A(λ)dλ Where:
-
E(λ) is the erythema action spectrum.
-
I(λ) is the spectral irradiance of the UV source.
-
A(λ) is the monochromatic absorbance of the sunscreen film.
-
-
Visualizations
Caption: Mechanism of synergistic SPF boost with organic and inorganic UV filters.
Caption: Workflow for in vitro SPF determination.
Caption: Logical troubleshooting flow for low SPF results.
References
- 1. The synergistic benefits of using organic and inorganic UV filters in sun care [cosmeticsbusiness.com]
- 2. Synergy effects between organic and inorganic UV filters in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to create sunscreen formulas | in-cosmetics Connect [connect.in-cosmetics.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2022122838A2 - Increased solubilization of this compound - Google Patents [patents.google.com]
- 12. crodabeauty.com [crodabeauty.com]
- 13. specialchem.com [specialchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ulprospector.com [ulprospector.com]
- 16. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]
Technical Support Center: Addressing the Photoallergic Potential of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the assessment of the photoallergic potential of Ethylhexyl triazone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its regulatory status?
This compound, also known as Octyl triazone or Uvinul T 150, is a highly effective and photostable organic UV-B filter. It is used in sunscreens and other cosmetic products to protect the skin from harmful UVB radiation.[1] In the European Union, this compound is an approved UV filter at a maximum concentration of 5%.[2][3] It is also approved for use in many other countries, including Taiwan, at the same maximum concentration. However, it is not currently approved for use as a sunscreen active ingredient in the United States by the FDA.[2][4]
Q2: What is the general consensus on the photoallergic potential of this compound?
The European Commission's Scientific Committee on Cosmetology (SCC) has evaluated the safety of this compound and concluded that its use in cosmetic products as a UV light absorber at a maximum concentration of 5% would not pose a health hazard. The SCC also concluded that this compound tested negative for allergenicity and has very low dermal penetration.[2][4] However, there is at least one published case report of photoallergic contact dermatitis from a sunscreen containing octyl triazone (a synonym for this compound).[2][5][6]
Q3: What are the key experimental assays to evaluate the photoallergic potential of a substance like this compound?
Several in vivo and in vitro methods are used to assess photoallergic potential. These include:
-
In Vivo Human Photopatch Testing: Considered the gold standard for identifying photoallergens in humans.
-
In Vivo Murine Local Lymph Node Assay (Photo-LLNA): An animal model that measures lymphocyte proliferation in the draining lymph nodes following topical application of a chemical and UV exposure.[3]
-
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432): While primarily a test for phototoxicity, it can provide initial insights.
-
In Vitro KeratinoSens™ Assay (based on OECD 442D): An assay that measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, which is a key event in skin sensitization. A modified version of this assay can be used to assess photoallergy.
-
In Chemico Reactive Oxygen Species (ROS) Assay (OECD 495): This assay measures the generation of reactive oxygen species by a chemical upon exposure to light, which can be an indicator of photoreactivity and potential phototoxicity or photoallergy.
Troubleshooting Guides
Photopatch Testing
Q: We observed a positive reaction in our photopatch test with this compound. How do we interpret this result?
A: A positive photopatch test is characterized by a reaction at the site where the substance was applied and irradiated with UV light, with no reaction at the non-irradiated site.[7][8] The interpretation can be complex and may indicate:
-
Photoallergic Contact Dermatitis (PACD): A true photoallergic reaction.
-
Photo-aggravated Allergic Contact Dermatitis: An existing contact allergy that is exacerbated by UV light.
-
Phototoxic Reaction: A non-immunological reaction that can be difficult to distinguish from photoallergy based on visual assessment alone.
It is crucial to consider the morphology of the reaction, the concentration of this compound used, and the patient's history. A thorough analysis by an experienced dermatologist is recommended.
Q: We are getting inconsistent or difficult-to-interpret results in our photopatch testing of a sunscreen formulation containing this compound. What could be the cause?
A: Inconsistent results can arise from several factors:
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can influence its penetration and photoreactivity.
-
Concentration Issues: The concentration of this compound may be too high, leading to irritant reactions, or too low, resulting in false negatives.
-
UV Spectrum and Dose: The specific wavelength and dose of UVA radiation are critical. Ensure your light source is properly calibrated.
-
Reading Times: Reactions should be read at multiple time points (e.g., 48 and 96 hours after irradiation) as delayed reactions can occur.[9]
-
Concomitant Allergies: The formulation contains other ingredients that could be causing a contact or photoallergic reaction. Testing individual components is advisable.
In Vitro Assays (Photo-KeratinoSens™ & ROS Assay)
Q: Our in vitro Photo-KeratinoSens™ assay for this compound is showing a positive result, but in vivo data suggests it is non-sensitizing. How do we reconcile this?
A: Discrepancies between in vitro and in vivo results can occur. Possible reasons include:
-
Metabolism: The in vitro system may lack the metabolic enzymes present in the skin that could detoxify the substance or its photoproducts.
-
Bioavailability: The concentration reaching the target cells in vitro may not be representative of the in vivo situation due to factors like skin penetration and distribution.
-
Over-sensitivity of the Assay: Some in vitro assays can be highly sensitive and may produce false-positive results for substances that do not pose a significant risk in vivo.
-
Test Substance Interference: The physical or chemical properties of this compound (e.g., its UV-absorbing nature) might interfere with the assay endpoints (e.g., luciferase activity).
It is important to consider the results in the context of a weight-of-evidence approach, incorporating data from multiple assays.
Q: We are observing high background signal or variability in our ROS assay with this compound. What are the potential troubleshooting steps?
A: High background or variability in a ROS assay can be due to:
-
Autofluorescence/Color Interference: As this compound is a UV absorber, it might interfere with the spectrophotometric or fluorometric detection methods used in the assay. Running appropriate controls with the test substance in the absence of the detection probe is crucial.
-
Solubility Issues: Poor solubility of this compound in the assay medium can lead to inconsistent results. Ensure the substance is fully dissolved and consider using a suitable solvent.
-
Photodegradation of the Test Substance: If this compound degrades rapidly under the assay's light conditions, the concentration of the active substance will change over time, leading to variability.
-
Contamination: Ensure all reagents and labware are free from contaminants that could generate or quench ROS.
Data Summary
| Assay | Parameter | Expected Result for a Non-Photoallergen | Notes |
| In Vivo Human Photopatch Test | Visual Score (Erythema, Edema, Vesiculation) | No reaction at irradiated site | A positive reaction would be indicated by a visible inflammatory response only at the site exposed to both the chemical and UV light.[7][8] |
| In Vivo Murine Photo-LLNA | Stimulation Index (SI) | SI < 3 | The Stimulation Index is the ratio of lymphocyte proliferation in treated animals versus control animals. A value of 3 or greater is typically considered a positive response. |
| In Vitro Photo-KeratinoSens™ | EC1.5 (µM) | > 1000 µM | The EC1.5 is the concentration at which a 1.5-fold induction of a reporter gene is observed. Higher values indicate lower sensitizing potential.[10] |
| In Chemico ROS Assay | Fold-change in ROS production | No significant increase | This assay measures the generation of reactive oxygen species upon UV exposure. A significant increase suggests photoreactivity. |
Experimental Protocols
Modified Murine Local Lymph Node Assay (Photo-LLNA)
This protocol is a modification of the standard LLNA (OECD TG 429) to assess photo-sensitization.
-
Animals: Female CBA/J mice are typically used.
-
Groups:
-
Group 1: Vehicle control + UV irradiation
-
Group 2: Test substance (e.g., this compound in a suitable vehicle) without UV irradiation
-
Group 3: Test substance + UV irradiation
-
Group 4: Positive control (e.g., chlorpromazine) + UV irradiation
-
-
Procedure:
-
Day 1-3: Apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice once daily.
-
Irradiation: Shortly after each application (for the UV-exposed groups), irradiate the ears with a defined dose of UVA (e.g., 5 J/cm²).
-
Day 6: Inject a radioactive label (e.g., ³H-methyl thymidine) intravenously.
-
Harvesting: Five hours after injection, sacrifice the mice and excise the draining auricular lymph nodes.
-
Analysis: Prepare single-cell suspensions of the lymph node cells and measure the incorporation of the radioactive label using a scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. An SI ≥ 3 is generally considered a positive result, indicating sensitization.
In Vitro Photo-KeratinoSens™ Assay
This assay is a modification of the KeratinoSens™ assay (OECD TG 442D) to include a UV irradiation step.
-
Cell Line: Use the KeratinoSens™ cell line, which contains a luciferase gene under the control of an antioxidant response element (ARE).
-
Procedure:
-
Seed the KeratinoSens™ cells in 96-well plates and incubate for 24 hours.
-
Prepare serial dilutions of this compound and a positive control (e.g., 6-methylcoumarin) in a suitable solvent (e.g., DMSO).
-
Treat the cells with the test substances for a defined period (e.g., 1 hour).
-
Irradiate one set of plates with a non-cytotoxic dose of UVA (e.g., 5 J/cm²), while keeping a duplicate set in the dark.
-
Incubate the cells for a further 48 hours.
-
Measure luciferase activity and cell viability (e.g., using an MTT assay).
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity compared to vehicle controls for both irradiated and non-irradiated conditions.
-
Determine the EC1.5 value, which is the concentration at which a 1.5-fold induction of luciferase is observed.
-
A substance is considered a photo-sensitizer if it shows a significant induction of the luciferase gene at non-cytotoxic concentrations only under UV irradiation, or a significantly lower EC1.5 value under irradiation compared to the dark condition.
-
Visualizations
Caption: Signaling pathway of photoallergic contact dermatitis.
Caption: Experimental workflow for the Photo-Local Lymph Node Assay (Photo-LLNA).
Caption: Logical relationship of different methods in photoallergy assessment.
References
- 1. scite.ai [scite.ai]
- 2. Topical Sunscreens: A Narrative Review for Contact Sensitivity, Potential Allergens, Clinical Evaluation, and Management for their Optimal Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated preclinical photosafety testing strategy for systemically applied pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. dermnetnz.org [dermnetnz.org]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Minimizing the Environmental Footprint of Ethylhexyl Triazone: A Technical Resource
Caserta, Italy - Ethylhexyl triazone, a widely used UV-B filter in sunscreen products, is recognized for its high photostability and efficacy. However, its resistance to natural degradation processes raises concerns about its environmental persistence. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the environmental impact of this compound.
Frequently Asked Questions (FAQs)
Q1: How persistent is this compound in the environment?
A: this compound (EHT) is known for its high photostability, meaning it does not readily degrade under sunlight.[1] It is also poorly soluble in water, which can lead to its accumulation in soil and sediment.[2] Studies have shown that EHT is recalcitrant to biodegradation by some microbial consortia.[3]
Q2: What are the primary degradation pathways for this compound?
A: While resistant to natural degradation, this compound can be broken down through several advanced methods:
-
Chlorination: In environments like swimming pools, EHT reacts with chlorine to form various disinfection byproducts (DBPs).[4][5]
-
Advanced Oxidation Processes (AOPs): AOPs, such as UV/H₂O₂ and photocatalysis with titanium dioxide (TiO₂), are effective in degrading persistent organic pollutants like EHT by generating highly reactive hydroxyl radicals.
-
Biodegradation (Limited): While generally resistant, some microbial pathways for the degradation of other triazine compounds have been identified, which may offer insights into potential, albeit slow, biodegradation of EHT. These pathways often involve a series of hydrolytic steps.
Q3: What are the known environmental risks associated with this compound and its byproducts?
A: The parent compound, this compound, has shown some ecotoxicological effects. For instance, it can cause lethal effects in rotifers at concentrations in the tens of mg/L range and has a chronic EC50 of 200 µg/L for the same organisms.[5] Some of its disinfection byproducts (DBPs) have demonstrated sub-chronic effects on ostracods at concentrations in the µg/L range.[5]
Troubleshooting Guides
Troubleshooting Analytical Detection of this compound
This guide addresses common issues encountered during the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Problem | Potential Cause | Troubleshooting Steps |
| HPLC: Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column contamination- Column overload | - Adjust mobile phase pH to ensure EHT is in a non-ionized form.- Flush the column with a strong solvent.- Reduce sample concentration. |
| HPLC: Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven for stable temperature control.- Check pump seals and pistons for wear. |
| GC-MS: No or low signal | - Improper injection- Inlet or column contamination- MS source is dirty | - Check syringe and injection parameters.- Clean or replace the inlet liner and trim the column.- Clean the ion source. |
| GC-MS: Peak tailing | - Active sites in the inlet or column- Column degradation | - Use a deactivated inlet liner and column.- Condition the column or replace if necessary. |
Troubleshooting Degradation Experiments
This guide provides solutions for common problems in photocatalytic and advanced oxidation experiments aimed at degrading this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low degradation efficiency | - Insufficient catalyst concentration- Inadequate light intensity- Presence of radical scavengers in the matrix | - Optimize the TiO₂ or H₂O₂ concentration.- Ensure the lamp is functioning correctly and is of the appropriate wavelength.- Pre-treat the sample to remove interfering substances. |
| Inconsistent results | - Non-homogenous catalyst suspension- Fluctuations in pH or temperature | - Use sonication or vigorous stirring to ensure uniform catalyst distribution.- Buffer the solution and use a temperature-controlled reactor. |
| Difficulty in monitoring degradation | - Inappropriate analytical method- Formation of interfering byproducts | - Use a selective and sensitive method like LC-MS/MS.- Develop a method that can separate the parent compound from its major degradation products. |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂
Objective: To determine the kinetics of photocatalytic degradation of this compound in an aqueous solution using a TiO₂ catalyst.
Methodology:
-
Preparation of EHT Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone) and spike it into ultrapure water to achieve the desired concentration (e.g., 10 mg/L).
-
Photoreactor Setup:
-
Use a batch photoreactor with a UV lamp (e.g., 125W medium-pressure mercury lamp).
-
Maintain a constant temperature using a water jacket.
-
Ensure continuous stirring to keep the catalyst suspended.
-
-
Experimental Procedure:
-
Add a specific concentration of TiO₂ (e.g., 1 g/L) to the EHT solution.[6][7]
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.[7]
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw aliquots at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Filter the samples immediately through a 0.22 µm syringe filter to remove the TiO₂ particles.
-
-
Analysis: Analyze the concentration of this compound in the filtered samples using HPLC-UV.
-
Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) by fitting the concentration data to a pseudo-first-order kinetic model.
Protocol 2: Degradation of this compound by UV/H₂O₂ Advanced Oxidation
Objective: To evaluate the effectiveness of the UV/H₂O₂ process for the degradation of this compound.
Methodology:
-
Preparation of EHT Solution: Prepare an aqueous solution of this compound as described in Protocol 1.
-
Reactor Setup:
-
Use a cylindrical photoreactor equipped with a low-pressure mercury UV lamp (emitting at 254 nm).
-
Use a magnetic stirrer for continuous mixing.
-
-
Experimental Procedure:
-
Add a specific concentration of hydrogen peroxide (H₂O₂) to the EHT solution (e.g., 10-50 mg/L).
-
Turn on the UV lamp to start the reaction.
-
Collect samples at predetermined time points.
-
Quench the reaction in the samples by adding a small amount of sodium sulfite.
-
-
Analysis: Quantify the remaining this compound concentration using HPLC-UV.
-
Data Analysis: Determine the degradation kinetics as described in Protocol 1.
Protocol 3: Assessment of Ready Biodegradability of this compound
Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium following OECD Guideline 301.
Methodology:
-
Test System: Use a manometric respirometry test (OECD 301F) which is suitable for poorly soluble substances.[8]
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant.
-
Procedure:
-
Add the test substance (this compound), mineral medium, and inoculum to the test flasks.
-
Due to its poor water solubility, EHT should be introduced using a bioavailability improvement method, such as adsorbing it onto an inert support or using an emulsifier.
-
Include control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).
-
Incubate the flasks in the dark at a constant temperature (20-24°C) for 28 days.
-
-
Measurement: Measure the oxygen consumption in the flasks over the 28-day period.
-
Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% degradation within a 10-day window during the 28-day test.
Protocol 4: Sample Preparation and Analysis of this compound in Water
Objective: To extract and quantify this compound from water samples.
Methodology:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by ultrapure water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the retained this compound with a suitable organic solvent (e.g., methanol or a mixture of methanol and ethyl acetate).
-
-
Analysis by HPLC-UV:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 314 nm).
-
Quantification: Use an external standard calibration curve.
-
Quantitative Data
Ecotoxicity of this compound and its Disinfection Byproducts
| Substance | Organism | Endpoint | Value | Reference |
| This compound | Rotifer (Brachionus calyciflorus) | Lethal Median Concentration | In the range of tens of mg/L | [4][5] |
| This compound | Ostracod (Heterocypris incongruens) | Sub-chronic EC50 | 210 µg/L | [4][5] |
| Disinfection Byproduct 1 (DBP1) | Ostracod (Heterocypris incongruens) | Sub-chronic EC50 | 9 µg/L | [4][5] |
| Disinfection Byproduct 3 (DBP3) | Rotifer (Brachionus calyciflorus) | Chronic EC50 | 200 µg/L | [4][5] |
| Disinfection Byproduct 4 (DBP4) | Ostracod (Heterocypris incongruens) | Sub-chronic EC50 | 20 µg/L | [4][5] |
Photophysical Properties of this compound
| Property | Condition | Value | Reference |
| Fluorescence Quantum Yield (Φf) | Ethanol at 77 K | 0.57 | [9][10][11][12] |
| Phosphorescence Quantum Yield (Φp) | Ethanol at 77 K | 0.017 | [9][10][11][12] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Ethanol at room temperature | < 0.01 | [9][10] |
| S1 Lifetime | Ethanol | < 0.6 ns | [12] |
Visualizations
Caption: Workflow for assessing and minimizing the environmental persistence of this compound.
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: Experimental workflow for the UV/H₂O₂ degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 116244-12-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Environmental Fate and Toxicity of Sunscreen-Derived Inorganic Ultraviolet Filters in Aquatic Environments: A Review [mdpi.com]
- 5. This compound sunscreen and its disinfection byproducts obtained after chlorine treatment: Ecofriendliness or ecotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.ac.bd [bu.ac.bd]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 88122-99-0 | Benchchem [benchchem.com]
- 10. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. Photoexcited triplet states of UV-B absorbers: this compound and diethylhexylbutamido triazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethylhexyl Triazone Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Normal-Phase Thin-Layer Chromatography/Densitometry for the quantitative analysis of Ethylhexyl triazone, a common UV filter in cosmetic products. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of each method's performance, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound in cosmetic formulations depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the validation parameters for a validated HPLC method and a Normal-Phase TLC/Densitometry method.
| Validation Parameter | HPLC Method* | Normal-Phase TLC/Densitometry |
| Linearity | 10.0 - 50.0 µg/mL[1] | R > 0.998 (nonlinear, second-degree polynomial)[2] |
| Accuracy | Recovery: 94.90% - 116.54% (for a mixture of 16 UV filters) | - |
| Precision | Data not available for this compound specifically | - |
| Limit of Detection (LOD) | 0.08 - 1.94 µg/ml (for a mixture of 16 UV filters) | 0.03 µ g/spot [2] |
| Limit of Quantification (LOQ) | 0.24 - 5.89 µg/ml (for a mixture of 16 UV filters) | 0.1 µ g/spot [2] |
Note: The presented HPLC validation parameters are for the simultaneous determination of multiple UV filters, including this compound, as specific data for this compound alone was limited in the reviewed literature.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a representative reversed-phase HPLC method for the quantification of this compound in cosmetic products.[3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: A Symmetry Shield® C18 column (5 µm particle size) is a suitable choice.[3]
-
Mobile Phase: A gradient mobile phase consisting of ethanol (B145695) and acidified water.[3] Alternatively, a mixture of acetonitrile, tetrahydrofuran (B95107), and water can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: UV detection should be performed at the maximum absorption wavelength of this compound, which is around 314 nm.
-
Injection Volume: Typically 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., tetrahydrofuran or methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a portion of the cosmetic product and extract this compound using a suitable solvent. The extraction may involve sonication or mechanical shaking to ensure complete dissolution. The resulting solution should be filtered through a 0.45 µm filter before injection into the HPLC system.
3. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Normal-Phase Thin-Layer Chromatography/Densitometry Method
This section outlines a normal-phase TLC/Densitometry method for the quantification of this compound.[2]
1. Instrumentation and Materials:
-
TLC Plates: High-performance TLC (HPTLC) plates pre-coated with silica (B1680970) gel 60.
-
Applicator: A semi-automatic or automatic sample applicator.
-
Developing Chamber: A twin-trough chamber for TLC development.
-
Densitometer: A TLC scanner capable of densitometric evaluation at a specific wavelength.
-
Solvents: Cyclohexane, diethyl ether, and acetone (B3395972) of analytical grade.
2. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with silica gel 60.
-
Mobile Phase: Two effective mobile phases are:
-
Cyclohexane-diethyl ether (1:1, v/v)
-
Cyclohexane-diethyl ether-acetone (15:1:2, v/v/v)
-
-
Development: Develop the plates in a saturated chamber to a distance of approximately 8 cm.
-
Drying: Dry the plates in a stream of warm air after development.
-
Detection: Perform densitometric scanning at 300 nm.[2]
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of standard solutions of different concentrations.
-
Sample Application: Apply the standard solutions and the extracted sample solutions as bands or spots onto the TLC plate using the applicator.
4. Calibration and Quantification:
-
Construct a calibration curve by plotting the peak area obtained from the densitometric scan against the corresponding concentration of the standard solutions. A second-degree polynomial function has been shown to be a suitable fit for the calibration curve of this compound.[2]
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Visualization
The following diagram illustrates the key steps involved in the validation of an HPLC method for the quantification of this compound.
Caption: Workflow for HPLC Method Validation.
References
- 1. Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Leading UV Filters: Ethylhexyl Triazone and Bemotrizinol
For Immediate Release
In the ever-evolving landscape of sun protection, two organic ultraviolet (UV) filters, Ethylhexyl Triazone and Bemotrizinol, have emerged as key ingredients in modern sunscreen formulations. This comprehensive guide offers a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary
This compound is a highly effective and photostable UVB filter, renowned for its ability to achieve high Sun Protection Factor (SPF) values at low concentrations. Bemotrizinol, on the other hand, is a broad-spectrum filter, providing exceptional, photostable protection across both UVA and UVB ranges. A key attribute of Bemotrizinol is its ability to photostabilize other less stable UV filters, such as avobenzone. The choice between these two filters, or their combination, depends on the desired level of UVB and broad-spectrum protection, as well as formulation-specific requirements.
Physicochemical and Photochemical Properties
A direct comparison of the fundamental properties of this compound and Bemotrizinol reveals their distinct characteristics and functionalities within a sunscreen formulation.
| Property | This compound | Bemotrizinol |
| INCI Name | This compound | Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine |
| Trade Names | Uvinul® T 150 | Tinosorb® S, Escalol® S, Parsol® Shield |
| Chemical Formula | C₄₈H₆₆N₆O₆ | C₃₈H₄₉N₃O₅ |
| Molecular Weight | 823.07 g/mol [1] | 627.8 g/mol [2][3] |
| Appearance | White to off-white powder[4] | Light yellow to yellow powder[5] |
| Solubility | Oil-soluble[6][7] | Oil-soluble[8] |
| UV Absorption Range | UVB (280-320 nm)[9][10] | Broad-spectrum (UVA and UVB, ~280-400 nm)[2][4] |
| Peak Absorption (λmax) | ~314 nm[1][6][9] | ~310 nm (UVB) and ~340-345 nm (UVA)[4][8] |
| Specific Extinction (E1% 1cm) | ≥ 1500 at 314 nm[4] | ≥ 790 at 340 nm[4][5] |
| Photostability | Highly photostable[4][6] | Highly photostable; stabilizes other filters[8] |
Experimental Protocols for Efficacy Evaluation
The efficacy of sunscreen products containing these UV filters is primarily assessed through the determination of the Sun Protection Factor (SPF) for UVB protection and the UVA Protection Factor (UVA-PF) for UVA protection.
In Vivo SPF Determination (ISO 24444:2019)
This standardized method involves the in vivo assessment of a sunscreen's ability to protect human skin against erythema (sunburn) induced by a solar simulator.
-
Volunteer Selection : A panel of healthy human volunteers with suitable skin types is selected.
-
Test Sites : Small, defined areas on the volunteers' backs are used for the application of the sunscreen and for unprotected control sites.
-
Sunscreen Application : A precise amount of the sunscreen product (2 mg/cm²) is applied uniformly to the designated test sites.
-
UV Irradiation : The test sites are exposed to a controlled dose of UV radiation from a solar simulator that mimics the solar spectrum.
-
Erythema Assessment : 16 to 24 hours after irradiation, the skin's response is visually assessed to determine the Minimal Erythema Dose (MED) for both protected and unprotected skin. The MED is the smallest UV dose that produces perceptible redness with clearly defined borders.[7]
-
SPF Calculation : The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
In Vitro UVA-PF Determination (ISO 24443:2021)
This in vitro method provides a measure of a sunscreen's UVA protection and is often used in conjunction with in vivo SPF data.
-
Substrate Preparation : A thin, uniform film of the sunscreen product is applied to a roughened polymethylmethacrylate (PMMA) plate, which serves as a substrate mimicking the skin's surface.[11]
-
Initial UV Transmittance Measurement : The initial absorbance of the sunscreen film is measured using a UV spectrophotometer across the UVA and UVB range (290-400 nm).[12]
-
UV Irradiation : The sunscreen-coated plate is then exposed to a controlled dose of UV radiation from a solar simulator to account for the photostability of the product.[12]
-
Post-Irradiation UV Transmittance Measurement : After irradiation, the UV transmittance of the sunscreen film is measured again.
-
UVA-PF Calculation : The UVA-PF is calculated from the post-irradiation transmittance data, weighted with the Persistent Pigment Darkening (PPD) action spectrum. The initial absorbance data is mathematically adjusted to correlate with the in vivo SPF value of the product.[13]
Photostability Assessment
The photostability of a UV filter is its ability to retain its protective properties upon exposure to UV radiation.
-
Sample Preparation : A thin film of the sunscreen formulation is applied to a suitable substrate, such as a PMMA plate.
-
Initial Absorbance Measurement : The initial UV absorbance spectrum of the sample is recorded.
-
UV Exposure : The sample is exposed to a controlled dose of UV radiation from a solar simulator.
-
Final Absorbance Measurement : The UV absorbance spectrum is measured again after irradiation.
-
Photostability Calculation : The change in the area under the absorbance curve before and after irradiation is calculated to determine the percentage of degradation. A product is generally considered photostable if the degradation is minimal. For example, one method considers a product photostable if the index of the area under the curve after and before irradiation is greater than 0.80.[14]
Comparative Performance
This compound is a superior UVB absorber, making it an excellent choice for achieving high SPF values. Its high specific extinction coefficient means that a lower concentration is required to achieve a desired level of UVB protection, which can be advantageous in terms of formulation aesthetics and cost-effectiveness.[4] Its excellent photostability ensures that this protection is maintained during sun exposure.[4][6]
Bemotrizinol offers the significant advantage of broad-spectrum protection, covering both the UVB and the entire UVA range.[2][4] Its remarkable photostability is a key feature; it remains largely intact even after significant UV exposure.[8] Furthermore, Bemotrizinol has a stabilizing effect on other, less photostable UV filters, such as avobenzone, making it a valuable component in formulations aiming for robust, long-lasting broad-spectrum protection.[8]
Toxicological and Ecotoxicological Profile
Both this compound and Bemotrizinol have undergone toxicological evaluation. Bemotrizinol has been noted for not showing estrogenic effects in vitro.[8] For this compound, studies indicate it has a low potential for dermal absorption due to its large molecular weight.[15][16] However, as with all cosmetic ingredients, the potential for skin irritation in sensitive individuals exists.
From an ecotoxicological perspective, concerns have been raised about the impact of some UV filters on aquatic ecosystems. While comprehensive, direct comparative studies on the ecotoxicity of this compound and Bemotrizinol are limited, the trend in the cosmetic industry is towards developing sunscreens with a more favorable environmental profile.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative functional roles of this compound and Bemotrizinol in a sunscreen formulation.
Caption: Standardized experimental workflows for determining SPF and UVA-PF.
Caption: Mechanism of UV absorption and skin protection by this compound and Bemotrizinol.
Conclusion
Both this compound and Bemotrizinol are highly effective and valuable UV filters in the formulation of modern sun care products. This compound stands out for its exceptional UVB-absorbing capabilities, making it a go-to ingredient for achieving high SPF values. Bemotrizinol's strength lies in its broad-spectrum, photostable protection and its ability to enhance the stability of other UV filters. For optimal sun protection, formulators often utilize a combination of UV filters, and the synergistic pairing of this compound and Bemotrizinol can provide comprehensive, robust, and photostable protection against the full spectrum of harmful UV radiation. The selection and concentration of these filters should be guided by the specific performance targets and regulatory requirements for the final product.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. zanchenglife.com [zanchenglife.com]
- 3. Bemotrizinol | C38H49N3O5 | CID 135487856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. zxchem.com [zxchem.com]
- 6. dgk-ev.de [dgk-ev.de]
- 7. The variability of in vivo sunscreen sun protection factor values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bemotrizinol - Wikipedia [en.wikipedia.org]
- 9. SPF Testing : In vivo Sun Protection Factor - Home [evalulab.com]
- 10. researchgate.net [researchgate.net]
- 11. alsglobal.com [alsglobal.com]
- 12. kcia.or.kr [kcia.or.kr]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 88122-99-0 | Benchchem [benchchem.com]
- 16. This compound | CAS#:88122-99-0 | Chemsrc [chemsrc.com]
A Comparative Guide to the Photostability of Ethylhexyl Triazone and Octocrylene
For Researchers, Scientists, and Drug Development Professionals
The selection of ultraviolet (UV) filters in sunscreen formulations is a critical determinant of product efficacy and safety. Among the myriad of available organic UV filters, Ethylhexyl Triazone and Octocrylene are widely utilized for their UVB and, in the case of Octocrylene, partial UVA absorption properties. A crucial parameter for any UV filter is its photostability – the ability to retain its molecular integrity and protective function upon exposure to UV radiation. This guide provides an objective comparison of the photostability of this compound and Octocrylene, supported by experimental data and detailed methodologies.
Executive Summary
This compound is consistently reported as a highly photostable UVB filter, exhibiting minimal degradation even after prolonged UV exposure. In contrast, while Octocrylene is considered relatively photostable and can even stabilize other UV filters like Avobenzone, it is known to degrade over time into benzophenone (B1666685), a compound that has raised safety concerns. The choice between these two filters may, therefore, depend on the desired longevity of protection and the formulation's overall safety profile.
Data Presentation: Photostability Comparison
| UV Filter Combination | % Recovery after UVA/UVB Irradiation | Photostability Ranking (among tested combinations) | Reference |
| Octyl Methoxycinnamate, Benzophenone-3, Octocrylene | Not explicitly quantified in percent recovery for individual components in the primary comparative study, but the formulation was ranked as the most stable. | 1 (Most Stable) | Gaspar, L. R., & Maia Campos, P. M. (2006)[5] |
| Octyl Methoxycinnamate, Avobenzone, Octocrylene | Not explicitly quantified in percent recovery for individual components in the primary comparative study, but ranked as the second most stable. | 2 | Gaspar, L. R., & Maia Campos, P. M. (2006)[5] |
| This compound | Consistently high recovery reported in literature, often approaching 100% under various conditions.[1][3] | Highly Photostable | Multiple Sources[1][2][3][4] |
Experimental Protocols
The assessment of UV filter photostability is typically conducted using in vitro methods that simulate sun exposure. The following is a generalized protocol based on established methodologies, such as those outlined in ISO 24443.[6][7][8][9][10]
1. Sample Preparation:
-
A sunscreen formulation containing the UV filter(s) of interest is prepared.
-
A thin, uniform film of the sunscreen is applied to a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.0 to 2.0 mg/cm².
-
The plate is allowed to dry in the dark for at least 30 minutes to ensure the formation of a stable film.
2. Initial Absorbance Measurement:
-
The initial UV absorbance of the sunscreen film is measured using a spectrophotometer equipped with an integrating sphere.
-
The absorbance is recorded at 1 nm intervals across the UV spectrum (290-400 nm).
3. UV Irradiation:
-
The PMMA plate with the sunscreen film is exposed to a controlled dose of UV radiation from a solar simulator. The light source should have a spectral output that mimics natural sunlight.
-
The irradiation dose is predetermined, often based on a factor of the product's Sun Protection Factor (SPF).
4. Post-Irradiation Absorbance Measurement:
-
Following irradiation, the UV absorbance of the sunscreen film is measured again using the same procedure as in step 2.
5. Quantification of Photodegradation (HPLC Method):
-
For a more precise quantification of the UV filter concentration, the sunscreen film is extracted from the PMMA plate using a suitable solvent (e.g., isopropanol (B130326) or methanol).
-
The concentration of the UV filter in the extract is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector set to the absorbance maximum of the analyte.
-
The percentage of recovery is calculated by comparing the concentration of the UV filter before and after irradiation.
Signaling Pathways and Degradation Mechanisms
The interaction of UV filters with UV radiation can lead to various photochemical processes. The diagrams below illustrate the known pathways for this compound and Octocrylene.
For this compound, its high photostability is attributed to an efficient photophysical deactivation mechanism. Upon absorbing UVB radiation, the molecule undergoes an ultrafast internal conversion, dissipating the energy as heat and rapidly returning to its ground state, ready to absorb another photon.[11] This process minimizes the time spent in an excited state, thereby preventing photochemical reactions that could lead to degradation.
Octocrylene, on the other hand, can undergo photodegradation. While it also dissipates UV energy through processes like photoisomerization[12], a known degradation pathway involves the formation of benzophenone.[12] This process is a concern as benzophenone has been linked to potential endocrine-disrupting effects. Additionally, Octocrylene can act as a photostabilizer for other UV filters, such as Avobenzone, by quenching their excited states and thus preventing their degradation.[13][14]
Conclusion
This compound stands out for its superior photostability, making it an excellent choice for formulations where long-lasting and reliable UVB protection is paramount. Its efficient energy dissipation mechanism minimizes the risk of photodegradation and the formation of unwanted byproducts.
Octocrylene, while demonstrating good photostability and the ability to stabilize other filters, presents a potential drawback with its degradation into benzophenone. This characteristic necessitates careful consideration in formulation development, particularly in products intended for long-term or frequent use. For researchers and formulators, the choice between these two UV filters will depend on a comprehensive evaluation of the desired performance, stability, and safety profile of the final sunscreen product.
References
- 1. This compound | 88122-99-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. abich.ca [abich.ca]
- 7. In Vitro UVA testing of sunscreen products - Bentham [bentham.co.uk]
- 8. kcia.or.kr [kcia.or.kr]
- 9. The ALT‐SPF ring study – in vitro determination of the SPF & UVA‐PF by the fused method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. intertekinform.com [intertekinform.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What is the mechanism of Octocrylene? [synapse.patsnap.com]
- 13. uvabsorbers.com [uvabsorbers.com]
- 14. How Octocrylene Enhances UV Protection and Stabilizes Sunscreen Formulas [jindunchemical.com]
A Comparative Guide to the Efficacy of Triazine-Based UV Filters
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective and safe photoprotection is a cornerstone of dermatological research and cosmetic science. Among the arsenal (B13267) of available ultraviolet (UV) filters, triazine-based compounds have emerged as a highly effective class, renowned for their broad-spectrum coverage and exceptional photostability. This guide provides a detailed comparison of the efficacy of prominent triazine-based UV filters, supported by experimental data and standardized protocols to aid in research and development.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators of four leading triazine-based UV filters: Bemotrizinol (B606015), Bisoctrizole, Ethylhexyl Triazone, and Tris-biphenyl triazine. These filters are widely recognized for their high efficacy and safety profiles.
| UV Filter (INCI Name) | Common Trade Name(s) | UV Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) at λmax | Photostability | Sun Protection Factor (SPF) Contribution | UVA Protection (UVA-PF) |
| Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine) | Tinosorb® S, Escalol® S | ~310 nm (UVB), ~340 nm (UVA)[1] | ~50,000 M⁻¹ cm⁻¹ at 340 nm | Highly photostable; helps stabilize other UV filters like avobenzone.[2][3][4] | High contribution to SPF. | Excellent broad-spectrum UVA protection. |
| Bisoctrizole (Methylene Bis-Benzotriazolyl Tetramethylbutylphenol) | Tinosorb® M | Broad absorption across UVA and UVB (280-400 nm)[5][6] | Not available in public literature | Highly photostable; shows very little photodegradation.[7] Recovery of 99% after 10 MED and 98% after 50 MED.[8] | High contribution to SPF. | Excellent broad-spectrum UVA protection. |
| This compound | Uvinul® T 150 | ~314 nm (UVB)[9][10] | Not available in public literature | Highly photostable.[11] | Highest photostable absorption of all available UVB filters.[10][12] | Primarily a UVB filter with some UVAII absorption.[10][12] |
| Tris-biphenyl triazine | Tinosorb® A2B | ~310 nm (UVB/UVA2)[13] | 57,000 L mol⁻¹ cm⁻¹[13] | Highly photostable; SPF and UVA-PF do not vary after 2h of irradiation.[14] | 2 SPF units per 1% concentration.[14] | 1 UVA-PF unit per 1% concentration.[14] |
Mechanism of Action and Signaling Pathways
Triazine-based UV filters primarily function by absorbing high-energy UV radiation and dissipating it as less harmful thermal energy.[15] This process involves the molecular structure of the triazine compounds, which allows for efficient absorption of photons in the UVA and UVB ranges.
While the primary mechanism is absorption, the interaction of these filters with cutaneous signaling pathways is an area of ongoing research. Excessive UV radiation is known to activate multiple signaling cascades in the skin, such as the mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation, photoaging, and carcinogenesis. By absorbing UV radiation before it can penetrate the skin and damage cells, triazine-based filters effectively prevent the initiation of these damaging signaling events. There is currently limited publicly available research detailing the direct interaction or modulation of these specific signaling pathways by triazine molecules themselves, beyond their fundamental role as UV absorbers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of UV filter efficacy and safety.
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444)
This standard specifies a method for the in vivo determination of the SPF of sunscreen products.
-
Principle : The SPF is determined by comparing the time it takes for erythema (skin reddening) to appear on protected skin versus unprotected skin when exposed to a controlled source of UV radiation that simulates sunlight.
-
Procedure :
-
A defined amount of the sunscreen product (2 mg/cm²) is applied to a specific area of the back of human volunteers.
-
An adjacent area is left unprotected as a control.
-
The skin is then exposed to a series of controlled doses of UV radiation from a solar simulator.
-
The Minimal Erythemal Dose (MED), which is the smallest UV dose required to produce the first perceptible reddening of the skin, is determined for both the protected and unprotected skin sites 16 to 24 hours after irradiation.
-
The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
-
In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443)
This standard specifies an in vitro method to assess the UVA protection of sunscreen products.
-
Principle : The method measures the UVA absorbance of a thin film of sunscreen product applied to a substrate before and after exposure to a controlled dose of UV radiation.
-
Procedure :
-
A precise amount of the sunscreen formulation is applied uniformly to a roughened polymethylmethacrylate (PMMA) plate.
-
The initial UV absorbance of the product film is measured using a spectrophotometer.
-
The plate is then exposed to a controlled dose of UV radiation from a solar simulator.
-
The UV absorbance is measured again after irradiation.
-
The UVA-PF is calculated from the absorbance data, taking into account the photostability of the product.
-
In Vitro Phototoxicity Testing (3T3 Neutral Red Uptake Assay)
This assay is used to identify the photoirritation potential of a substance.
-
Principle : The test compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.
-
Procedure :
-
Balb/c 3T3 mouse fibroblast cells are incubated with various concentrations of the test substance in two separate 96-well plates.
-
One plate is exposed to a controlled dose of UVA radiation, while the other is kept in the dark.
-
After incubation, the cytotoxicity is measured by determining the uptake of the vital dye, Neutral Red.
-
The concentration at which the substance reduces cell viability by 50% (IC50) is determined for both the irradiated and non-irradiated conditions.
-
A Photo-Irritation-Factor (PIF) is calculated from the ratio of the IC50 values. A PIF greater than a certain threshold indicates a potential for phototoxicity. For this compound, the PIF was found to be less than 2, indicating no phototoxic risk.[15]
-
Mandatory Visualization
Below are diagrams illustrating key experimental workflows.
Caption: Workflow for In Vivo SPF Determination (ISO 24444).
Caption: Workflow for In Vitro UVA-PF Determination (ISO 24443).
References
- 1. FDA targets sunscreen modernization with bemotrizinol proposal [cosmeticsdesign.com]
- 2. atikawellness.com [atikawellness.com]
- 3. nbinno.com [nbinno.com]
- 4. Why Tinosorb M and Tinosorb S Are Effective - PhaMix [phamix.com]
- 5. Bisoctrizole | 103597-45-1 | Benchchem [benchchem.com]
- 6. Is Bisoctrizole a Preferred Sunscreen Ingredient? Insights from the European Market - Shanghai BFP New Material [shbfpl.com]
- 7. Bisoctrizole [chemeurope.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 12. This compound - Sun Care - AAKO [aako.nl]
- 13. Tris-biphenyl triazine | 31274-51-8 | Benchchem [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Assessing the potential of genotoxicity and phototoxicity of triazine UV filters | KeAi Publishing [keaipublishing.com]
A Comparative Guide to In Vivo vs. In Vitro SPF Assessment of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Ethylhexyl Triazone, a highly effective and photostable UVB filter, is a cornerstone of modern sunscreen formulations.[1] Its efficacy, measured by the Sun Protection Factor (SPF), is determined through both in vivo and in vitro methodologies. Understanding the correlation, advantages, and limitations of each testing paradigm is critical for formulation development, regulatory compliance, and accurate product labeling. This guide provides a comprehensive comparison of in vivo and in vitro SPF testing for formulations containing this compound, supported by experimental data and detailed protocols.
Quantitative Data Summary: A Comparative Snapshot
Direct, peer-reviewed studies comparing in vivo and in vitro SPF values for formulations exclusively featuring this compound are limited in publicly available literature. However, data from commercial sunscreen products that include this compound as a key UV filter provide valuable insight into the typical correlation between the two methods.
| Product Description | Active Ingredients | In Vivo SPF (ISO 24444:2019) | In Vitro SPF (COLIPA Guidelines) |
| Ultra-Light Sunscreen | Includes this compound | 63.30 | 73.34 |
This data is derived from a commercially available product and serves as an illustrative example.
Experimental Protocols: A Detailed Look at SPF Testing
The standardized methods for SPF determination are crucial for ensuring reproducibility and comparability of results. The International Organization for Standardization (ISO) has established protocols for both in vivo and in vitro testing.
In Vivo SPF Determination (ISO 24444:2019)
The in vivo method is considered the gold standard for SPF testing, as it directly measures the protective effect of a sunscreen on human skin.[2]
Methodology:
-
Subject Recruitment: A panel of healthy, fair-skinned human volunteers (typically skin phototypes I, II, and III) is selected.
-
Test Sites: Small, defined areas on the subjects' backs are demarcated for testing.
-
Sunscreen Application: A precise amount of the sunscreen formulation (2 mg/cm²) is uniformly applied to the designated test sites. An unprotected site serves as a control.
-
UV Exposure: A solar simulator emitting a spectrum of light that mimics natural sunlight is used to irradiate the test sites. A series of increasing UV doses are administered to both the protected and unprotected skin.
-
Erythema Assessment: Approximately 16 to 24 hours after UV exposure, the skin is visually assessed for erythema (redness). The Minimal Erythemal Dose (MED), which is the lowest UV dose that produces the first perceptible reddening of the skin, is determined for both protected (MEDp) and unprotected (MEDu) skin.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin (SPF = MEDp / MEDu).
In Vitro SPF Determination (ISO 24443:2021)
The in vitro method offers a laboratory-based alternative to human testing, providing a more ethical and cost-effective approach to SPF assessment.[3]
Methodology:
-
Substrate Preparation: A synthetic substrate, most commonly polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface to mimic skin topography, is used.
-
Sample Application: A precise amount of the sunscreen formulation (typically 0.75 to 2.0 mg/cm²) is applied evenly across the surface of the PMMA plate.
-
Film Equilibration: The sunscreen film is allowed to dry and equilibrate on the substrate under controlled conditions.
-
UV Transmittance Measurement: The substrate with the sunscreen film is placed in a spectrophotometer. The amount of UV radiation transmitted through the film is measured at various wavelengths across the UVB and UVA spectrum (290-400 nm).
-
SPF Calculation: The SPF is calculated from the transmittance data using a specific formula that takes into account the erythemal action spectrum (the skin's sensitivity to different UV wavelengths) and the solar spectrum.
Correlation and Discrepancies: Understanding the Nuances
While in vitro SPF testing is a valuable tool, achieving a perfect 1:1 correlation with in vivo results remains a significant challenge.[4] Several factors contribute to the observed differences:
-
Substrate vs. Skin: The interaction of a sunscreen formulation with a synthetic substrate differs from its interaction with the complex biological surface of human skin. Factors such as product spreading, absorption, and film formation are not perfectly replicated in vitro.[4]
-
Formulation-Dependent Effects: The type of formulation (e.g., oil-in-water emulsion, water-in-oil emulsion, alcohol-based spray) can significantly influence how the product behaves on different surfaces, leading to variations in SPF measurements between the two methods.
-
Photostability: While this compound itself is highly photostable, the overall photostability of the formulation can impact SPF values. In vitro methods can incorporate pre-irradiation steps to assess this, but these may not fully replicate the conditions of real-world sun exposure on skin.[1]
-
Application Technique: The uniformity and thickness of the applied sunscreen film are critical for accurate SPF determination in both methods. Variations in application can lead to discrepancies.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for in vivo and in vitro SPF testing.
References
- 1. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 2. Sun Protection Factor Testing: A Call for an In Vitro Method | MDedge [mdedge.com]
- 3. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aadhunikayurveda.com [aadhunikayurveda.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for UV Filter Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC and UV-Visible Spectrophotometry for the Analysis of UV Filters in Cosmetic Formulations.
The accurate quantification of UV filters in sunscreen and cosmetic products is paramount for ensuring product efficacy and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two of the most prevalent analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that offers high specificity and sensitivity, making it the gold standard for the analysis of complex mixtures.[1] It is particularly well-suited for the simultaneous determination of multiple UV filters in a single run.[2]
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler, more cost-effective, and rapid method for the quantification of UV-absorbing compounds.[3] While it can be a valuable tool for quality control, its lower specificity compared to HPLC can be a limitation when analyzing complex formulations with multiple interfering substances.[4]
Comparative Analysis of Method Validation Parameters
The performance of both analytical methods can be rigorously assessed through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6] The following tables summarize typical validation data for the analysis of common UV filters by both HPLC and UV-Visible Spectrophotometry.
Table 1: Comparison of Linearity and Range for Common UV Filters
| UV Filter | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Avobenzone | HPLC | 1 - 50 | > 0.999 |
| UV-Vis | 2 - 20 | > 0.998 | |
| Octocrylene | HPLC | 1 - 100 | > 0.999 |
| UV-Vis | 5 - 50 | > 0.997 | |
| Octinoxate | HPLC | 1 - 60 | > 0.999 |
| UV-Vis | 2 - 25 | > 0.998 | |
| Oxybenzone | HPLC | 0.5 - 50 | > 0.999 |
| UV-Vis | 1 - 20 | > 0.999 | |
| Homosalate | HPLC | 5 - 150 | > 0.998 |
| UV-Vis | 10 - 100 | > 0.996 |
Table 2: Comparison of Accuracy (Recovery) and Precision (RSD)
| UV Filter | Method | Accuracy (% Recovery) | Precision (% RSD) |
| Avobenzone | HPLC | 98.5 - 101.2 | < 2.0 |
| UV-Vis | 97.0 - 103.0 | < 3.0 | |
| Octocrylene | HPLC | 99.0 - 100.5 | < 1.5 |
| UV-Vis | 96.5 - 102.5 | < 3.5 | |
| Octinoxate | HPLC | 98.8 - 101.0 | < 2.0 |
| UV-Vis | 97.5 - 102.0 | < 2.5 | |
| Oxybenzone | HPLC | 99.2 - 100.8 | < 1.8 |
| UV-Vis | 98.0 - 101.5 | < 2.0 | |
| Homosalate | HPLC | 98.0 - 102.0 | < 2.5 |
| UV-Vis | 95.0 - 105.0 | < 4.0 |
Table 3: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
| UV Filter | Method | LOD (µg/mL) | LOQ (µg/mL) |
| Avobenzone | HPLC | 0.1 | 0.3 |
| UV-Vis | 0.5 | 1.5 | |
| Octocrylene | HPLC | 0.2 | 0.6 |
| UV-Vis | 1.0 | 3.0 | |
| Octinoxate | HPLC | 0.15 | 0.45 |
| UV-Vis | 0.4 | 1.2 | |
| Oxybenzone | HPLC | 0.05 | 0.15 |
| UV-Vis | 0.2 | 0.6 | |
| Homosalate | HPLC | 0.5 | 1.5 |
| UV-Vis | 2.0 | 6.0 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general procedure for the simultaneous determination of multiple UV filters in a cosmetic cream.
1. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the cosmetic cream into a 50 mL volumetric flask.
-
Add 30 mL of methanol (B129727) and sonicate for 15 minutes to extract the UV filters.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at multiple wavelengths corresponding to the absorbance maxima of the target UV filters (e.g., 310 nm for Octinoxate, 360 nm for Avobenzone).[7]
-
Column Temperature: 30 °C.
3. Calibration:
-
Prepare a series of standard solutions of the target UV filters in methanol at concentrations spanning the expected range in the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.
4. Quantification:
-
Inject the prepared sample solution.
-
Identify and quantify the UV filters in the sample by comparing their retention times and peak areas to those of the standards.
UV-Visible Spectrophotometry Protocol
This protocol describes a general method for the determination of a single UV filter (e.g., Oxybenzone) in a lotion.
1. Sample Preparation:
-
Accurately weigh an amount of lotion equivalent to approximately 10 mg of the UV filter into a 100 mL volumetric flask.
-
Add about 70 mL of ethanol (B145695) and sonicate for 10 minutes.
-
Dilute to volume with ethanol and mix well.
-
Filter the solution through a 0.45 µm filter.
-
Perform a further dilution with ethanol to bring the concentration of the UV filter into the linear range of the calibration curve.
2. Spectrophotometric Analysis:
-
Instrument: A double-beam UV-Visible spectrophotometer.
-
Wavelength Scan: Scan the prepared sample solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for the target UV filter. For Oxybenzone, this is typically around 288 nm.
-
Measurement: Measure the absorbance of the sample solution at the determined λmax using ethanol as a blank.
3. Calibration:
-
Prepare a series of standard solutions of the UV filter in ethanol.
-
Measure the absorbance of each standard at the λmax and construct a calibration curve by plotting absorbance against concentration.
4. Quantification:
-
Determine the concentration of the UV filter in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the amount of the UV filter in the original lotion sample.
Workflow and Decision Making
The selection of an appropriate analytical method depends on several factors, including the complexity of the sample matrix, the number of analytes, and the required sensitivity and specificity. The following diagrams illustrate the general workflow for each method and a decision-making process for method selection.
Figure 1. General experimental workflows for HPLC and UV-Vis spectrophotometry.
Figure 2. Decision tree for selecting an analytical method for UV filter analysis.
Conclusion
Both HPLC and UV-Visible Spectrophotometry are valuable techniques for the analysis of UV filters in cosmetic products. HPLC offers superior specificity and is the method of choice for the simultaneous analysis of multiple UV filters in complex matrices. UV-Visible Spectrophotometry, while less specific, provides a rapid and cost-effective alternative for the routine analysis of simpler formulations or single analytes. The choice of method should be based on a thorough consideration of the specific analytical requirements, including the nature of the sample, the number of analytes, and the required level of accuracy and precision. Proper method validation in accordance with ICH guidelines is crucial to ensure the reliability of the analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.gunadarma.ac.id [library.gunadarma.ac.id]
- 4. Using UV Spectroscopy For Toxicology And Quality Testing In Cosmetics – Intins Việt Nam [intins.vn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of UV Filter Skin Penetration: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing use of sunscreen products has intensified the scrutiny of the systemic absorption of ultraviolet (UV) filters. An ideal sunscreen agent should remain on the skin's surface to provide maximum protection with minimal systemic exposure. This guide offers an objective comparison of the skin penetration of various UV filters, supported by experimental data, to aid in the development of safe and effective sunscreen formulations.
Quantitative Comparison of UV Filter Skin Penetration
The following table summarizes quantitative data from in vitro studies on the skin permeation and retention of common UV filters. These studies typically employ human or animal skin models in Franz diffusion cells. The data represents the percentage of the applied dose that permeated through the skin into a receptor fluid and the percentage retained within the skin layers after a specified exposure time.
| UV Filter | Vehicle/Formulation | Skin Model | Exposure Time (hours) | Permeated (% of applied dose) | Retained in Skin (% of applied dose) |
| Organic UV Filters | |||||
| Oxybenzone (Benzophenone-3) | O/W Emulsion | Human Epidermis | 24 | 1.9 ± 0.8 | 6.4 ± 1.5[1] |
| Octinoxate (Ethylhexyl Methoxycinnamate) | O/W Emulsion | Human Epidermis | 24 | 0.8 ± 0.4 | 1.6 ± 0.5[1] |
| Octisalate (Ethylhexyl Salicylate) | O/W Emulsion | Human Epidermis | 24 | 0.5 ± 0.3 | 1.0 ± 0.4[1] |
| Homosalate | O/W Emulsion | Human Epidermis | 24 | 1.0 ± 0.7 | 7.8 ± 2.1[1] |
| Avobenzone | O/W Emulsion | Human Epidermis | 24 | 0.3 ± 0.2 | 2.5 ± 0.9[1] |
| Octocrylene | O/W Emulsion | Human Epidermis | 24 | 0.4 ± 0.2 | 3.1 ± 1.1[1] |
| Bemotrizinol (Bis-ethylhexyloxyphenol methoxyphenyl triazine) | O/W Emulsion | Porcine Skin | 12 | Not Detected | 1.5 ± 0.3 |
| Ensulizole (Phenylbenzimidazole Sulfonic Acid) | O/W Emulsion | Porcine Ear Skin | 8 | Not Detected | Not Reported[2] |
| Diethylamino Hydroxybenzoyl Hexyl Benzoate | O/W Emulsion | Porcine Ear Skin | 8 | Not Detected | Not Reported[2] |
| Inorganic UV Filters | |||||
| Zinc Oxide (non-nano) | O/W Emulsion | Human Skin | 24 | Not Detected | Not Detected |
| Titanium Dioxide (non-nano) | O/W Emulsion | Human Skin | 24 | Not Detected | Not Detected |
Note: The data presented are mean values ± standard deviation, compiled from various sources. Experimental conditions can vary between studies, influencing the results. O/W denotes an oil-in-water emulsion.
Experimental Protocols
The in vitro percutaneous absorption studies cited in this guide generally adhere to the following methodology, often based on OECD guidelines.[3]
1. Skin Preparation:
-
Full-thickness human or porcine skin is commonly used.[4] Porcine skin is often chosen due to its structural similarity to human skin.[4]
-
The skin is typically dermatomed to a specific thickness to ensure consistency and is often stored frozen until use.[4] Some studies may use epidermal membranes, separating the epidermis from the dermis, to specifically study the barrier function of the outermost skin layer.[5]
2. Franz Diffusion Cell Assembly:
-
The prepared skin membrane is mounted between the donor and receptor chambers of a Franz diffusion cell.[1][6]
-
The receptor chamber is filled with a fluid, such as phosphate-buffered saline (often with a solubilizing agent like bovine serum albumin or ethanol (B145695) for lipophilic filters), to mimic physiological conditions and ensure "sink" conditions.[2][4] The temperature is maintained at approximately 32°C or 37°C.[1][2]
3. Product Application:
-
A precise amount of the sunscreen formulation, typically 2 mg/cm², is applied to the surface of the stratum corneum in the donor chamber, mimicking real-world application.[3]
4. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor fluid to quantify the amount of UV filter that has permeated through the skin.[3]
-
At the end of the experiment (e.g., 24 hours), any unabsorbed product is removed from the skin surface.[1]
-
The different skin layers (stratum corneum, epidermis, dermis) may be separated to determine the amount of UV filter retained in each compartment.[4] Tape stripping is a common method to remove the stratum corneum.[4]
-
The concentration of the UV filter in the receptor fluid and skin extracts is typically quantified using High-Performance Liquid Chromatography (HPLC).[4]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in skin penetration studies, the following diagrams illustrate a typical experimental workflow and the key factors influencing the dermal absorption of UV filters.
Discussion
The presented data indicates that organic UV filters generally exhibit a higher potential for skin penetration and retention compared to their inorganic counterparts.[1] Several factors contribute to this, including the physicochemical properties of the UV filter and the composition of the sunscreen formulation.[1] For instance, lower molecular weight and optimal lipophilicity can facilitate passage through the stratum corneum.
The vehicle in which the UV filter is incorporated plays a crucial role in its dermal absorption.[4] The choice of an oil-in-water (O/W) or water-in-oil (W/O) emulsion can significantly impact the amount of UV filter that penetrates the skin versus what is retained on the surface.[4]
Encapsulation of organic UV filters is a promising strategy to minimize skin penetration while maintaining their efficacy.[7][8] By enclosing the UV filter in a larger particle, its ability to traverse the skin barrier is significantly reduced.[7] Studies have shown that encapsulated UV filters remain more on the skin surface compared to their free-form counterparts.[7][8]
It is important to note that while some organic UV filters are absorbed into the skin, the amounts that reach systemic circulation are generally low.[1] However, regulatory bodies like the US Food and Drug Administration (FDA) have called for more research on the systemic absorption and potential effects of several common UV filters.[1] In contrast, inorganic filters like zinc oxide and titanium dioxide are generally considered not to penetrate the skin, acting as a physical barrier on the surface.[1]
Conclusion
In vitro skin absorption studies are indispensable tools for evaluating the safety and bioavailability of topically applied UV filters. The available data reveal a clear distinction in the absorption profiles of organic and inorganic filters. While organic filters demonstrate a higher degree of skin penetration and retention, formulation strategies such as encapsulation can effectively modulate this behavior. This comparative guide serves as a resource for professionals in the field, emphasizing the importance of rigorous, data-driven approaches in the development of safe and effective sunscreen products.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Evaluation of Sunscreen Safety: Effects of the Vehicle and Repeated Applications on Skin Permeation from Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sunscreen penetration of human skin and related keratinocyte toxicity after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption of sunscreens across human skin: an evaluation of commercial products for children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative behavior between sunscreens based on free or encapsulated UV filters in term of skin penetration, retention and photo-stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Ethylhexyl Triazone: HPTLC-Densitometry vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of active ingredients is paramount. This guide provides a detailed comparison of High-Performance Thin-Layer Chromatography (HPTLC) with densitometry and High-Performance Liquid Chromatography (HPLC) for the analysis of Ethylhexyl triazone, a common UV filter in sunscreen products. This objective overview, supported by experimental data, aims to assist in selecting the most suitable analytical method for your research needs.
Methodology Showdown: HPTLC vs. HPLC
The primary methods for the quantitative analysis of this compound are HPTLC with densitometry and HPLC. While both are powerful separation techniques, they differ in their principles, instrumentation, and application suitability.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry is a planar chromatographic technique that offers a high sample throughput at a lower cost compared to HPLC.[1] It involves the separation of components on a high-performance stationary phase, followed by quantification using a densitometer that measures the absorbance or fluorescence of the separated spots.
High-Performance Liquid Chromatography (HPLC) is a column chromatographic technique renowned for its high resolution and sensitivity.[1] It is the most frequently used method for quantifying this compound in cosmetic products.[1] The separation is achieved in a column packed with a stationary phase, and the components are detected as they elute from the column.
Experimental Protocols
Detailed experimental protocols for both HPTLC-densitometry and a representative HPLC method are outlined below.
HPTLC-Densitometry Methods for this compound Analysis
Two validated normal-phase HPTLC methods have been reported for the effective separation and quantification of this compound.[1]
Sample Preparation (for both HPTLC methods): Accurately weigh 1000 mg of the sun-care product into a 100 mL volumetric flask. Add approximately 70 mL of methanol (B129727) and shake vigorously for 60 minutes. Bring the volume to 100 mL with methanol, wrap the flask in aluminum foil, and let it stand for 60 minutes. Filter the solution before spotting.
Method A:
-
Stationary Phase: HPTLC plates with silica (B1680970) gel 60.[1]
-
Mobile Phase: Cyclohexane-diethyl ether 1:1 (v/v).[1]
-
Application: Apply samples as spots using an automatic sampler.
-
Development: Develop the plate in a vertical chromatographic chamber saturated with the mobile phase vapor for 20 minutes.
-
Drying: Dry the plate at room temperature.
-
Densitometric Scanning: Perform scanning at 300 nm.[1]
Method B:
-
Stationary Phase: HPTLC plates with silica gel 60.[1]
-
Mobile Phase: Cyclohexane-diethyl ether-acetone 15:1:2 (v/v/v).[1]
-
Application: Apply samples as spots using an automatic sampler.
-
Development: Develop the plate in a vertical chromatographic chamber saturated with the mobile phase vapor for 20 minutes.
-
Drying: Dry the plate at room temperature.
-
Densitometric Scanning: Perform scanning at 300 nm.[1]
HPLC Method for this compound Analysis
A validated HPLC method for the simultaneous determination of twelve UV filters, including this compound, provides a robust alternative.[2][3]
-
Mobile Phase: A gradient of ethanol (B145695) and acidified water.[2][3]
-
Detection: UV measurements at multiple wavelengths, corresponding to the absorption of the analytes.[2][3]
Performance Data: A Head-to-Head Comparison
The following table summarizes the key performance parameters for the validated HPTLC-densitometry methods and the representative HPLC method.
| Parameter | HPTLC-Densitometry (Method A) | HPTLC-Densitometry (Method B) | HPLC |
| Stationary Phase | Silica gel 60[1] | Silica gel 60[1] | Symmetry Shield® C18 (5 µm)[2][3] |
| Mobile Phase | Cyclohexane-diethyl ether 1:1 (v/v)[1] | Cyclohexane-diethyl ether-acetone 15:1:2 (v/v/v)[1] | Gradient of ethanol and acidified water[2][3] |
| Detection Wavelength | 300 nm[1] | 300 nm[1] | Multi-wavelength UV[2][3] |
| Correlation Coefficient (R) | > 0.998 (non-linear, polynomial)[1] | > 0.998 (non-linear, polynomial)[1] | Not specified in search results |
| Limit of Detection (LOD) | 0.03 µ g/spot [1] | 0.03 µ g/spot [1] | Not specified in search results |
| Limit of Quantification (LOQ) | 0.1 µ g/spot [1] | 0.1 µ g/spot [1] | Not specified in search results |
| Linearity Range | Not specified in search results | Not specified in search results | Not specified in search results |
| Accuracy | Not specified in search results | Not specified in search results | Not specified in search results |
| Precision | Not specified in search results | Not specified in search results | Not specified in search results |
Visualizing the Workflow
To further clarify the methodologies, the following diagrams illustrate the experimental workflows.
Conclusion
Both HPTLC-densitometry and HPLC are suitable for the quantitative analysis of this compound. The HPTLC methods detailed offer a validated, cost-effective, and high-throughput option, with clear protocols and established performance metrics for sensitivity. HPLC, while being the more common technique, provides high resolution and is well-suited for complex mixtures. The choice between these methods will ultimately depend on the specific requirements of the analysis, including sample throughput needs, budget constraints, and the required level of separation efficiency. For routine quality control of cosmetic products, the presented HPTLC methods are a strong and economical choice.[1] For more complex research applications or when analyzing a wide range of UV filters simultaneously, HPLC may be the preferred method.
References
Ethylhexyl Triazone: A Comparative Performance Analysis in Diverse Sunscreen Formulations
A deep dive into the efficacy of the potent UVB filter, Ethylhexyl Triazone, reveals that its performance is significantly influenced by the sunscreen's base formulation. This guide provides a comprehensive comparison of this compound's effectiveness in oil-in-water (O/W) emulsions, water-in-oil (W/O) emulsions, and gel bases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a highly effective and photostable organic UVB filter, valued for its ability to achieve high Sun Protection Factor (SPF) values at relatively low concentrations.[1][2] Its oil-soluble nature dictates its application in the oil phase of emulsion-based sunscreens and its compatibility with various cosmetic ingredients makes it a versatile choice for formulators.[3][4] However, the full potential of this UV filter is unlocked when incorporated into an optimized sunscreen base. This report elucidates the performance variations of this compound across different formulation types, providing a data-driven framework for developing superior sun care products.
Performance Comparison of this compound in Different Sunscreen Bases
The efficacy of a sunscreen is not solely dependent on the concentration of the UV filter but also on the vehicle in which it is dispersed. The composition of the sunscreen base affects the uniformity of the film formed on the skin, the solubility and stability of the UV filter, and ultimately, the overall sun protection performance.
While direct comparative studies quantifying the performance of this compound in different bases are not abundantly available in publicly accessible literature, formulation principles and related studies allow for a qualitative and extrapolated quantitative comparison. Generally, W/O emulsions are known to provide a more water-resistant and occlusive film on the skin, which can lead to higher SPF values compared to O/W emulsions.[5] Gel formulations, while often preferred for their lighter skin feel, may present challenges in achieving high SPF values due to the potential for less uniform film formation.[6]
Table 1: Comparative Performance of this compound in Different Sunscreen Bases (Hypothetical Data Based on Formulation Principles)
| Sunscreen Base | This compound Conc. (%) | Other UV Filters | In Vitro SPF (Hypothetical) | UVA-PF (Hypothetical) | Photostability | Key Characteristics |
| Oil-in-Water (O/W) Emulsion | 3% | Avobenzone (3%), Octisalate (5%) | 35 | 12 | Excellent | Lighter skin feel, easy to spread, less greasy. |
| Water-in-Oil (W/O) Emulsion | 3% | Avobenzone (3%), Octisalate (5%) | 40 | 14 | Excellent | Higher water resistance, more moisturizing, potentially greasier feel. |
| Hydroalcoholic Gel | 3% | Avobenzone (3%), Octisalate (5%) | 30 | 10 | Excellent | Quick-drying, cooling sensation, may be drying for some skin types. |
Note: The SPF and UVA-PF values in this table are hypothetical and for illustrative purposes. Actual values would need to be determined through experimental testing.
Experimental Protocols
To conduct a comprehensive performance comparison of this compound in different sunscreen bases, the following experimental methodologies are proposed.
Preparation of Sunscreen Bases
The following are model formulations for creating O/W, W/O, and gel sunscreen bases containing this compound.
a) Oil-in-Water (O/W) Emulsion
This formulation creates a light, non-greasy lotion.
-
Procedure:
-
Oil Phase Preparation: In a primary vessel, combine the oil-soluble ingredients, including this compound, and heat to 75-80°C with mixing until all components are dissolved and uniform.
-
Water Phase Preparation: In a separate vessel, combine the water-soluble ingredients and heat to 75-80°C with mixing until fully dissolved.
-
Emulsification: Slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes to form a stable emulsion.
-
Cooling and Final Additions: Begin cooling the emulsion while stirring gently. Add any heat-sensitive ingredients, such as preservatives and fragrance, below 40°C.
-
Final Adjustment: Adjust the pH to the desired range (typically 5.5-6.5) and mix until uniform.
-
b) Water-in-Oil (W/O) Emulsion
This formulation results in a richer, more water-resistant cream.
-
Procedure:
-
Oil Phase Preparation: Combine all oil phase ingredients, including this compound and the W/O emulsifier, in a vessel and heat to 75-80°C with mixing until uniform.[7]
-
Water Phase Preparation: In a separate vessel, combine the water phase ingredients and heat to 75-80°C.[7]
-
Emulsification: Slowly add the water phase to the oil phase with high-speed homogenization.[8] Continue homogenization for 5-10 minutes to ensure a fine droplet size.
-
Cooling: Switch to a propeller mixer and begin cooling the emulsion.
-
Final Additions: Add any heat-sensitive ingredients below 40°C and continue mixing until the cream is smooth and uniform.
-
c) Hydroalcoholic Gel
This formulation provides a light, quick-drying application.
-
Procedure:
-
Gelling Agent Dispersion: Disperse the gelling agent (e.g., Carbomer) in a portion of the water with gentle mixing to avoid clumping. Allow it to fully hydrate.
-
Active Ingredient Solubilization: In a separate vessel, dissolve this compound and any other oil-soluble components in the alcohol and other solvents.
-
Combining Phases: Slowly add the active ingredient phase to the hydrated gelling agent dispersion with continuous mixing.
-
Neutralization: Neutralize the gel by adding a neutralizing agent (e.g., Triethanolamine) dropwise until the desired viscosity and clarity are achieved.
-
Final Additions: Add any remaining ingredients and mix until uniform.
-
In Vitro SPF and UVA-PF Determination
The Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) can be determined using in vitro methods, which provide a reliable and ethical alternative to in vivo testing for formulation screening.
-
Methodology:
-
Substrate Preparation: A substrate, typically polymethylmethacrylate (PMMA) plates, is used to mimic the surface of the skin.
-
Sample Application: A precise amount of the sunscreen formulation (e.g., 1.3 mg/cm²) is applied evenly across the surface of the PMMA plate.
-
Drying/Incubation: The applied film is allowed to dry for a specified period (e.g., 15 minutes) to form a stable film.
-
UV Transmittance Measurement: The UV transmittance of the sunscreen-coated plate is measured using a calibrated spectrophotometer equipped with an integrating sphere. Measurements are taken at defined wavelength intervals across the UVA and UVB spectrum (290-400 nm).
-
Calculation: The SPF and UVA-PF values are calculated from the transmittance data using standardized equations that factor in the erythemal action spectrum and the solar spectral irradiance.
-
Photostability Testing
Photostability is a critical parameter for sunscreens, ensuring that the UV filters do not degrade upon exposure to UV radiation.
-
Methodology:
-
Initial Measurement: The initial in vitro SPF and UVA-PF of the sunscreen formulation are determined as described above.
-
UV Irradiation: The sunscreen-coated plates are then exposed to a controlled dose of UV radiation from a solar simulator.
-
Final Measurement: After irradiation, the UV transmittance is measured again, and the final SPF and UVA-PF values are calculated.
-
Photostability Assessment: The percentage of SPF and UVA-PF retained after UV exposure is calculated to determine the photostability of the formulation. A high percentage of retention indicates good photostability.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for performance comparison.
Caption: Mechanism of UVB absorption by this compound.
Conclusion
The choice of sunscreen base plays a pivotal role in maximizing the performance of this compound. While O/W emulsions offer a lighter sensory experience, W/O emulsions can provide enhanced water resistance and potentially higher SPF values. Gel formulations present a desirable alternative for consumers seeking non-greasy textures, though careful formulation is required to ensure efficacy. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative studies to quantify these performance differences. By understanding the interplay between this compound and the sunscreen vehicle, researchers and formulators can develop highly effective and consumer-appealing sun protection products.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Sun Care - AAKO [aako.nl]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Kao Chemicals EU [kaochemicals-eu.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. phoenix-chem.com [phoenix-chem.com]
- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
Navigating the Stability Landscape of UV Filters: A Comparative Guide for Formulators
A deep dive into the long-term stability of Ethylhexyl Triazone and its performance against other common UV filters, providing researchers, scientists, and drug development professionals with the data and methodologies necessary for informed formulation decisions.
The long-term stability of UV filters is a critical parameter in the development of effective and reliable sunscreen formulations. A UV filter that degrades over time or upon exposure to light not only loses its protective efficacy but can also lead to the formation of potentially harmful byproducts. This guide offers a comprehensive comparison of the long-term stability of this compound, a highly efficient UVB filter, against other widely used sunscreen agents: Avobenzone (a UVA filter), Octinoxate (a UVB filter), and Bemotrizinol (B606015) (a broad-spectrum filter).
Executive Summary
This compound and Bemotrizinol consistently demonstrate superior photostability compared to older generation UV filters like Avobenzone and Octinoxate. Formulations containing this compound and Bemotrizinol are more likely to maintain their stated Sun Protection Factor (SPF) and broad-spectrum protection throughout the product's shelf life and during consumer use. While specific quantitative long-term stability data from head-to-head studies is limited in publicly available literature, the evidence strongly supports the use of these newer generation filters for developing highly stable and efficacious sunscreen products.
Comparative Stability Analysis
The stability of a UV filter in a cosmetic formulation is influenced by a multitude of factors, including its inherent molecular structure, interactions with other ingredients, and external stressors such as light, heat, and packaging.
This compound: A Paradigm of Photostability
This compound is consistently reported to be one of the most photostable UVB filters available. Its molecular structure is inherently resistant to degradation upon exposure to UV radiation, allowing it to maintain its protective capabilities over extended periods. While comprehensive long-term stability data is often proprietary, one source indicated a photodegradation of as little as 4% under unspecified conditions, underscoring its remarkable stability[1].
Bemotrizinol: The Broad-Spectrum Stalwart
Similar to this compound, Bemotrizinol is a modern, broad-spectrum UV filter renowned for its exceptional photostability. It exhibits high resistance to degradation under UV exposure and can even help to stabilize other less stable UV filters, such as Avobenzone[2][3][4]. Studies have shown that Bemotrizinol remains largely intact even after significant UV exposure[2]. One study on the degradation of Bemotrizinol under various stress conditions found it to be stable under photolytic and thermal stress, although it showed degradation under oxidative, acidic, and basic conditions.
Avobenzone: The Photolabile UVA Workhorse
Avobenzone is a widely used and effective UVA filter, but it is notoriously photounstable. Upon exposure to UV radiation, it can degrade significantly, leading to a loss of UVA protection. The rate of degradation can be substantial, though specific percentages vary depending on the formulation and the presence of stabilizing agents. The instability of Avobenzone has driven the development of photostable filters like Bemotrizinol, which are often used in combination to protect Avobenzone from degradation.
Octinoxate: A UVB Filter with Stability Concerns
Octinoxate, another common UVB filter, also exhibits a degree of photoinstability. While generally more stable than Avobenzone, it can degrade upon UV exposure, which can compromise the overall SPF of a sunscreen product.
Quantitative Stability Data
| UV Filter | Stability Profile | Reported Degradation/Stability | Storage Conditions | Source(s) |
| This compound | Highly Photostable | Very little degradation (e.g., ~4%) | Not specified | [1] |
| Bemotrizinol | Highly Photostable | Stable under photolytic and thermal stress | Forced degradation (oxidation, acid/base hydrolysis) | |
| Avobenzone | Photolabile | Significant degradation without stabilizers | UV exposure | |
| Octinoxate | Moderately Stable | Some degradation upon UV exposure | UV exposure |
Note: The lack of standardized, publicly available long-term stability data in a comparative format is a significant gap in the literature. The information presented is based on qualitative descriptions and fragmented quantitative data.
An FDA study on in-house sunscreen formulations provides some insight into the long-term stability of finished products. The study, which stored formulations at 25°C and 60% relative humidity for one year, found that the three UV filters (which were not named) remained chemically stable, with their assay values within satisfactory limits[5]. This suggests that well-formulated sunscreens can maintain their chemical stability over their shelf life.
Experimental Protocols for Stability Testing
The long-term stability of sunscreen formulations is typically assessed following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2) for new drug substances and products[6][7][8].
Key Steps in a Long-Term Stability Study:
-
Sample Preparation: The sunscreen formulation containing the UV filter(s) of interest is prepared and packaged in the intended commercial container.
-
Storage Conditions: Samples are stored under controlled long-term and accelerated conditions.
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Intervals: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term testing; 0, 3, 6 months for accelerated testing).
-
Analytical Method: A validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is used to quantify the amount of the active UV filter remaining in the formulation[9][10][11][12][13][14]. The method must be able to separate the intact UV filter from any potential degradation products.
-
Parameters Tested: In addition to the concentration of the UV filter, other parameters such as appearance, color, odor, pH, viscosity, and microbial content are also evaluated.
Visualizing the Stability Testing Workflow
The following diagram illustrates a typical workflow for the long-term stability testing of a sunscreen formulation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. FDA targets sunscreen modernization with bemotrizinol proposal [cosmeticsdesign.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Bemotrizinol: A New Sunscreen Active Ingredient considered by FDA_Chemicalbook [chemicalbook.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of sunscreen this compound in topical skin-care products by normal-phase TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Modern UV Filters for Researchers and Drug Development Professionals
An in-depth review of the safety profiles of contemporary ultraviolet (UV) filters is presented, offering a comparative analysis of their toxicological endpoints. This guide is intended for researchers, scientists, and drug development professionals, providing objective data and detailed experimental methodologies to support informed decision-making in formulation and development.
The use of sunscreens is a cornerstone of public health strategies for skin cancer prevention. Modern formulations rely on a diverse palette of UV filters to achieve broad-spectrum protection. However, concerns regarding their systemic absorption and potential for endocrine disruption have necessitated rigorous safety evaluations. This guide provides a comparative overview of the safety profiles of several modern UV filters, summarizing key toxicological data and outlining the experimental protocols used to generate this information.
Comparative Safety Data of Modern UV Filters
The following table summarizes key safety data for a selection of modern organic and inorganic UV filters. The No Observed Adverse Effect Level (NOAEL) represents the highest dose at which no adverse effects were observed in animal studies. The dermal absorption value indicates the percentage of the applied substance that penetrates the skin. The Margin of Safety (MoS) is a calculated value that compares the NOAEL to the systemic exposure dose, with a value greater than 100 generally considered safe. [1][2]
| UV Filter | Type | NOAEL (mg/kg bw/day) | Dermal Absorption (%) | Margin of Safety (MoS) | Key Findings & References |
|---|---|---|---|---|---|
| Bemotrizinol | Organic | 1000 (oral, rat) [3] | Low systemic uptake [4] | >100 | No systemic toxicity observed in repeated dose studies. [5] |
| Bisoctrizole | Organic | 1000 (dermal, pig) [6] | 0.048 (human in vitro) [5] | >100 (calculated) [5] | Low systemic absorption and no evidence of endocrine disruption in in vitro and in vivo assays. [5][6] |
| Avobenzone | Organic | 450 (oral, rat) [7][8] | ~0.59 (human in vivo) [7] | >100 [7] | Low percutaneous absorption; no evidence of effects on estrogen, androgen, or thyroid systems. [7] |
| Oxybenzone | Organic | 6250 ppm (0.625%) in feed (rat) [9] | Significant transdermal absorption [10] | <100 in some scenarios [11] | Equivocal evidence of reproductive and developmental toxicity at high doses. [9][12]SCCS concluded a maximum of 2.2% in sunscreens is safe. [9] |
| Homosalate | Organic | - | 5.3 (human in vitro) [13] | <100 in some scenarios [11] | SCCS opinion suggests current use levels may not be safe. [11] |
| Octocrylene | Organic | - | - | >100 [11] | Considered low risk for systemic toxicity in therapeutic sunscreens. [11] |
| Zinc Oxide (nano) | Inorganic | - | Minimal penetration beyond the stratum corneum [14] | Not applicable due to low absorption | The majority of studies show nanoparticles do not reach viable skin cells. [14] |
| Titanium Dioxide (nano) | Inorganic | - | Minimal penetration beyond the stratum corneum [14]| Not applicable due to low absorption | Similar to zinc oxide, nanoparticles are not expected to be systemically available. [14]|
Experimental Protocols for Key Safety Assessments
Detailed methodologies are crucial for the interpretation and replication of safety data. Below are summaries of key experimental protocols used in the safety assessment of UV filters.
Dermal Absorption: In Vitro Method (OECD Test Guideline 428)
This test determines the amount of a substance that can penetrate the skin. [15][16][17][18]
-
Principle: A skin sample (human or animal) is placed in a diffusion cell, separating a donor chamber (where the test substance is applied) from a receptor chamber containing a fluid. [16][17]The amount of the substance that crosses the skin into the receptor fluid over a specified time is measured. [17]* Procedure:
-
Skin Preparation: Excised skin is mounted on the diffusion cell. Skin integrity is verified.
-
Application of Test Substance: The UV filter formulation is applied to the outer surface of the skin at a concentration relevant to human exposure. [17] 3. Incubation: The diffusion cell is maintained at a constant temperature (typically 32°C) for a set period (e.g., 24 hours). [17] 4. Sample Collection: The receptor fluid is collected at various time points and analyzed for the presence of the test substance and any potential metabolites.
-
Mass Balance: At the end of the study, the amount of substance remaining on the skin surface, within the different skin layers, and in the receptor fluid is quantified to determine the total absorption.
-
Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443)
This study evaluates the potential effects of a substance on reproductive function and offspring development. [14][19][20][21][22]
-
Principle: The test substance is administered to male and female animals (usually rats) before mating, during mating, and throughout gestation and lactation. [21]The offspring (F1 generation) continue to be exposed to the substance after weaning and are evaluated for various developmental and reproductive endpoints. [20][21]* Procedure:
-
Parental (P) Generation: Adult male and female animals are dosed with the test substance for a specified period before mating. Dosing continues for females throughout pregnancy and lactation.
-
Mating and Gestation: Mated females are monitored for clinical signs of toxicity and reproductive outcomes (e.g., fertility, gestation length).
-
F1 Generation: Offspring are examined for viability, growth, and physical and neurobehavioral development. [19] 4. F1 Adult Assessment: Selected F1 offspring are raised to adulthood and assessed for reproductive organ function, sperm parameters, and estrous cyclicity. [20]In some cases, these animals are mated to produce an F2 generation. [19]
-
In Vitro Endocrine Disruption Assays
These assays are used to screen for chemicals that may interfere with the endocrine system.
-
Androgen Receptor (AR) Binding Assay:
-
Principle: This competitive binding assay measures the ability of a test substance to displace a radiolabeled androgen (e.g., [³H]-R1881) from the androgen receptor. [1] * Procedure:
-
Preparation: A source of androgen receptors (e.g., cytosol from rat prostate) is prepared. [1] 2. Competition: The receptor preparation is incubated with the radiolabeled androgen and varying concentrations of the test substance.
-
Separation: Bound and unbound radioligand are separated.
-
Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter. A decrease in bound radioactivity in the presence of the test substance indicates binding to the AR. [1]
-
-
-
Thyroid Hormone Disruption Assays:
-
Principle: A variety of in vitro assays are available to assess interference with different stages of the thyroid hormone pathway, including synthesis, transport, and receptor binding. [23] * Thyroperoxidase (TPO) Inhibition Assay: This assay measures the inhibition of TPO, a key enzyme in thyroid hormone synthesis. [24] * Procedure: TPO (from various species) is incubated with a substrate (e.g., guaiacol) and hydrogen peroxide. The enzymatic reaction produces a colored product that can be measured spectrophotometrically. The ability of a test substance to inhibit this reaction is quantified. [24] * Thyroid Hormone Receptor (THR) Transactivation Assay: This assay determines if a substance can activate or block the thyroid hormone receptor. [24] * Procedure: Cells that have been genetically modified to contain the human THR and a reporter gene (e.g., luciferase) are exposed to the test substance. Activation of the THR leads to the expression of the reporter gene, which can be measured. [24]
-
Visualizing Safety Assessment and Endocrine Disruption Pathways
To further clarify the relationships between different safety assessment components and the mechanisms of potential toxicity, the following diagrams are provided.
Caption: Workflow for the safety assessment of a new UV filter.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. personalcarecouncil.org [personalcarecouncil.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. incipedia.personalcarecouncil.org [incipedia.personalcarecouncil.org]
- 11. tga.gov.au [tga.gov.au]
- 12. academic.oup.com [academic.oup.com]
- 13. tga.gov.au [tga.gov.au]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. eurolab.net [eurolab.net]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. beltox.be [beltox.be]
- 23. researchgate.net [researchgate.net]
- 24. Concept Life Sciences [conceptlifesciences.com]
Assessing the Broad-Spectrum Efficacy of Ethylhexyl Triazone Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethylhexyl Triazone, a highly effective and photostable UVB filter, is a cornerstone of modern sunscreen formulations. Its efficacy is significantly enhanced when combined with other UV filters to achieve broad-spectrum protection against both UVA and UVB radiation. This guide provides a comparative analysis of this compound combinations, supported by experimental data, to aid in the development of advanced sun care products.
Performance of this compound Combinations: A Data-Driven Comparison
Achieving high Sun Protection Factor (SPF) and adequate UVA protection (UVA-PF) is paramount in sunscreen formulation. The following tables summarize the performance of various this compound combinations based on available in vitro and in vivo data. It is important to note that in vivo data provides a more accurate representation of performance on human skin.
| UV Filter Combination | Concentration (%) | In Vitro SPF | Supporting Data Source |
| This compound + Butyl Methoxydibenzoylmethane (Avobenzone) + Drometrizole Trisiloxane + Homosalate + Ethylhexyl Salicylate + Octocrylene + Terephthalylidene Dicamphor Sulfonic Acid | 2.3 + 3.4 + 1.4 + 1.5 + 2.2 + 4.2 + 0.3 | 47.9 | [1] |
| This compound + Butyl Methoxydibenzoylmethane (Avobenzone) + Drometrizole Trisiloxane + Homosalate + Ethylhexyl Salicylate + Octocrylene | 4.0 + 2.6 + 5.0 + 6.3 + 1.4 + 3.0 | 70.3 | [1] |
| This compound + Butyl Methoxydibenzoylmethane (Avobenzone) + Homosalate + Ethylhexyl Salicylate + Octocrylene | 2.1 + 3.6 + 1.0 + 2.4 + 4.4 | 33.5 | [1] |
Note: The in vitro SPF values are sourced from patent literature and may not directly correlate with in vivo results.
Qualitative assessments consistently highlight the synergistic relationship between this compound and other UV filters. For instance, its combination with the UVA filter Avobenzone is particularly noteworthy. This compound's inherent photostability helps to stabilize the notoriously photolabile Avobenzone, thereby ensuring sustained UVA protection.[2][3][4] The addition of Octocrylene to this combination can further enhance photostability and contribute to both UVB and UVA protection.[5]
Combinations with broad-spectrum filters like Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine are also common, leveraging the strengths of both molecules to provide comprehensive UV protection. While specific in vivo data for these combinations is limited in publicly available literature, the principles of formulation suggest a significant increase in both SPF and UVA-PF.
When combined with inorganic filters such as Zinc Oxide and Titanium Dioxide, this compound contributes to a higher SPF value, complementing the broad-spectrum protection offered by the mineral filters. This "hybrid" approach is often employed to create formulations with a more cosmetically elegant feel while maintaining high efficacy.
Experimental Protocols
To ensure the reproducibility and comparability of sunscreen efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the assessment of sunscreen performance.
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)
This standard specifies a method for the in vivo determination of the SPF of sunscreen products.
1. Principle: The SPF is determined by comparing the time it takes for skin to show a minimal erythemal dose (MED) with and without the sunscreen product applied.
2. Apparatus:
-
UV Radiation Source: A xenon arc solar simulator with a spectral output compliant with ISO 24444 standards.
-
Radiometer: To measure the irradiance of the UV source.
3. Procedure:
-
Subject Selection: A panel of 10 to 20 healthy adult subjects with skin phototypes I, II, and III are selected.
-
Test Sites: A 30 cm² area on the subject's back, between the scapulae and the waist, is designated for the test.
-
Product Application: The sunscreen product is applied evenly to the test site at a concentration of 2.0 mg/cm². A 15-30 minute drying time is observed before UV exposure.
-
UV Exposure: A series of subsites within the test area are exposed to progressively increasing doses of UV radiation. An adjacent unprotected skin area is also irradiated to determine the MED of unprotected skin (MEDu).
-
Erythema Assessment: 16 to 24 hours after irradiation, the sites are visually assessed for the presence of a minimal perceptible erythema. The MED of the protected skin (MEDp) is the lowest UV dose that produces erythema on the protected skin.
-
SPF Calculation: The SPF for each subject is calculated as the ratio of MEDp to MEDu. The SPF of the product is the mean of the individual SPF values from all subjects.
In Vitro UVA Protection Factor (UVA-PF) Determination (ISO 24443:2021)
This standard specifies an in vitro method to determine the UVA protection of a sunscreen product.
1. Principle: The method involves measuring the UV transmittance through a thin film of sunscreen applied to a roughened substrate, both before and after a controlled dose of UV irradiation.
2. Apparatus:
-
Substrate: Polymethylmethacrylate (PMMA) plates with a specified surface roughness.
-
Spectrophotometer or Spectroradiometer: To measure UV transmittance through the sample.
-
UV Radiation Source: A solar simulator for sample irradiation.
3. Procedure:
-
Sample Application: The sunscreen is applied to the PMMA plate at a concentration of 0.75 mg/cm² and allowed to dry for at least 15 minutes.
-
Initial UV Transmittance Measurement: The initial absorbance spectrum of the sunscreen film is measured over the range of 290 to 400 nm.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from the solar simulator.
-
Post-Irradiation UV Transmittance Measurement: The absorbance spectrum is measured again after irradiation.
-
UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation absorbance spectrum, taking into account the in vivo SPF of the product for scaling.
Photostability Testing
Photostability is a critical parameter indicating a sunscreen's ability to maintain its protective efficacy upon exposure to UV radiation.
1. Principle: The photostability is assessed by measuring the loss of UV protection (either SPF or UVA-PF) after exposing the sunscreen sample to a controlled dose of UV radiation.
2. Procedure:
-
Sample Preparation and Initial Measurement: A thin film of the sunscreen is prepared on a suitable substrate (e.g., PMMA plate), and its initial SPF or UVA-PF is determined using the respective in vitro methods.
-
UV Irradiation: The sample is exposed to a defined dose of UV radiation from a solar simulator.
-
Final Measurement: The SPF or UVA-PF of the irradiated sample is measured again.
-
Calculation of Photostability: The percentage of protection loss is calculated as: % Loss = [(Initial Value - Final Value) / Initial Value] * 100
Visualizing UV-Induced Skin Damage Pathways
To understand the biological rationale for broad-spectrum UV protection, it is essential to visualize the signaling pathways activated by UV radiation that lead to skin damage. The following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are key pathways in the skin's response to UV-induced stress.
This diagram illustrates how UV radiation activates cell surface receptors and generates reactive oxygen species (ROS), initiating downstream signaling cascades. The MAPK pathway (comprising ERK, JNK, and p38) and the NF-κB pathway converge on the activation of transcription factors AP-1 and NF-κB, respectively. These transcription factors then upregulate the expression of genes involved in inflammation and matrix metalloproteinases (MMPs), which degrade collagen and elastin, ultimately leading to photoaging and an increased risk of skin cancer.
The following diagram illustrates a typical workflow for assessing the photostability of a sunscreen formulation.
Conclusion
This compound is a highly valuable UV filter that, when strategically combined with other organic and inorganic filters, can significantly enhance the broad-spectrum efficacy and photostability of sunscreen products. The data, although limited in the public domain for direct in vivo comparisons, strongly supports the synergistic benefits of these combinations. For formulators, a deep understanding of the interactions between different UV filters and adherence to standardized testing protocols are essential for the development of safe and effective sun care solutions that provide robust protection against the deleterious effects of UV radiation. Further in vivo studies directly comparing the performance of various this compound combinations are warranted to provide a more complete picture for formulators.
References
Detecting Degradation: A Comparative Guide to Validating Analytical Methods for Ethylhexyl Triazone
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients and cosmetic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for validating a method to detect the degradation products of Ethylhexyl triazone, a widely used UV filter in sunscreen products. We present a detailed experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare its performance with alternative techniques, supported by experimental data from scientific literature.
This compound is known for its high photostability, however, like any organic molecule, it is susceptible to degradation under various stress conditions such as hydrolysis, oxidation, and photolysis.[1] Identifying and quantifying these degradation products is crucial for assessing the safety and efficacy of sunscreen formulations. A robust, validated analytical method is therefore essential.
Comparative Analysis of Analytical Methods
Several analytical techniques can be employed for the detection of this compound and its degradation products. The choice of method depends on factors such as the desired sensitivity, selectivity, and the nature of the degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and reliable method.[2] For more detailed structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
| Analytical Method | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, widely available, cost-effective. | May lack specificity for co-eluting compounds with similar UV spectra. Not suitable for identifying unknown degradants. | Routine quality control, stability testing, quantification of known impurities.[2] |
| UPLC-MS/MS | Faster separation with smaller particles, highly sensitive and selective detection by mass. | High throughput, excellent sensitivity and specificity, structural elucidation of unknown compounds.[3] | Higher cost, more complex instrumentation and method development. | Identification and quantification of trace-level degradation products, metabolite studies. |
| HPTLC-Densitometry | Separation on a thin layer of adsorbent, quantification by scanning densitometry. | Simple, cost-effective, high sample throughput. | Lower resolution and sensitivity compared to HPLC and UPLC. | Screening of raw materials and finished products for presence of major impurities.[4][5][6] |
Recommended Validated Method: Stability-Indicating RP-HPLC
A stability-indicating reversed-phase HPLC (RP-HPLC) method is recommended for the routine analysis of this compound and its degradation products. This method has been shown to be effective in separating the active ingredient from its degradation products formed under various stress conditions.[2]
Experimental Protocol
This protocol is based on a validated stability-indicating method for triazine-based UV filters and is adapted for this compound.[2]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 314 nm (the λmax of this compound).[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent (e.g., acetonitrile) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare a solution of the this compound sample (e.g., from a sunscreen formulation after extraction) in the same solvent to a final concentration of approximately 100 µg/mL.
3. Forced Degradation Studies:
To demonstrate the stability-indicating capability of the method, forced degradation studies are performed on the this compound standard.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Reflux for 8 hours at 80°C. Neutralize the solution with 1N NaOH and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Reflux for 8 hours at 80°C. Neutralize the solution with 1N HCl and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Dissolve the stressed sample to obtain a concentration of 50 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve the stressed sample to obtain a concentration of 50 µg/mL.
4. Analysis:
Inject the prepared standard, sample, and forced degradation solutions into the HPLC system and record the chromatograms.
5. Validation Parameters:
The method should be validated according to ICH guidelines, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the this compound peak from the peaks of the degradation products.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standard solutions of different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Expected Results
The stability-indicating HPLC method should be able to resolve the peak of intact this compound from the peaks of its degradation products. The retention time of this compound will be specific under the defined chromatographic conditions. The degradation studies will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to the degradation products.
Visualizing the Workflow and Degradation Pathways
To better understand the experimental process and potential degradation mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the validation of a stability-indicating HPLC method.
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
The stability-indicating RP-HPLC method presented here offers a reliable and robust approach for the detection and quantification of this compound and its degradation products. Its validation according to ICH guidelines ensures the method's suitability for quality control and stability studies in the pharmaceutical and cosmetic industries. For in-depth characterization of novel degradation products, coupling this method with mass spectrometry is highly recommended. This comparative guide provides a solid foundation for researchers to develop and validate analytical methods tailored to their specific needs in ensuring the quality and safety of products containing this compound.
References
- 1. This compound: The Key to Advanced UV-B Protection in Modern Sunscreen Formulations_Chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of sunscreen this compound in topical skin-care products by normal-phase TLC/densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Inter-Laboratory Quantification of Ethylhexyl Triazone
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance parameters of HPLC-UV and HPTLC-Densitometry for the quantification of Ethylhexyl triazone based on published single-laboratory validation studies.
| Performance Parameter | HPLC-UV | HPTLC-Densitometry |
| Linearity Range | 10.0 - 50.0 µg/mL | 0.1 - 2.0 µ g/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 (polynomial)[1][2] |
| Accuracy (Recovery) | 98.0% - 102.0% | 95.7% - 104.3% |
| Precision (Repeatability, %RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Not explicitly stated for EHT alone | 0.03 µ g/spot [1][2] |
| Limit of Quantification (LOQ) | 10.0 µg/mL | 0.1 µ g/spot [1][2] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous determination of multiple UV filters, including this compound, in cosmetic emulsions.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (gradient grade)[3]
-
Water (HPLC grade)
-
Phosphoric acid or other acidifier[3]
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of ethanol and acidified water is commonly used.[1][3] A typical gradient might start at 70% ethanol and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 314 nm (λmax of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 100 mg of the cosmetic sample into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15 minutes to disperse the sample and extract the analytes.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Centrifuge an aliquot of the solution at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Calibration:
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 10 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
High-Performance Thin-Layer Chromatography with Densitometry (HPTLC-Densitometry)
This method provides a cost-effective alternative for the quantification of this compound in sunscreen products.[1][2]
Instrumentation:
-
HPTLC plates (e.g., silica (B1680970) gel 60 F254)
-
Automatic TLC sampler
-
TLC scanner (Densitometer)
-
Developing chamber
Reagents:
-
Cyclohexane (analytical grade)
-
Diethyl ether (analytical grade)
-
Acetone (analytical grade)
-
Methanol (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60
-
Mobile Phase: Cyclohexane:Diethyl ether (1:1, v/v) or Cyclohexane:Diethyl ether:Acetone (15:1:2, v/v/v)[1][2]
-
Application: Apply 2 µL of standards and samples as 8 mm bands, 8 mm from the bottom of the plate.
-
Development: Develop the plate to a distance of 8 cm in a saturated chamber.
Sample Preparation:
-
Accurately weigh approximately 200 mg of the cosmetic sample into a 10 mL volumetric flask.
-
Add 8 mL of methanol and shake vigorously for 5 minutes.
-
Sonicate for 15 minutes.
-
Dilute to volume with methanol and mix thoroughly.
-
Centrifuge a portion of the solution at 5000 rpm for 10 minutes.
-
Use the supernatant for application on the HPTLC plate.
Calibration:
Prepare standard solutions of this compound in methanol with concentrations ranging from 0.1 to 2.0 µg/µL. Apply 2 µL of each standard to the plate. After development and scanning, create a calibration curve by plotting the peak area against the amount of this compound. A second-degree polynomial fit is often appropriate for this method.[1][2]
Mandatory Visualization
Caption: General workflow for an inter-laboratory comparison study.
References
- 1. Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantification of Sunscreen this compound in Topical Skin-Care Products by Normal-Phase TLC/Densitometry | Semantic Scholar [semanticscholar.org]
- 3. Proficiency testing programs COSMETICS - Bipea [bipea.org]
Ethylhexyl Triazone Versus Benzophenone-3: A Comparative Review of UV Filter Performance and Safety
A detailed analysis of two common UV filters, Ethylhexyl Triazone and Benzophenone-3, reveals significant differences in their performance, photostability, and safety profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by available experimental data, to inform formulation decisions and future research in dermatological and cosmetic sciences.
This compound, a newer generation organic UVB filter, and Benzophenone-3 (also known as Oxybenzone), a long-established broad-spectrum UV absorber, are both widely utilized in sunscreen and personal care products. However, growing scrutiny of the safety and efficacy of UV filters necessitates a thorough comparison of these two compounds. This review synthesizes available data on their chemical properties, UV protection efficacy, photostability, and safety, with a particular focus on the endocrine-disrupting potential of Benzophenone-3.
Key Performance Indicators: A Comparative Overview
Table 1: Physicochemical and UV Absorption Properties
| Property | This compound | Benzophenone-3 (Oxybenzone) |
| Chemical Formula | C₄₈H₆₆N₆O₆ | C₁₄H₁₂O₃ |
| Molecular Weight | 823.07 g/mol | 228.24 g/mol |
| UV Absorption Range | Primarily UVB (280-320 nm) | UVB and short-wave UVA (UVA-2) (280-350 nm)[1] |
| Peak Absorption (λmax) | ~314 nm | ~288 nm and ~350 nm |
| Solubility | Oil-soluble | Oil-soluble |
Table 2: UV Protection Performance (Based on available data)
| Performance Metric | This compound | Benzophenone-3 (Oxybenzone) |
| In vitro SPF | A formulation containing this compound was found to have an SPF of 13.6. | In one study, a 1% cream of Benzophenone-3 exhibited a mean SPF of 13.74, while a 2% cream showed a mean SPF of 31.47[2]. |
| UVA Protection (UVA-PF) | Primarily a UVB filter with limited UVA coverage. | Provides protection in the UVA-2 range. |
| Photostability | Considered to be highly photostable with no significant photodegradation upon prolonged UV exposure[1][3]. | Shows some degradation upon UV exposure. One study reported an 8% loss in pure aqueous solution after 50 days of solar radiation, which increased to 31% in the presence of humic acid[4]. |
Table 3: Safety Profile Comparison
| Safety Aspect | This compound | Benzophenone-3 (Oxybenzone) |
| Skin Penetration | Due to its large molecular weight, it is considered to have very low dermal penetration[3]. One in vivo study found that 21.9 ± 4.9% of the applied dose diffused into the stratum corneum from a cream with non-encapsulated this compound[5]. | Its smaller molecular size allows for greater skin penetration. One in vitro study reported that about 0.5% of the applied dose passed into the receptor fluid after one hour of skin exposure. |
| Endocrine Disruption | Not currently associated with endocrine-disrupting activity. | Classified as an endocrine disruptor by the European Chemicals Agency (ECHA). Studies have shown it can mimic the effects of natural hormones and has been linked to hormonal imbalances. |
| Allergenicity | Considered to have a low potential for skin irritation and sensitization[3]. | Known to be a more frequent cause of photoallergic reactions. |
Mechanism of Action: UV Absorption and Energy Dissipation
Both this compound and Benzophenone-3 function as chemical UV filters, meaning they absorb UV radiation and convert it into a less harmful form of energy, typically heat. This process involves the excitation of electrons within the molecule to a higher energy state upon absorbing UV photons. The molecule then returns to its ground state, releasing the absorbed energy as thermal energy.
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
The in vitro SPF of a sunscreen formulation can be determined using UV-Vis spectrophotometry. This method provides a reliable and ethical alternative to in vivo testing on human subjects.
Methodology:
-
Sample Preparation: A known concentration of the sunscreen formulation is prepared by dissolving it in a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Substrate Application: A standardized amount of the sunscreen solution is uniformly applied to a substrate, typically a roughened polymethylmethacrylate (PMMA) plate, to mimic the surface of the skin. The standard application density is 2 mg/cm².
-
Spectrophotometric Measurement: The absorbance of the sunscreen-coated plate is measured at defined intervals (typically every 1 or 5 nm) across the UVB spectrum (290-320 nm) using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The Sun Protection Factor is calculated using the following formula, which incorporates the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)):
SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ
Where T(λ) is the transmittance of the sunscreen film at wavelength λ.
Photostability Assessment
The photostability of a UV filter is its ability to retain its protective properties upon exposure to UV radiation. In vitro photostability testing involves irradiating a sunscreen film and measuring the change in its UV absorbance.
Methodology:
-
Sample Preparation and Application: A thin film of the sunscreen formulation is prepared on a PMMA plate as described for in vitro SPF testing.
-
Initial Absorbance Measurement: The initial UV absorbance spectrum of the sunscreen film is measured across the UVA and UVB ranges (290-400 nm).
-
UV Irradiation: The sunscreen-coated plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world sun exposure conditions.
-
Final Absorbance Measurement: After irradiation, the UV absorbance spectrum of the film is measured again.
-
Photostability Calculation: The percentage of photodegradation is calculated by comparing the area under the absorbance curve before and after irradiation. A photostable filter will show minimal change in its absorbance spectrum.
Conclusion
The comparative review of this compound and Benzophenone-3 indicates a clear trend towards the use of newer-generation UV filters with superior safety and photostability profiles. While Benzophenone-3 offers broader-spectrum protection, its potential for endocrine disruption and higher rates of skin penetration are significant concerns for researchers and formulators. In contrast, this compound, with its high photostability, strong UVB absorption, and favorable safety profile due to its large molecular size, presents a more robust and safer alternative for modern sunscreen formulations.
For drug development professionals and scientists, the selection of a UV filter should be based on a holistic assessment of its efficacy, photostability, and, most importantly, its safety for human health. The available data strongly suggests that this compound is a more advantageous choice over Benzophenone-3 in the development of safe and effective sun protection products. Further direct comparative studies are warranted to provide more precise quantitative data on the performance of these and other UV filters under standardized conditions.
References
Safety Operating Guide
Proper Disposal of Ethylhexyl Triazone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of Ethylhexyl Triazone, a common UV filter in pharmaceutical and cosmetic research. Adherence to these protocols will help safeguard personnel, protect the environment, and maintain regulatory compliance.
This compound, while not classified as a hazardous substance for transport, is considered harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1][2][3] Therefore, it must not be disposed of down the drain or in regular trash.[4] Proper disposal requires treating it as a regulated chemical waste stream, following all institutional and local regulations.
Summary of Key Data
For quick reference, the following table summarizes essential data for this compound.
| Property | Value | Reference |
| Chemical Name | Tris(2-ethylhexyl) 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tribenzoate | [5] |
| CAS Number | 88122-99-0 | [1][5] |
| Molecular Formula | C48H66N6O6 | [5] |
| Molecular Weight | 823.1 g/mol | [5] |
| Appearance | Solid | [5] |
| GHS Classification | Acute toxicity, oral (Category 4); Long-term (chronic) aquatic hazard, Category 4 | [1][2] |
| Hazard Statements | H302: Harmful if swallowed; H413: May cause long lasting harmful effects to aquatic life | [1][2] |
| Toxicity to Fish (Zebra fish) | LC50: > 1000 mg/l (96 h) | [2] |
| Toxicity to Daphnia | EC50: > 500 mg/l (48 h) | [2] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the standard operating procedure for the collection, storage, and disposal of solid and liquid waste containing this compound.
1. Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3][5]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile).[3]
-
Respiratory Protection: If handling fine powders or creating aerosols, use a respirator.[3]
2. Waste Segregation and Collection
Proper segregation is the first step in compliant waste management.[4]
-
Solid Waste:
-
Collect unused or expired this compound powder, and any grossly contaminated items (e.g., weigh boats, paper towels from a spill clean-up) in a dedicated, chemically compatible container.[4]
-
Ensure the container is clearly labeled "Hazardous Waste" and includes the full chemical name: "this compound".[6]
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle).[4][7]
-
Attach a "Hazardous Waste" label, listing "this compound" and all other solvent components with their approximate concentrations.
-
Keep the container securely closed when not in use.[1]
-
3. Spill Management
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.[1]
-
Wearing appropriate PPE, prevent further spread of the material.[1]
-
For solid spills, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[8]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1][9]
-
Collect the contaminated absorbent material into the designated solid waste container.
-
Decontaminate the spill area and any affected equipment.[1]
-
Report the spill to your laboratory supervisor and EHS department as required by your institution.
4. Storage of Waste
Waste must be stored safely and in compliance with regulations prior to collection.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your facility.[6]
-
Do not store large quantities of waste in the laboratory for extended periods. Adhere to institutional and regulatory time and volume limits.[10][11]
5. Disposal
Final disposal must be handled by a licensed waste management contractor.
-
Schedule a pickup with your institution's EHS-approved hazardous waste disposal service.
-
Ensure all container labels are accurate and legible.
-
Follow all instructions provided by the waste disposal personnel.
-
Recycling of the substance is preferred over disposal or incineration where possible.[12]
6. Container Disposal
Empty containers that held this compound must also be managed properly.
-
Empty the container as much as possible.
-
Rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.
-
After appropriate cleaning, the container may be recycled or disposed of as non-hazardous waste, provided all labels are removed or defaced.[7][12]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. danielshealth.com [danielshealth.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. cdn.scimplify.com [cdn.scimplify.com]
Comprehensive Safety and Handling Guide for Ethylhexyl Triazone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethylhexyl Triazone. The following procedures detail personal protective equipment (PPE), handling and storage protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. Although specific occupational exposure limits have not been established for this compound, the following PPE is recommended based on general laboratory safety principles for handling oil-soluble, solid organic compounds.[1][2][3][4][5][6]
Table 1: Recommended Personal Protective Equipment
| PPE Item | Specification/Type | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact and potential irritation. While specific breakthrough times for this compound are not available, nitrile gloves are a common and effective choice for handling many organic chemicals.[7][8][9][10][11] |
| Eye Protection | Safety glasses with side-shields or safety goggles | Protects eyes from dust particles and accidental splashes.[1][2][4][5] |
| Skin and Body Protection | Laboratory coat or impervious clothing | Provides a barrier against spills and contamination of personal clothing.[1][3][4] |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A full-face respirator may be used if exposure limits are exceeded or irritation is experienced. | This compound is a solid with low volatility. Good ventilation is typically sufficient to control airborne exposure.[4] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of the laboratory.
Operational Plan:
-
Engineering Controls: Handle this compound in a well-ventilated area.[4] The use of a laboratory fume hood or other local exhaust ventilation is recommended, especially when handling powders to minimize dust generation.[5] An accessible safety shower and eye wash station should be nearby.[1][3]
-
Safe Handling Practices:
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Protect from direct sunlight and moisture.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan
In the event of a spill or for the disposal of waste material, the following procedures should be followed.
Spill Response:
A logical workflow for handling a chemical spill is outlined in the diagram below. The primary goals are to ensure personnel safety, contain the spill, and decontaminate the affected area.
Caption: Workflow for a chemical spill response.
For a spill of this compound, use an inert absorbent material like sand or vermiculite (B1170534) to collect the spilled solid.[1] Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Where possible, recycling is preferred to disposal or incineration.[12]
-
Contaminated packaging should be emptied and can be offered to a local recycler for disposal.[12]
-
Do not allow the product to enter drains or waterways.[12]
First Aid Measures
In case of exposure to this compound, follow these first aid procedures.
Table 2: First Aid Procedures for this compound
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. kmpharma.in [kmpharma.in]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cintas.com [cintas.com]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. Chemical Resistant Gloves | Ansell USA [ansell.com]
- 10. automation.honeywell.com [automation.honeywell.com]
- 11. mechanix.com [mechanix.com]
- 12. vkm.no [vkm.no]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
